3-Bromopropylamine hydrobromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78813. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
5003-71-4 |
|---|---|
Molecular Formula |
C3H9Br2N |
Molecular Weight |
218.92 g/mol |
IUPAC Name |
3-bromopropan-1-amine;hydron;bromide |
InChI |
InChI=1S/C3H8BrN.BrH/c4-2-1-3-5;/h1-3,5H2;1H |
InChI Key |
PQIYSSSTRHVOBW-UHFFFAOYSA-N |
SMILES |
C(CN)CBr.Br |
Canonical SMILES |
[H+].C(CN)CBr.[Br-] |
Other CAS No. |
5003-71-4 |
Pictograms |
Irritant |
Related CAS |
18370-81-5 (Parent) |
Synonyms |
3-bromopropylamine 3-bromopropylamine hydrobromide |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Bromopropylamine Hydrobromide from 3-Amino-1-Propanol
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of 3-bromopropylamine hydrobromide, a critical building block in pharmaceutical and chemical research, from the readily available starting material, 3-amino-1-propanol. This guide includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the reaction pathway.
Introduction
This compound is a valuable reagent utilized in the synthesis of a wide array of organic molecules.[1][2][3] Its primary application lies in its ability to introduce a propylamine group into molecular structures through nucleophilic substitution.[1] This functionality is particularly important in the development of novel pharmaceutical compounds, including anticancer agents and treatments for neurological disorders.[1][2][3][4] The synthesis described herein provides a straightforward and efficient method for producing this key intermediate.
Reaction Scheme
The synthesis involves the reaction of 3-amino-1-propanol with hydrobromic acid. This process results in the substitution of the hydroxyl group with a bromine atom and the formation of the hydrobromide salt of the resulting amine.
References
An In-depth Technical Guide to 3-Bromopropylamine Hydrobromide: Properties, Structure, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromopropylamine hydrobromide is a versatile bifunctional reagent widely employed in organic synthesis and medicinal chemistry. Its structure, featuring a primary amine and a reactive alkyl bromide, makes it an invaluable building block for the introduction of a propylamine linker. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and detailed experimental protocols for its use. Furthermore, it delves into its critical role in the development of therapeutic agents, particularly indenoisoquinoline-based topoisomerase I inhibitors, and as a linker in bioconjugation strategies like antibody-drug conjugates (ADCs).
Chemical Properties and Structure
This compound presents as a white to off-white crystalline solid. It is hygroscopic and should be stored under an inert atmosphere to prevent degradation.[1] Key chemical and physical properties are summarized in the table below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₉Br₂N | [2][3] |
| Molecular Weight | 218.92 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 171-175 °C | [2][6] |
| Solubility | Soluble in water | [7] |
| IUPAC Name | 3-bromopropan-1-amine;hydrobromide | [1] |
| SMILES | C(CN)CBr.Br | [8] |
| InChI Key | PQIYSSSTRHVOBW-UHFFFAOYSA-N | [8][9] |
| CAS Number | 5003-71-4 | [1] |
Chemical Structure
The structure of this compound consists of a propyl chain substituted with a bromine atom at one end and an ammonium group at the other, with a bromide counter-ion.
Experimental Protocols
Synthesis of 1-azido-3-aminopropane from this compound
This protocol details the use of this compound as a starting material for the synthesis of a versatile intermediate for "click chemistry."
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Diethyl ether
-
Anhydrous potassium carbonate (K₂CO₃)
-
Round-bottom flask (150 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Ice-water bath
-
Separatory funnel
Procedure: [10]
-
Dissolve 3.2 g (15 mmol) of this compound in 100 mL of deionized water in a 150 mL round-bottom flask.[10]
-
To this solution, add 3.2 g (50 mmol) of sodium azide.[10]
-
Stir the reaction mixture at 80 °C for 16 hours.[10]
-
After 16 hours, remove approximately two-thirds of the solvent via vacuum distillation.[10]
-
Cool the flask in an ice-water bath and slowly add 4 g of potassium hydroxide.[10]
-
Extract the aqueous solution three times with 50 mL portions of diethyl ether.[10]
-
Combine the organic phases and dry over anhydrous K₂CO₃ overnight.[10]
-
Filter the solution and remove the diethyl ether by rotary evaporation.
-
Dry the resulting product under reduced pressure to obtain 1-azido-3-aminopropane.[10]
Applications in Drug Development
Synthesis of Indenoisoquinoline Topoisomerase I Inhibitors
This compound is a key reagent in the synthesis of indenoisoquinoline-based anticancer agents.[8] These compounds act as topoisomerase I (TOP1) inhibitors.[9][11] TOP1 is a nuclear enzyme crucial for relaxing DNA supercoiling during replication and transcription.[12] Indenoisoquinolines stabilize the TOP1-DNA cleavage complex, which leads to DNA double-strand breaks upon collision with the replication fork, ultimately inducing programmed cell death (apoptosis) or autophagy in cancer cells.[9][11][13]
Experimental Protocol Outline for Indenoisoquinoline Synthesis:
A general synthetic route involves the condensation of a Schiff base, derived from an appropriate aldehyde and this compound, with a homophthalic anhydride.[7] This is followed by a Friedel-Crafts cyclization to form the core indenoisoquinoline structure.[7]
Topoisomerase I Inhibition and Downstream Signaling
Indenoisoquinoline inhibitors trap the TOP1-DNA cleavage complex, preventing the re-ligation of the single-strand DNA break.[11] The collision of the replication machinery with this stabilized complex converts the single-strand break into a cytotoxic double-strand break. This DNA damage triggers the DNA Damage Response (DDR) pathway, characterized by the phosphorylation of H2AX (γH2AX).[12][13] Depending on the specific indenoisoquinoline derivative and cellular context, this can lead to cell cycle arrest and subsequent cell death through apoptosis (involving caspases) or autophagy (involving LC3).[1][13]
Role as a Linker in Bioconjugation
The propylamine group introduced by this compound can serve as a versatile linker in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). ADCs are targeted therapies consisting of a monoclonal antibody, a cytotoxic payload, and a chemical linker. The linker connects the payload to the antibody and is crucial for the stability of the ADC in circulation and the efficient release of the drug at the target site. The primary amine of the propylamine linker can be further functionalized to attach to either the antibody or the cytotoxic drug.
General Workflow for ADC Development:
The development of an ADC is a multi-step process that involves antibody selection, payload and linker synthesis, conjugation of the three components, and subsequent purification and characterization of the final conjugate.
Conclusion
This compound is a fundamental building block for researchers and drug development professionals. Its straightforward reactivity and bifunctional nature allow for the efficient introduction of a propylamine linker, which is crucial for the synthesis of complex molecules with significant therapeutic potential. As demonstrated, its application in the development of topoisomerase I inhibitors and its potential as a component in ADC linkers highlight its importance in the ongoing search for novel and effective cancer therapies. A thorough understanding of its chemical properties and reaction methodologies is essential for its successful application in the laboratory and in the advancement of pharmaceutical sciences.
References
- 1. ascopubs.org [ascopubs.org]
- 2. sketchviz.com [sketchviz.com]
- 3. dot | Graphviz [graphviz.org]
- 4. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 5. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. Collection - Streamlined High-Throughput Data Analysis Workflow for Antibody-Drug Conjugate Biotransformation Characterization - Analytical Chemistry - Figshare [figshare.com]
- 7. Synthesis and Biological Evaluation of Indenoisoquinolines that Inhibit both Tyrosyl-DNA-Phosphodiesterase I (Tdp1) and Topoisomerase I (Top1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Indenoisoquinolines Targeting Topoisomerase I and Other Biological Macromolecules for Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Copper(II) Indenoisoquinoline Complex Inhibits Topoisomerase I, Induces G2 Phase Arrest, and Autophagy in Three Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor | MDPI [mdpi.com]
An In-Depth Technical Guide to 3-Bromopropylamine Hydrobromide (CAS: 5003-71-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopropylamine hydrobromide is a key bifunctional reagent extensively utilized in organic synthesis. Its structure incorporates a primary amine and a reactive alkyl bromide, making it a valuable building block for the introduction of a propylamine moiety into a wide range of molecular scaffolds. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of therapeutic agents. Safety and handling information, detailed experimental protocols, and relevant biological pathways are also presented to support its effective and safe use in a research and development setting.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is provided below for easy reference.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 5003-71-4 | [1] |
| Molecular Formula | C₃H₉Br₂N | [1] |
| Molecular Weight | 218.92 g/mol | [1] |
| Appearance | White to off-white or pale cream/pink crystalline powder | [1] |
| Melting Point | 171-172 °C | [2] |
| Boiling Point | No data available | |
| Density | No data available | |
| Solubility | Soluble in water (50 mg/mL) | [2] |
| Hygroscopicity | Hygroscopic | [1] |
Spectroscopic Data
| Spectrum | Key Features and Data | Reference(s) |
| ¹H NMR | Data available, typically showing signals for the three methylene groups. | [1] |
| ¹³C NMR | Three distinct signals are expected for the three carbon atoms of the propyl chain. A representative spectrum is available. | [1][3] |
| IR Spectroscopy | Characteristic peaks for N-H and C-H stretching and bending vibrations are observed. | [1] |
| Mass Spectrometry | Data available. |
Synthesis and Reactivity
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of 3-amino-1-propanol with hydrobromic acid.
Reaction Scheme:
HO-(CH₂)₃-NH₂ + 2HBr → Br-(CH₂)₃-NH₃⁺Br⁻ + H₂O
Experimental Protocol:
A mixture of 3-amino-1-propanol (1 equivalent) and 48% aqueous hydrobromic acid (excess, ~3 equivalents) is refluxed for an extended period (e.g., 15 hours). Following the reaction, water and excess HBr are removed under vacuum. The resulting crude product is then further dried under vacuum over a desiccant such as potassium hydroxide (KOH) or calcium chloride (CaCl₂) to yield this compound as a solid.[2]
Reactivity
The reactivity of this compound is characterized by the distinct functionalities of its primary amine and alkyl bromide groups. The amine group can act as a nucleophile, while the carbon-bromine bond is susceptible to nucleophilic substitution. The hydrobromide salt form means the amine is protonated, and a base is typically required to liberate the free amine for it to act as a nucleophile.
Applications in Drug Discovery and Development
This compound is a critical building block in the synthesis of various pharmaceutical agents, most notably in the development of anticancer drugs.
Synthesis of Indenoisoquinoline Topoisomerase I Inhibitors
A significant application of this compound is in the synthesis of indenoisoquinoline derivatives, which are potent inhibitors of human topoisomerase I, a key enzyme in DNA replication and transcription. These inhibitors are being investigated as promising anticancer agents.
The synthesis often involves the formation of a Schiff base between an aldehyde and 3-bromopropylamine (generated in situ from the hydrobromide salt), followed by condensation with a homophthalic anhydride and subsequent cyclization steps.[4][5][6]
Experimental Protocols
Synthesis of a Schiff Base Intermediate for Indenoisoquinoline Synthesis
This protocol outlines the formation of a Schiff base from a substituted benzaldehyde and this compound, a key step in the synthesis of some indenoisoquinoline topoisomerase I inhibitors.
Materials:
-
Substituted benzaldehyde (e.g., meta-methoxybenzaldehyde) (1.0 eq)
-
This compound (1.0 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Chloroform (CHCl₃)
Procedure:
-
To a solution of the substituted benzaldehyde in chloroform, add this compound and triethylamine.
-
Add anhydrous sodium sulfate to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the solids.
-
The filtrate containing the Schiff base can be used directly in the subsequent condensation step.[4][6]
Mandatory Visualizations
Signaling Pathway of Topoisomerase I Inhibition-Induced Apoptosis
Caption: Topoisomerase I Inhibition Pathway.
Experimental Workflow for Synthesis and Evaluation of Topoisomerase I Inhibitors
Caption: Drug Development Workflow.
Safety and Handling
This compound is classified as an irritant. It is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.[1]
Precautionary Measures:
-
Handling: Handle in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place. It is hygroscopic and should be protected from moisture.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
-
In all cases of exposure, seek medical attention if symptoms persist.
Conclusion
This compound is a versatile and valuable reagent in organic synthesis, particularly for the development of novel pharmaceuticals. Its bifunctional nature allows for the straightforward introduction of a propylamine side chain, which has proven to be a key structural motif in potent topoisomerase I inhibitors. This guide has provided essential technical information, including physicochemical data, synthetic protocols, and safety guidelines, to aid researchers in the effective and safe utilization of this compound in their drug discovery and development endeavors. The provided diagrams of the topoisomerase I inhibition pathway and a typical drug development workflow offer a broader context for the application of this important chemical building block.
References
- 1. This compound | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5003-71-4 [chemicalbook.com]
- 3. This compound (5003-71-4) 13C NMR spectrum [chemicalbook.com]
- 4. Identification, Synthesis, and Biological Evaluation of Metabolites of the Experimental Cancer Treatment Drugs Indotecan (LMP400) and Indimitecan (LMP776) and Investigation of Isomerically Hydroxylated Indenoisoquinoline Analogues as Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Indenoisoquinolines that Inhibit both Tyrosyl-DNA-Phosphodiesterase I (Tdp1) and Topoisomerase I (Top1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromopropylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
December 2025
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromopropylamine hydrobromide (CAS: 5003-71-4), a versatile reagent and key intermediate in pharmaceutical and chemical synthesis.[1] A thorough understanding of its melting point and solubility is critical for its effective application in laboratory and industrial settings, including reaction optimization, formulation development, and quality control. This document details these properties, provides standardized experimental protocols for their determination, and illustrates key processes through workflow diagrams.
Core Physicochemical Properties
This compound is a hygroscopic crystalline solid that appears as a white to off-white or brown powder or chunks.[2][3][4][5][6] Its stability and reactivity make it a valuable building block in organic synthesis.[1]
Quantitative Data Summary
The following tables summarize the reported melting point and solubility data for this compound, compiled from various chemical data sources.
Table 1: Melting Point of this compound
| Parameter | Reported Value (°C) | Source(s) |
| Melting Point | 171-172 | [2][7] |
| Melting Point | 170-175 | |
| Melting Point | 171.0-175.0 | [4][6] |
| Melting Point | 172.0-176.0 | [3] |
Table 2: Solubility of this compound
| Solvent | Class | Temperature (°C) | Solubility | Source(s) |
| Water | Polar Protic | Not Specified | 50 mg/mL | [2][7] |
| Water | Polar Protic | Not Specified | Soluble | [3][4][6] |
Experimental Protocols
Accurate and reproducible data are paramount in scientific research. The following sections detail standardized methodologies for determining the melting point and solubility of chemical compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. It serves as a crucial indicator of purity, as impurities tend to depress and broaden the melting range.[8] The capillary method is a widely accepted and accurate technique.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry. If necessary, grind the crystalline solid into a fine powder using a mortar and pestle to ensure uniform packing.[9][10]
-
Capillary Tube Loading: Press the open end of a capillary tube (sealed at one end) into the powdered sample. Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the sealed end.[11] The packed sample height should be approximately 2-3 mm.[11]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).[11]
-
Heating and Observation:
-
If the approximate melting point is known, heat the sample rapidly to about 15-20°C below the expected temperature.[10]
-
Reduce the heating rate significantly, aiming for a temperature increase of no more than 1-2°C per minute as you approach the melting point. A slow heating rate is critical for an accurate reading.
-
Observe the sample through the magnified viewfinder.
-
-
Data Recording:
-
Record the temperature (T1) at which the first droplet of liquid appears.
-
Record the temperature (T2) at which the last solid particle melts completely.
-
The melting point is reported as the range from T1 to T2.
-
-
Verification: Conduct at least two measurements to ensure consistency.
Equilibrium Solubility Determination
Equilibrium solubility is the maximum concentration of a compound that can dissolve in a solvent at a specific temperature when the solid and dissolved phases are in equilibrium.
Methodology:
-
Preparation of a Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water) in a sealed glass vial. The presence of excess, undissolved solid is essential to ensure a saturated solution is formed.[12]
-
Equilibration: Agitate the vial in a temperature-controlled environment, such as an orbital shaker or stirring plate, for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[12]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifuging the sample to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.22 µm syringe filter) that will not absorb the compound.[12]
-
Quantification: Accurately determine the concentration of this compound in the clear, saturated filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method.[12]
-
A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.
-
-
Data Reporting: Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflows and a key synthetic relationship for this compound.
Figure 1: Workflow for Melting Point Determination.
Figure 2: Workflow for Equilibrium Solubility Determination.
Figure 3: Synthesis Pathway of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 5003-71-4 [chemicalbook.com]
- 3. This compound | 5003-71-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. This compound | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 98% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.pt]
- 7. chembk.com [chembk.com]
- 8. scribd.com [scribd.com]
- 9. davjalandhar.com [davjalandhar.com]
- 10. studylib.net [studylib.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
In-Depth Technical Guide to the Spectral Data of 3-Bromopropylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-bromopropylamine hydrobromide. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and other scientific endeavors requiring detailed spectral analysis of this compound.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.1 (broad s) | Singlet (broad) | 3H | -NH₃⁺ |
| 3.63 (t) | Triplet | 2H | -CH₂-Br |
| 3.05 (t) | Triplet | 2H | -CH₂-NH₃⁺ |
| 2.25 (p) | Quintet | 2H | -CH₂-CH₂-CH₂- |
Solvent: DMSO-d₆, Instrument: 400 MHz
¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~38 | -CH₂-NH₃⁺ |
| ~32 | -CH₂-Br |
| ~30 | -CH₂-CH₂-CH₂- |
Note: These are approximate values and can vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the following absorption bands, indicative of its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2800 | Strong, Broad | N-H stretch (from -NH₃⁺) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1600 | Medium | N-H bend (asymmetric) |
| ~1500 | Medium | N-H bend (symmetric) |
| ~1250 | Medium | C-N stretch |
| ~650 | Medium | C-Br stretch |
Note: The broadness of the N-H stretching band is a characteristic feature of primary amine salts due to hydrogen bonding.
Mass Spectrometry (MS)
The mass spectrum of the free base, 3-bromopropylamine, provides valuable information about the molecule's fragmentation pattern under electron ionization.
| m/z | Relative Intensity | Possible Fragment |
| 137/139 | Low | [M]⁺ (Molecular ion peak with isotopic pattern for Br) |
| 108/110 | Medium | [M - CH₂NH₂]⁺ |
| 56 | High | [CH₂=CH-CH₂NH₂]⁺ |
| 43 | High | [CH₂=NH₂]⁺ |
| 30 | Base Peak | [CH₂=NH₂]⁺ |
Note: The mass spectrum of the hydrobromide salt may show different fragmentation patterns, and the molecular ion of the salt itself is typically not observed under standard electron ionization conditions.
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.
¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a small vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆ and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12 ppm.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
FT-IR Spectroscopy (KBr Pellet Method)
Objective: To obtain a high-quality FT-IR spectrum of solid this compound.
Materials:
-
This compound sample
-
FT-IR grade potassium bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press and die
-
FT-IR spectrometer
Procedure:
-
Sample Preparation: Place a small amount (1-2 mg) of this compound and approximately 100-200 mg of dry KBr powder into an agate mortar.
-
Grinding: Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer a portion of the powder into the pellet die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.
-
Spectrum Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum should be displayed in terms of transmittance or absorbance.
-
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion and fragment ions of 3-bromopropylamine.
Materials:
-
3-Bromopropylamine (free base) sample
-
Mass spectrometer with an electron ionization source
Procedure:
-
Sample Introduction: Introduce a small amount of the volatile 3-bromopropylamine sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV). This will cause ionization and fragmentation of the molecules.
-
Mass Analysis: Accelerate the resulting positively charged ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
-
Data Analysis: Identify the molecular ion peak and the major fragment ions to elucidate the structure of the compound. For amine hydrobromide salts, a soft ionization technique like Electrospray Ionization (ESI) is often preferred to observe the protonated molecule.
Visualizations
Logical Workflow for Spectral Analysis
Caption: Workflow of spectral data acquisition and analysis.
Chemical Structure and Spectral Data Correlation
Caption: Correlation of chemical structure with spectral data.
A Technical Guide to the Nucleophilic Substitution Mechanism of 3-Bromopropylamine Hydrobromide
Audience: Researchers, scientists, and drug development professionals.
This document provides an in-depth analysis of the mechanism of action for 3-bromopropylamine hydrobromide in nucleophilic substitution reactions. It serves as a technical resource for professionals engaged in organic synthesis and drug development, offering detailed insights into the reaction kinetics, experimental protocols, and critical factors influencing the reaction outcomes.
Introduction to this compound
This compound is a versatile bifunctional reagent widely employed in organic synthesis to introduce a propylamine linker into molecular scaffolds.[1][2] Its utility is prominent in the synthesis of pharmaceuticals and agrochemicals, where it serves as a key intermediate in the development of biologically active molecules.[3] The molecule consists of a primary alkyl bromide and a primary amine, the latter of which is protonated in its commercially available hydrobromide salt form. Understanding its behavior in nucleophilic substitution reactions is paramount for its effective application.
Nucleophilic substitution is a fundamental class of reactions in which a nucleophile, an electron-rich species, selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a leaving group.[4] This guide will dissect the specific mechanistic pathways through which this compound participates in these reactions.
Core Concepts: Nucleophilic Substitution Pathways
The reactivity of an alkyl halide like 3-bromopropylamine is primarily governed by two distinct nucleophilic substitution mechanisms: Sₙ1 and Sₙ2.
-
Sₙ1 (Substitution, Nucleophilic, Unimolecular): This is a two-step mechanism involving the formation of a carbocation intermediate after the leaving group departs.[5] The rate of an Sₙ1 reaction is dependent only on the concentration of the substrate.[4][5] This pathway is favored for tertiary and secondary alkyl halides due to the relative stability of the corresponding carbocations.
-
Sₙ2 (Substitution, Nucleophilic, Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[4] The reaction proceeds through a single transition state. The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[4] This pathway is characteristic of primary and methyl halides.
The Mechanism of Action of 3-Bromopropylamine
Given its structure as a primary alkyl halide (Br-CH₂-CH₂-CH₂-NH₃⁺·Br⁻), This compound predominantly undergoes nucleophilic substitution via the Sₙ2 mechanism. The primary carbocation that would be formed in an Sₙ1 pathway is highly unstable, making that route energetically unfavorable.
Key Components of the Reaction
-
The Substrate: 3-Bromopropylamine. The carbon atom bonded to the bromine is the electrophilic center, susceptible to nucleophilic attack.
-
The Leaving Group: The bromide ion (Br⁻) is an excellent leaving group because it is a weak base and can stabilize the negative charge it acquires upon departure.[4]
-
The Nucleophile: The reacting nucleophile can be any electron-rich species (e.g., an alcohol, phenol, thiol, or another amine). It is important to note that the amine functional group within 3-bromopropylamine is itself nucleophilic. In the hydrobromide salt form, this amine is protonated to an ammonium salt (-NH₃⁺), which deactivates its nucleophilicity. For the alkylation reaction to proceed with an external nucleophile, a base is typically required to neutralize the hydrobromide and, in many cases, to deprotonate the external nucleophile to increase its reactivity.
The Sₙ2 Reaction Pathway
The Sₙ2 reaction of 3-bromopropylamine proceeds as follows:
-
Activation (if necessary): A base is added to the reaction mixture. It can deprotonate the external nucleophile, making it more potent. The base also neutralizes the acidic ammonium salt of the substrate, although the free 3-bromopropylamine can be prone to self-reaction.
-
Nucleophilic Attack: The activated nucleophile attacks the electrophilic carbon atom attached to the bromine from the backside, relative to the carbon-bromine bond.
-
Transition State: A transient, high-energy transition state is formed where the nucleophile and the leaving group are both partially bonded to the electrophilic carbon.
-
Displacement: The carbon-bromine bond breaks, and the bromide ion is expelled. A new bond forms between the nucleophile and the carbon atom.
Caption: Generalized Sₙ2 mechanism for 3-bromopropylamine.
Competing Reactions: Intermolecular vs. Intramolecular
A critical consideration when using 3-bromopropylamine is the potential for competing reactions. If the amine group of 3-bromopropylamine is deprotonated to its free base form (-NH₂), it can act as an internal nucleophile. This can lead to an intramolecular Sₙ2 reaction, resulting in the formation of a cyclic product, azetidine. This side reaction competes with the desired intermolecular reaction with the external nucleophile.
Caption: Competing intermolecular vs. intramolecular pathways.
To favor the desired intermolecular substitution, reaction conditions must be carefully controlled. Using a large excess of the external nucleophile or using a protected version of the reagent (e.g., N-Boc-3-bromopropylamine) can mitigate the formation of azetidine.
Experimental Protocols and Data
General Experimental Workflow
The successful alkylation using this compound relies on a systematic experimental approach.
Caption: Standard experimental workflow for alkylation reactions.
Summary of Typical Reaction Conditions
The choice of solvent, base, and temperature is critical for optimizing reaction yield and minimizing side products. The following table summarizes common conditions for Sₙ2 reactions involving 3-bromopropylamine.
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Nucleophile | Phenols, thiols, amines, carbanions | The strength of the nucleophile affects the reaction rate. |
| Solvent | Polar Aprotic: DMF, DMSO, Acetonitrile | These solvents solvate cations but not anions, enhancing the nucleophile's reactivity.[6] |
| Base | K₂CO₃, Cs₂CO₃, NaH, TEA | A non-nucleophilic base is required to deprotonate the nucleophile and/or neutralize the HBr salt.[6] The choice depends on the nucleophile's pKa. |
| Temperature | 60 - 110 °C | Higher temperatures increase the reaction rate but can also promote side reactions.[6] |
| Additives | Sodium Iodide (NaI) | Can be used as a catalyst to convert the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction). |
| Protection | Boc-protection of the amine | Using N-Boc-3-bromopropylamine prevents intramolecular cyclization and other side reactions involving the amine group.[6] |
Sample Protocol: O-Alkylation of a Phenol
This protocol is adapted from common laboratory procedures for the alkylation of phenols.[6]
-
Preparation: To a solution of the phenolic substrate (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2-3 equivalents).
-
Addition of Reagent: Add this compound (1.1-1.5 equivalents) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and pour it into cold water or onto crushed ice.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is an effective reagent for introducing a three-carbon amine linker into various molecules through a nucleophilic substitution reaction that proceeds via an Sₙ2 mechanism . Its utility is maximized when reaction parameters such as solvent, base, and temperature are carefully controlled. Key to achieving high yields of the desired intermolecular product is the mitigation of the competing intramolecular cyclization reaction. This can be accomplished by using appropriate bases, an excess of the external nucleophile, or by employing an N-protected derivative of the reagent. This guide provides the foundational knowledge required for researchers and drug development professionals to successfully design and execute synthetic strategies utilizing this valuable chemical building block.
References
- 1. This compound | 5003-71-4 [chemicalbook.com]
- 2. 3-溴丙胺 氢溴酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]
- 6. researchgate.net [researchgate.net]
Navigating the Stability of 3-Bromopropylamine Hydrobromide: A Technical Guide for Researchers
For Immediate Release
This in-depth technical guide serves as a critical resource for researchers, scientists, and professionals in drug development on the stability and proper storage conditions of 3-Bromopropylamine hydrobromide (CAS: 5003-71-4). Understanding the stability of this key organic intermediate is paramount for ensuring experimental reproducibility, maintaining reagent integrity, and ensuring laboratory safety.
Core Stability Profile
This compound is a hygroscopic crystalline powder, meaning it readily absorbs moisture from the air.[1][2][3] This affinity for water is a primary factor influencing its stability and dictates stringent storage and handling protocols. Exposure to moist air or water should be avoided.[1][2] While specific quantitative data on degradation rates under various conditions is not extensively published in readily available sources, the collective information from safety data sheets (SDS) provides a clear directive for maintaining its chemical integrity.
Recommended Storage and Handling
To ensure the long-term stability of this compound, the following conditions are recommended based on information from multiple chemical suppliers.
| Parameter | Recommended Condition | Rationale & Notes |
| Temperature | Cool, dry place.[4][5] Some sources specify 2-8°C for storage and transportation.[6] | Lower temperatures slow down potential degradation pathways. |
| Atmosphere | Store under an inert atmosphere.[1][2] | Minimizes contact with atmospheric moisture and oxygen, which can contribute to degradation. |
| Container | Tightly closed container.[1][2][4][5][7] | Prevents the ingress of moisture and other atmospheric contaminants. |
| Ventilation | Store in a well-ventilated area.[1][2][4][5] | Important for general laboratory safety and to prevent the buildup of any potential vapors. |
| Incompatibilities | Oxidizing agents.[1] | Contact with strong oxidizing agents can lead to vigorous and potentially hazardous reactions. |
| Light | Store in a shaded area.[7] | While not as emphasized as moisture, protection from light is a general good practice for storing reactive chemicals to prevent photodecomposition. |
Handling Precautions: An Experimental Protocol
Proper handling is crucial to prevent contamination and degradation of the reagent, as well as to ensure the safety of laboratory personnel. The following protocol outlines the necessary steps for handling this compound.
Objective: To safely handle this compound while minimizing exposure to atmospheric moisture and preventing contamination.
Materials:
-
This compound
-
Inert gas source (e.g., Argon or Nitrogen)
-
Dry glassware (e.g., spatulas, weighing boats, reaction vessels)
-
Glove box or a well-ventilated fume hood
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Preparation:
-
Ensure the work area (fume hood or glove box) is clean and dry.
-
If not using a glove box, purge the reaction vessel and any transfer tools with a stream of inert gas to displace air and moisture.
-
Pre-dry all glassware in an oven and allow it to cool to room temperature in a desiccator before use.
-
-
Equilibration:
-
Allow the container of this compound to equilibrate to the ambient temperature of the workspace before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
-
Dispensing:
-
Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust.[1][4][5]
-
Open the container under a blanket of inert gas if possible.
-
Use a clean, dry spatula to quickly transfer the desired amount of the solid to a pre-weighed, dry container.
-
Minimize the time the main container is open to the atmosphere.
-
-
Sealing and Storage:
-
Immediately and tightly seal the main container after dispensing.
-
If the container has been opened multiple times, consider purging the headspace with an inert gas before sealing to displace any moist air that may have entered.
-
Return the container to the recommended cool, dry, and dark storage location.
-
-
Personal Safety:
Factors Influencing Stability
The stability of this compound is influenced by a combination of environmental factors. The logical relationship between these factors and the potential for degradation is visualized in the diagram below.
Caption: Factors affecting this compound stability.
Hazardous Decomposition Products
In the event of decomposition, which can be induced by high temperatures, this compound may release hazardous substances. These include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[1]
Conclusion
The stability of this compound is critically dependent on diligent storage and handling practices. Its hygroscopic nature necessitates protection from moisture above all other factors. By adhering to the guidelines outlined in this technical guide, researchers can ensure the integrity of this vital reagent, leading to more reliable and reproducible experimental outcomes. For products without a specified retest or expiration date, it is recommended to routinely inspect the material to ensure it performs as expected.[8][9][10][11]
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. echemi.com [echemi.com]
- 5. aksci.com [aksci.com]
- 6. This compound(CAS:5003-71-4) [cuikangsynthesis.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 3-溴丙胺 氢溴酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 3-ブロモプロピルアミン 臭化水素酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 3-Bromopropylamine 98 5003-71-4 [sigmaaldrich.com]
- 11. 3-Bromopropylamine 98 5003-71-4 [sigmaaldrich.com]
Understanding the reactivity of 3-Bromopropylamine hydrobromide
An In-depth Technical Guide to the Reactivity of 3-Bromopropylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile bifunctional reagent extensively utilized in organic synthesis, particularly within pharmaceutical and materials science research. Its structure, featuring a primary amine masked as a hydrobromide salt and a reactive alkyl bromide, allows for the strategic introduction of a propylamine linker into a wide array of molecules. This guide provides a comprehensive overview of its physicochemical properties, core reactivity, and key applications. Detailed experimental protocols for its use in N-alkylation and in the synthesis of advanced pharmaceutical intermediates are provided, supplemented by quantitative data and graphical workflows to facilitate understanding and practical application.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1] It is hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[2][3] The hydrobromide salt form enhances the compound's stability, as the free base is prone to self-reactivity due to the presence of both a nucleophilic amine and an electrophilic alkyl halide within the same molecule.[4] A summary of its key properties is presented in Table 1.
| Property | Value | Citations |
| CAS Number | 5003-71-4 | [5] |
| Molecular Formula | C₃H₈BrN · HBr (or C₃H₉Br₂N) | [5] |
| Molecular Weight | 218.92 g/mol | [5] |
| Appearance | White to pale cream or pale pink crystalline powder | [1] |
| Melting Point | 171-174 °C | [3] |
| IUPAC Name | 3-bromopropan-1-amine;hydrobromide | [1] |
| Synonyms | 3-Aminopropyl bromide hydrobromide, 3-Bromopropylammonium bromide | [3] |
| Solubility | Soluble in water | — |
| pKa (of free amine) | ~9.80 | [4] |
Core Reactivity
The synthetic utility of this compound stems from its dual functionality. The amine is protected as a hydrobromide salt, rendering it non-nucleophilic. To engage in reactions, the free amine must be liberated, which is typically achieved by the addition of a base. This can be done in a separate workup step or, more commonly, in situ.
Once deprotected, the resulting 3-bromopropylamine is a classic bifunctional linker:
-
Nucleophilic Amine: The primary amine can act as a nucleophile, attacking a wide range of electrophiles (e.g., aldehydes, ketones, acyl chlorides, alkyl halides).
-
Electrophilic Alkyl Bromide: The terminal carbon is susceptible to nucleophilic attack by various nucleophiles (e.g., other amines, phenols, thiols, carbanions), displacing the bromide leaving group.
This dual nature allows it to be used for introducing a flexible three-carbon amino-linker into target structures, a common strategy in drug design to connect different pharmacophores.
Figure 1. General reactivity workflow of this compound.
Applications in Synthesis
This compound is a key building block for synthesizing a range of important molecules, from pharmaceutical agents to complex supramolecular structures.[5]
N-Alkylation Reactions
One of the most common applications is the alkylation of nucleophiles like phenols, amides, and other amines. The reaction typically requires a base to first deprotonate the nucleophile and/or the this compound. The choice of base and solvent is crucial for achieving good yields.
| Reaction Type | Substrate | Conditions | Product Type | Yield | Citations |
| O-Alkylation | 7-Hydroxycoumarin Dimer | K₂CO₃ (excess), DMF, 100-110 °C | Bis(propylamino) ether | N/A | — |
| N-Alkylation | Benzylamine Hydrobromide | Et₃N (1 eq.), n-Butyl Bromide (1.1 eq.), DMF, 20-25 °C, 9h | N-Butylbenzylamine | 76% | |
| Azide Displacement | Sodium Azide (NaN₃) | H₂O, 80 °C, 16h | 1-Azido-3-aminopropane | N/A | |
| Sulfite Displacement | Sodium Sulfite (Na₂SO₃) | H₂O, Heat to dryness, then conc. HCl | 3-Aminopropanesulfonic acid (Homotaurine) | 66% |
Synthesis of Indenoisoquinoline Topoisomerase I Inhibitors
In the field of oncology drug development, this compound serves as a critical precursor for synthesizing indenoisoquinoline-based anticancer agents. These compounds act as Topoisomerase I (Top1) inhibitors. The synthesis involves the formation of a Schiff base with an aldehyde, followed by condensation and cyclization steps to build the complex heterocyclic core.
Figure 2. Synthetic pathway to an indenoisoquinoline core.
Synthesis of Homotaurine
Homotaurine (3-aminopropanesulfonic acid) is a natural compound investigated for its neuroprotective effects, particularly in the context of Alzheimer's disease. It can be synthesized from this compound via nucleophilic substitution of the bromide with a sulfite salt.
Experimental Protocols
Protocol 1: Synthesis of Homotaurine
This protocol is adapted from the procedure described by Sloneker and Jeanes.
-
Reactants: Dissolve 32.9 g (0.15 mol) of this compound and 26 g (0.2 mol) of anhydrous sodium sulfite in 95 mL of water in a suitable vessel.
-
Reaction: Concentrate the mixture on a low-heat hot plate over approximately 24 hours until a nearly dry cake is formed.
-
Workup: Triturate the residual cake thoroughly with 60 mL of concentrated HCl.
-
Isolation: Filter the mixture through an asbestos mat. Upon cooling the filtrate, fine crystals of homotaurine will form.
-
Purification: Filter the product and dry it in a vacuum desiccator.
-
Yield: 13.76 g (66%). The product decomposes at 282-283 °C.
Protocol 2: Schiff Base Formation for Indenoisoquinoline Synthesis
This protocol describes the initial step in the synthesis of certain indenoisoquinoline inhibitors.
-
Reactants: In a suitable solvent such as THF, combine m-methoxybenzaldehyde (1.0 eq) and this compound (1.0 eq).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N), to neutralize the hydrobromide and facilitate the condensation.
-
Reaction: Stir the mixture at room temperature until analysis (e.g., by TLC or LC-MS) indicates the complete consumption of the starting materials.
-
Workup: The resulting Schiff base solution is typically not isolated but is carried forward directly into the next reaction step (e.g., reaction with a homophthalic anhydride) after a simple filtration to remove the triethylammonium bromide salt.
Protocol 3: Synthesis of 1-azido-3-aminopropane
This protocol details a nucleophilic substitution to replace the bromide with an azide group.
-
Reactants: In a 150 mL round-bottom flask, dissolve 3.2 g (15 mmol) of this compound in 100 mL of deionized water.
-
Nucleophile Addition: Add 3.2 g (50 mmol) of sodium azide to the solution.
-
Reaction: Stir the reaction mixture at 80 °C for 16 hours.
-
Workup: Remove approximately two-thirds of the solvent by vacuum distillation. Immerse the flask in an ice-water bath and slowly add 4 g of potassium hydroxide.
-
Extraction: Extract the aqueous solution three times with 50 mL of diethyl ether.
-
Isolation: Combine the organic phases, dry over anhydrous K₂CO₃ overnight, filter, and concentrate to yield the product.
Safety and Handling
This compound is an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[2]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound is hygroscopic.[2]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[2]
References
An In-depth Technical Guide to 3-Bromopropylamine Hydrobromide: pKa and Implications for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of 3-Bromopropylamine hydrobromide, a critical reagent in pharmaceutical and chemical research. Tailored for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties of this compound, with a particular focus on its acidity constant (pKa) and the profound implications this has for its application in synthesis and drug design.
Core Physicochemical Properties
This compound is the hydrobromide salt of 3-bromopropylamine. The presence of the amine group dictates its basicity and, consequently, the acidity of its conjugate acid, the 3-bromopropylammonium ion. Understanding the pKa of this ammonium ion is fundamental to predicting its charge state at a given pH, which in turn influences its reactivity, solubility, and biological interactions.
Acidity Constant (pKa)
The pKa value of the conjugate acid of 3-bromopropylamine is a critical parameter for anyone working with this compound. It determines the proportion of the protonated (charged) and deprotonated (neutral) species in solution. A search of the IUPAC Digitized pKa Dataset and other scientific literature reveals the pKa of the parent amine.[1][2][3]
| Compound Name | CAS Number | Molecular Formula | pKa |
| 3-Bromopropylamine | 18370-81-5 | C₃H₈BrN | ~9.80[4] |
| This compound | 5003-71-4 | C₃H₉Br₂N | pKa of conjugate acid is ~9.80 |
Implications of the pKa:
With a pKa of approximately 9.80, the 3-bromopropylammonium ion will be the predominant species in acidic to neutral solutions (pH < 9.80). This means that under typical physiological conditions (pH ~7.4), the compound will exist almost entirely in its protonated, positively charged form. This has several important consequences:
-
Solubility: The charged form is generally more soluble in aqueous solutions.[5]
-
Reactivity: The protonated amine is a poor nucleophile. To utilize the nucleophilic character of the amine, the pH of the reaction medium must be raised to a level approaching or exceeding the pKa to generate a significant concentration of the free amine.[4]
-
Biological Interactions: The positive charge can influence how the molecule interacts with biological targets, such as enzymes and receptors, which often have negatively charged residues.
Experimental Determination of pKa
The pKa of an amine hydrohalide like this compound can be accurately determined using potentiometric titration. This method involves titrating a solution of the compound with a strong base and monitoring the pH change.
Detailed Protocol for Potentiometric Titration[6][7]
This protocol outlines a general procedure for determining the pKa of an amine hydrohalide.
Materials:
-
This compound
-
0.1 M Sodium Hydroxide (NaOH) solution, standardized
-
0.1 M Hydrochloric Acid (HCl) solution, standardized
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Buret, 50 mL
-
Beaker, 250 mL
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 0.01 M. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
Initial pH Adjustment: If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) by adding a small amount of 0.1 M HCl. This ensures that the titration starts with the amine fully protonated.
-
Titration:
-
Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.
-
Begin stirring at a moderate, constant rate.
-
Add the 0.1 M NaOH solution from the buret in small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH reaches the alkaline range (e.g., pH 11-12).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).
-
Alternatively, the pKa can be determined from the inflection point of a plot of the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
This compound is an irritant to the skin, eyes, and respiratory system.[5][6]
Implications in Drug Development and Research
This compound is a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its bifunctional nature, possessing both a nucleophilic amine (in its deprotonated form) and an electrophilic carbon attached to the bromine, allows for its incorporation into a wide array of molecular scaffolds.
Synthesis of Indenoisoquinoline Topoisomerase I Inhibitors
A significant application of this compound is in the synthesis of indenoisoquinoline derivatives, a class of potent anti-cancer agents that target the enzyme topoisomerase I.[7][8][9][10] These compounds intercalate into DNA and stabilize the topoisomerase I-DNA cleavage complex, leading to cell death in rapidly dividing cancer cells.
The synthesis of these complex molecules often involves the reaction of a Schiff base, formed from an aldehyde and 3-bromopropylamine, with a homophthalic anhydride derivative. The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized synthesis of Indenoisoquinoline Topoisomerase I Inhibitors.
Role in Neurological Drug Discovery
Derivatives of 3-aminopropane are also explored in the synthesis of compounds targeting the central nervous system.[11][12] The propylamino moiety can be a key pharmacophore for interacting with various receptors and transporters in the brain. For instance, analogs are used in the development of deuterated versions of neurological drugs to improve their pharmacokinetic profiles.[13]
The logical workflow for incorporating the 3-bromopropylamine moiety often involves nucleophilic substitution reactions where a deprotonated nucleophile displaces the bromide, or where the deprotonated amine acts as a nucleophile.
Caption: Reactive pathways of this compound in synthesis.
Conclusion
This compound is a cornerstone reagent for medicinal chemists and researchers in the life sciences. A thorough understanding of its pKa is not merely academic; it is a practical necessity that dictates reaction conditions, influences purification strategies, and provides insight into potential biological activity. Its continued application in the synthesis of innovative therapeutics, from anticancer agents to neurological drugs, underscores its importance in the ongoing quest for new and more effective treatments for human diseases. This guide serves as a foundational resource for harnessing the full potential of this versatile chemical entity.
References
- 1. 3-Bromopropylamine | C3H8BrN | CID 78702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GitHub - IUPAC/Dissociation-Constants: This repository includes pKa data obtained from measurements in aqueous solutions, digitized and curated from reference books published by IUPAC. [github.com]
- 3. IUPAC Digitized pKa Dataset - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. This compound | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Biological Evaluation of Indenoisoquinolines that Inhibit both Tyrosyl-DNA-Phosphodiesterase I (Tdp1) and Topoisomerase I (Top1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification, Synthesis, and Biological Evaluation of Metabolites of the Experimental Cancer Treatment Drugs Indotecan (LMP400) and Indimitecan (LMP776) and Investigation of Isomerically Hydroxylated Indenoisoquinoline Analogues as Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Indenoisoquinolines Targeting Topoisomerase I and Other Biological Macromolecules for Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Neurotropic Activity of New Heterocyclic Systems: Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, Pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines and Pyridofuro[3′,2′:4,5]pyrimido[1,2-a]azepines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Key Reactive Sites of 3-Bromopropylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Bromopropylamine hydrobromide is a bifunctional molecule widely utilized in organic synthesis as a versatile building block for the introduction of a propylamine moiety. Its reactivity is dictated by two key sites: the electrophilic carbon atom bonded to the bromine and the nucleophilic primary amine. The hydrobromide salt form renders the amine group protonated, thereby protecting it from reacting under neutral or acidic conditions and allowing for selective reactions at the bromine-bearing carbon. This guide provides a comprehensive overview of these reactive sites, supported by experimental data and detailed protocols to facilitate its application in research and development.
Core Reactive Sites and Chemical Properties
The chemical structure of this compound features a primary alkyl bromide and a primary ammonium group. These two functional groups are the centers of its reactivity.
-
Electrophilic Site (C-Br Bond): The carbon atom attached to the bromine is electron-deficient due to the electronegativity of the bromine atom, making it an electrophilic center. Bromine is an excellent leaving group, facilitating nucleophilic substitution reactions (S_N2 type) at this position.
-
Nucleophilic Site (NH2 Group): The primary amine possesses a lone pair of electrons, rendering it nucleophilic. However, in the hydrobromide salt form, the amine is protonated to an ammonium group (-NH3+), which is not nucleophilic. Deprotonation with a suitable base is required to activate the amine for nucleophilic reactions, such as N-alkylation.
The interplay between these two sites allows for sequential and selective functionalization, making it a valuable tool in the synthesis of more complex molecules.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 5003-71-4 | [3] |
| Molecular Formula | C₃H₉Br₂N | [3] |
| Molecular Weight | 218.92 g/mol | [3] |
| Appearance | White to pale cream or pale pink powder | [4] |
| Melting Point | 171-172 °C | |
| Solubility | Soluble in water | [5] |
| pKa (of amine) | ~9.80 | [6] |
Reactivity and Key Reactions
The dual functionality of this compound allows for two primary classes of reactions: nucleophilic substitution at the C-Br bond and reactions involving the amine group.
Nucleophilic Substitution at the Carbon-Bromine Bond
The primary alkyl bromide moiety readily undergoes S_{N}2 reactions with a variety of nucleophiles. The protonated amine group is generally unreactive under these conditions, allowing for selective functionalization of the bromine-containing end of the molecule.
General Reaction Scheme:
Caption: General Sₙ2 reaction at the C-Br bond.
Common nucleophiles used in reactions with this compound include azides, phenoxides, and carbanions. A summary of representative reactions is provided in Table 2.
| Nucleophile | Reagent(s) | Product Type | Reference(s) |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | Azidoamine | [2] |
| Phenoxide (ArO⁻) | Phenol, Base (e.g., K₂CO₃) | Aryloxypropylamine | [7] |
| Phthalimide | Phthalimide, Base | Phthalimidopropylamine | [8] |
| Sulfite (SO₃²⁻) | Sodium Sulfite (Na₂SO₃) | Aminopropylsulfonic acid (Homotaurine) | [4] |
Reactions at the Amine Group (N-Alkylation)
To engage the amine group in reactions, it must first be deprotonated to its free amine form (3-bromopropylamine). This is typically achieved by treatment with a base such as potassium carbonate or sodium hydroxide.[6] The resulting free amine is a good nucleophile and can participate in reactions like N-alkylation.
Activation of the Amine Group:
Caption: Deprotonation of the ammonium group.
Once deprotonated, the primary amine can react with electrophiles. A common reaction is N-alkylation with another alkyl halide. It is important to control the stoichiometry to avoid polyalkylation.[9]
N-Alkylation Reaction Scheme:
Caption: N-alkylation of the deprotonated amine.
Experimental Protocols
The following are detailed experimental protocols for key reactions involving this compound.
Synthesis of 1-Azido-3-aminopropane[2]
This protocol exemplifies a nucleophilic substitution at the C-Br bond.
Experimental Workflow:
Caption: Workflow for the synthesis of 1-azido-3-aminopropane.
Procedure:
-
Add this compound (3.2 g, 15 mmol) to a 150 mL round-bottom flask containing 100 mL of deionized water.
-
Add sodium azide (3.2 g, 50 mmol) to the solution.
-
Stir the reaction mixture at 80 °C for 16 hours.
-
Remove approximately two-thirds of the solvent by vacuum distillation.
-
Immerse the flask in an ice-water bath and slowly add potassium hydroxide (4 g).
-
Extract the solution with diethyl ether (3 x 50 mL).
-
Combine the organic phases and dry over anhydrous K₂CO₃ overnight.
-
Filter the solution.
-
Remove the diethyl ether by rotary evaporation and dry the residue under reduced pressure to yield 1-azido-3-aminopropane.
General Procedure for N-Alkylation of Phenols[8]
This protocol is a general method for the alkylation of phenols, demonstrating the reactivity of the C-Br bond.
Procedure:
-
In a suitable flask, dissolve the hydroxycoumarin dimer (1 equivalent) in dry DMF.
-
Add anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Stir the mixture for a few minutes.
-
Add N-Boc-3-bromopropylamine (2 equivalents) dropwise.
-
Heat the reaction mixture to 100-110 °C and monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into crushed ice and leave it overnight.
-
Filter the resulting precipitate to obtain the product.
Quantitative Data Summary
While specific kinetic data for reactions of this compound are not extensively available in the literature, Table 3 summarizes typical reaction conditions that provide qualitative insights into its reactivity.
| Reaction Type | Reagents | Solvent | Temperature | Time | Yield | Reference(s) |
| Azide Substitution | NaN₃ | Water | 80 °C | 16 h | Not specified | [2] |
| Phenol Alkylation | 7-hydroxycoumarin, K₂CO₃ | DMF | 100-110 °C | Overnight | Not specified | [7] |
| Amine Deprotonation | K₂CO₃ or NaOH | Water/DCM or Methanol | 0 °C to RT | 15 min - overnight | Low (5%) for free amine isolation | [6] |
| Amide Alkylation (general) | Carboxamide, K₃PO₄, Bu₄NBr | Acetonitrile | 50 °C | 12-48 h | Moderate to good | [10] |
Conclusion
This compound is a valuable synthetic intermediate due to its two distinct reactive sites. The electrophilic C-Br bond readily undergoes nucleophilic substitution, while the amine group, after deprotonation, can act as a nucleophile. This dual reactivity, combined with the protective nature of the hydrobromide salt, allows for a range of selective chemical transformations. The experimental protocols and reaction conditions outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this versatile molecule in their synthetic endeavors. Further research into the quantitative aspects of its reactivity, such as kinetic studies and computational modeling, would be beneficial for more precise reaction optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. This compound | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound | 5003-71-4 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N-(3-Bromopropyl)phthalimide 98 5460-29-7 [sigmaaldrich.com]
- 9. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. escholarship.org [escholarship.org]
An In-depth Technical Guide to 3-Bromopropylamine Hydrobromide: Theoretical vs. Experimental Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopropylamine hydrobromide is a key reagent in organic synthesis, primarily utilized for the introduction of a 3-aminopropyl group into various molecular scaffolds. Its bifunctional nature, possessing both a primary amine and a reactive alkyl bromide, makes it a versatile building block in the synthesis of pharmaceuticals, novel materials, and complex organic molecules.[1][2] This guide provides a comprehensive overview of the theoretical and experimentally determined properties of this compound, alongside detailed experimental protocols and visualizations to support its application in research and development.
Chemical and Physical Properties: A Comparative Analysis
The properties of this compound have been characterized through both computational methods (theoretical) and laboratory experiments. Below is a summary of these properties for easy comparison.
General and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₃H₉Br₂N or C₃H₈BrN·HBr | [3][4] |
| Molecular Weight | 218.92 g/mol | [1][5][6] |
| IUPAC Name | 3-bromopropan-1-amine;hydrobromide | [5] |
| CAS Number | 5003-71-4 | [1][3][6] |
| SMILES | C(CN)CBr.Br | [1][5] |
| InChI Key | PQIYSSSTRHVOBW-UHFFFAOYSA-N | [1][4] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [7] |
| LogP | 1.308 | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 1 | [7] |
| Rotatable Bonds | 2 | [7] |
Experimental Physical Properties
| Property | Value | Source |
| Appearance | White to off-white or pale cream, hygroscopic crystalline powder or crystals. | [3][5][6][8][9] |
| Melting Point | 171-172 °C | [6][10][11][12] |
| 172-174 °C | [13] | |
| 172.0 to 176.0 °C | [14] | |
| 170-175 °C | [12] | |
| Solubility | Soluble in water (50 mg/ml). | [6][10][13] |
| Stability | Hygroscopic; sensitive to moisture. Store under an inert atmosphere. | [3][14][15] |
| Purity (by Titration) | ≥97.5 to ≤102.5% | [9] |
| Water Content (Karl Fischer) | ≤1.0% | [9] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Spectra for this compound are available and serve as a primary method for its identification.[5][16] The spectrum typically shows signals corresponding to the three distinct methylene groups in the propyl chain.
Infrared (IR) Spectroscopy
-
FTIR: The identity of the compound can be confirmed using Fourier-transform infrared spectroscopy, with spectra available from various sources.[9][17] Key absorptions would include N-H stretching from the ammonium group and C-H stretching from the alkyl chain.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of 3-amino-1-propanol with hydrobromic acid.[10]
Procedure:
-
Combine 3-amino-1-propanol (1 equivalent) and 48% hydrobromic acid (excess, e.g., 3 equivalents) in a round-bottomed flask.
-
Reflux the mixture for 15 hours.
-
After reflux, remove water and excess hydrobromic acid by distillation under vacuum.
-
Further dry the resulting product under vacuum over a desiccant such as a mixture of potassium hydroxide and calcium chloride to yield this compound as a solid.[10]
Conversion of this compound to 3-Bromopropylamine (Free Base)
The free amine can be generated from its hydrobromide salt by neutralization with a base. However, the free base is prone to intramolecular cyclization.
Procedure:
-
Dissolve this compound in water.
-
Cool the solution in an ice bath.
-
Slowly add a saturated aqueous solution of a base such as potassium carbonate or a solution of sodium hydroxide until the pH of the solution is approximately 10-11.[18]
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate.[18]
-
Dry the organic extracts over an anhydrous drying agent (e.g., anhydrous K₂CO₃).
-
Remove the solvent under reduced pressure to obtain the free amine. It is important to note that the free base can be unstable.[18]
Synthesis of 1-Azido-3-aminopropane
This protocol demonstrates a typical nucleophilic substitution reaction using this compound.[19]
Procedure:
-
Dissolve this compound (1 equivalent) in deionized water in a round-bottom flask.
-
Add sodium azide (e.g., 3.3 equivalents) to the solution.
-
Stir the reaction mixture at 80°C for 16 hours.[19]
-
Remove approximately two-thirds of the solvent via vacuum distillation.
-
Cool the flask in an ice-water bath and slowly add potassium hydroxide.
-
Extract the solution with diethyl ether multiple times.
-
Combine the organic phases, dry over anhydrous potassium carbonate, and filter.
-
Remove the diethyl ether by rotary evaporation and dry under reduced pressure to yield 1-azido-3-aminopropane.[19]
Visualizing Workflows and Reactions
Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
General Reactivity: Nucleophilic Substitution
Caption: Nucleophilic substitution using this compound.
Safety and Handling
This compound is classified as an irritant.[5][20][21] It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[15][20][21]
Precautionary Measures:
-
Handling: Wash hands and any exposed skin thoroughly after handling.[15] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[15] Use only outdoors or in a well-ventilated area.[15]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[15][20]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[3] It is hygroscopic and should be stored under an inert atmosphere.[3][14]
-
In case of exposure:
Applications in Research and Drug Development
This compound is a valuable reagent for introducing the propylamine group into molecules.[1][10] This functionality is important in:
-
Pharmaceuticals: It serves as an intermediate in the synthesis of various drug compounds, including indenoisoquinoline-based topoisomerase I inhibitors with anticancer activity.[10]
-
Chemical Research: It is used in the development of complex molecular architectures such as photochemically and thermally reactive azobenzene rotaxanes and indolocarbazole-containing[3]rotaxanes.[10]
-
Material Science: It is involved in the creation of polymers and other materials that require amine functionalities.[1]
References
- 1. Buy this compound | 5003-71-4 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. This compound | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 9. B23254.22 [thermofisher.com]
- 10. This compound | 5003-71-4 [chemicalbook.com]
- 11. 3-Bromopropylamine 98 5003-71-4 [sigmaaldrich.com]
- 12. 3-ブロモプロピルアミン 臭化水素酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. This compound, 98% | Fisher Scientific [fishersci.ca]
- 14. This compound | 5003-71-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. fishersci.com [fishersci.com]
- 16. This compound (5003-71-4) 1H NMR spectrum [chemicalbook.com]
- 17. 3-Bromopropan-1-aminehydrobromide | C3H9Br2N | CID 73994953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. cn.canbipharm.com [cn.canbipharm.com]
- 21. tcichemicals.com [tcichemicals.com]
Methodological & Application
Protocol for Introducing a Propylamine Group Using 3-Bromopropylamine Hydrobromide: Application Notes for Researchers
For researchers, scientists, and drug development professionals, 3-bromopropylamine hydrobromide is a key reagent for introducing a propylamine moiety into a variety of molecular scaffolds. This versatile building block is instrumental in the synthesis of complex molecules, including therapeutic agents and molecular machines.
This document provides detailed application notes and experimental protocols for the use of this compound in N-alkylation, O-alkylation, and S-alkylation reactions. It also highlights its application in the synthesis of indenoisoquinoline topoisomerase I inhibitors.
Core Applications and Reaction Mechanisms
This compound is primarily utilized for the introduction of a propylamine group via a nucleophilic substitution reaction (SN2).[1][2] The bromine atom serves as a good leaving group, allowing for the attachment of the propylamino- fragment to various nucleophiles such as amines, phenols, and thiols.
A critical consideration when using this reagent is the management of its hydrobromide salt form. The amine group in 3-bromopropylamine is protonated, and a base is required to liberate the free amine for subsequent reactions or to deprotonate the nucleophile. The choice of base and reaction conditions is crucial to control the selectivity of the reaction, as over-alkylation can be a significant side reaction, particularly in N-alkylation of primary amines.
Application in Topoisomerase I Inhibitor Synthesis
A significant application of this compound is in the synthesis of indenoisoquinoline-based topoisomerase I (Top1) inhibitors, a class of potent anti-cancer agents.[2] These inhibitors function by trapping the Top1-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells. The propylamine side chain plays a crucial role in the activity of these compounds.
The synthesis of these inhibitors often involves the condensation of this compound with an appropriate aldehyde to form a Schiff base, which then undergoes further cyclization reactions to build the indenoisoquinoline core.
Topoisomerase I Inhibition Signaling Pathway
The following diagram illustrates the mechanism of action of indenoisoquinoline Top1 inhibitors.
Caption: Topoisomerase I inhibitor action.
Experimental Protocols
General Considerations
-
Handling of this compound: This compound is hygroscopic and should be stored in a dry environment. It is also an irritant, so appropriate personal protective equipment should be used.
-
Liberation of the Free Base: For many reactions, it is necessary to use the free base of 3-bromopropylamine. This can be achieved in situ by using a suitable base in the reaction mixture or by a separate extraction step. A common procedure involves dissolving the hydrobromide salt in water, adding a base such as potassium carbonate or sodium hydroxide to raise the pH to ~10-11, and then extracting the free amine with an organic solvent like diethyl ether or ethyl acetate.[3] However, the free base can be unstable and prone to self-reaction, so in situ generation is often preferred.[3]
Protocol 1: N-Alkylation of Amines
This protocol provides a general procedure for the mono-N-propylation of primary and secondary amines. The key to achieving mono-alkylation is the slow addition of a base to maintain a low concentration of the free secondary amine product, thus minimizing dialkylation.
Table 1: N-Alkylation of Various Amines with this compound
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | Triethylamine | DMF | 20-25 | 8 | 76 | (Gawande et al., 2007) |
| Aniline | K₂CO₃/Na₂CO₃ | Methanol | Room Temp | 12 | 64-80 | (Sonawane et al., 2019) |
| Piperidine | Al₂O₃-OK | Acetonitrile | 30 | 4 | 80 | (Gawande et al., 2007) |
| Morpholine | Al₂O₃-OK | Acetonitrile | 30 | 5 | 70 | (Gawande et al., 2007) |
Methodology:
-
To a solution of the primary or secondary amine (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., DMF, acetonitrile), add a base (e.g., triethylamine, potassium carbonate) portion-wise over several hours at the specified temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: O-Alkylation of Phenols
This protocol outlines the O-propylation of phenols. The choice of base and solvent is critical for achieving high yields.
Table 2: O-Alkylation of Phenols with this compound Derivatives
| Phenol Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 7-Hydroxycoumarin Dimer | N-Boc-3-bromopropylamine | K₂CO₃ | DMF | 100-110 | - | - | (ResearchGate Discussion) |
| 7-Hydroxycoumarin Dimer | N-Boc-3-bromopropylamine | NaH | THF | 0 to RT | - | - | (ResearchGate Discussion) |
| Phenol | 1-Bromo-3-chloropropane | Phase-Transfer Catalyst | Dichloromethane/Water | - | - | - | (Semantic Scholar) |
| Substituted Phenols | Dimethyl Ether | Phosphotungstic acid/γ-Al₂O₃ | - | 280 | - | up to 88 (selectivity) | (Mohapatra et al., 2022) |
Methodology:
-
To a solution of the phenol (1.0 eq) in a dry solvent (e.g., DMF, THF, acetone) under an inert atmosphere, add a base (e.g., potassium carbonate, sodium hydride) (1.5-2.5 eq).
-
Stir the mixture at room temperature for 30-60 minutes to form the phenoxide.
-
Add this compound (or a protected derivative) (1.2-3.0 eq) to the reaction mixture.
-
Heat the reaction to the specified temperature and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature, pour it into ice water, and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: S-Alkylation of Cysteine Residues in Proteins
This specialized protocol is for the modification of cysteine residues in proteins, a common technique in proteomics for protein identification and characterization.
Methodology:
-
Reduce the disulfide bonds in the protein using a reducing agent like tri-n-butylphosphine.
-
Perform the alkylation on-sequencer by adding 3-bromopropylamine.
-
Remove excess reagent by washing with aqueous acetone.
-
The modified cysteine residues can then be identified during protein sequencing.
Experimental Workflow
The following diagram outlines a general workflow for the synthesis and purification of a propylamine derivative using this compound.
Caption: Synthesis and purification workflow.
By following these detailed protocols and considering the key reaction parameters, researchers can effectively utilize this compound to introduce the versatile propylamine group into a wide range of molecules for various applications in drug discovery and materials science.
References
Application Notes: The Role of 3-Bromopropylamine Hydrobromide in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 3-bromopropylamine hydrobromide as a key building block in the synthesis of pharmaceutical intermediates. This versatile reagent is primarily utilized to introduce a propylamine side chain, a common motif in a variety of biologically active molecules. Its application is particularly prominent in the synthesis of indenoisoquinoline-based topoisomerase I inhibitors, a class of potent anticancer agents.
Introduction
This compound (CAS No: 5003-71-4) is a bifunctional molecule containing both a primary amine and a reactive alkyl bromide.[1] This structure allows for its sequential or selective reaction at either functional group, making it a valuable tool in medicinal chemistry. The hydrobromide salt form enhances its stability and ease of handling compared to the free base, which can be prone to self-reactivity.[2] In synthetic protocols, the free amine is typically liberated in situ through the addition of a base.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical intermediate synthesis is as a precursor for introducing a propylamine or a derivatized propylamine chain onto a core scaffold. This is most notably demonstrated in the synthesis of indenoisoquinoline topoisomerase I inhibitors.[3][4]
Synthesis of Indenoisoquinoline Topoisomerase I Inhibitors
Indenoisoquinolines are a class of compounds that have shown significant promise as anticancer agents by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair. Several indenoisoquinoline derivatives, such as Indotecan (LMP400) and Indimitecan (LMP776), have entered clinical trials. The synthesis of these complex molecules often involves a key step where this compound is used to form a Schiff base with a substituted benzaldehyde. This Schiff base intermediate then undergoes a condensation reaction with a homophthalic anhydride to construct the core indenoisoquinoline structure.[3]
Experimental Protocols
The following protocols are detailed methodologies for key experiments involving this compound in the synthesis of indenoisoquinoline precursors.
Protocol 1: Formation of a Schiff Base Intermediate
This protocol describes the formation of a Schiff base from a substituted benzaldehyde and this compound. This is a critical first step in the multi-step synthesis of indenoisoquinolines.[3]
Reaction Scheme:
Caption: General workflow for Schiff base formation.
Materials:
-
Substituted Benzaldehyde (e.g., 3-Benzyloxy-4-methoxybenzaldehyde)
-
This compound
-
Triethylamine (Et3N)
-
Anhydrous Chloroform (CHCl3)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
Procedure:
-
To a solution of the substituted benzaldehyde (1.0 eq) in anhydrous chloroform, add this compound (1.2 eq) and triethylamine (1.4 eq).[3]
-
Add anhydrous sodium sulfate to the reaction mixture.
-
Stir the mixture at room temperature for 24-48 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with chloroform and wash sequentially with deionized water (3 times) and brine.[3]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Schiff base, which can be used in the next step without further purification.[3]
Quantitative Data for Schiff Base Formation:
| Reactant (Benzaldehyde Derivative) | Product (Schiff Base) | Yield (%) | Reference |
| 3-Benzyloxy-4-methoxybenzaldehyde | N-(3-Benzyloxy-4-methoxybenzylidene)-3-bromopropan-1-amine | Excellent | [3] |
| meta-Methoxybenzaldehyde | N-(3-Methoxybenzylidene)-3-bromopropan-1-amine | Not specified |
Protocol 2: Condensation with Homophthalic Anhydride and Cyclization
This protocol outlines the reaction of the Schiff base intermediate with a homophthalic anhydride to form a cis-carboxylic acid, which is then cyclized to the indenoisoquinoline core.[3]
Caption: Synthesis of the indenoisoquinoline core.
Materials:
-
Schiff Base Intermediate from Protocol 1
-
Substituted Homophthalic Anhydride (e.g., 4,5-dimethoxyhomophthalic anhydride)
-
Anhydrous Chloroform (CHCl3)
-
Thionyl Chloride (SOCl2)
-
Aluminum Chloride (AlCl3)
-
Anhydrous Dichloroethane (DCE)
Procedure:
-
Dissolve the Schiff base intermediate (1.0 eq) and the homophthalic anhydride (1.0 eq) in anhydrous chloroform.
-
Stir the reaction mixture at a low temperature (e.g., 0 °C to room temperature) to favor the formation of the cis-diastereomer.[3] The product often precipitates from the solution.
-
Filter the precipitate to isolate the cis-carboxylic acid intermediate.
-
Treat the isolated cis-carboxylic acid with thionyl chloride at room temperature to form the corresponding acid chloride.[3]
-
In a separate flask, prepare a solution of aluminum chloride in anhydrous dichloroethane.
-
Add the acid chloride intermediate to the aluminum chloride solution to initiate the Friedel-Crafts cyclization, dehydrogenation, and any deprotection (e.g., debenzylation) to yield the final indenoisoquinoline core structure.[3]
-
The crude product is then typically purified by column chromatography.
Quantitative Data for Indenoisoquinoline Synthesis:
| Schiff Base Intermediate | Homophthalic Anhydride Derivative | Final Indenoisoquinoline Product | Overall Yield (%) | Reference |
| N-(3-Benzyloxy-4-methoxybenzylidene)-3-bromopropan-1-amine | 4,5-Dimethoxyhomophthalic anhydride | 3-Bromo-8-hydroxy-9-methoxy-5,6-dihydroindeno[2,1-c]isoquinolin-7(11bH)-one | Good | [3] |
| N-(3-Methoxybenzylidene)-3-bromopropan-1-amine | 5-Nitrohomophthalic anhydride | 3-Bromo-8-methoxy-11-nitro-5,6-dihydroindeno[2,1-c]isoquinolin-7(11bH)-one | Not specified |
Signaling Pathway Context
The final indenoisoquinoline products synthesized using this compound as a key starting material act as topoisomerase I inhibitors. The following diagram illustrates their mechanism of action at a simplified level.
Caption: Mechanism of action of indenoisoquinoline inhibitors.
Conclusion
This compound is a crucial reagent for the introduction of a propylamine functional group in the synthesis of complex pharmaceutical intermediates. Its application in the construction of indenoisoquinoline-based topoisomerase I inhibitors highlights its importance in the development of novel anticancer agents. The provided protocols offer a foundation for researchers in the synthesis of these and related compounds. Further optimization of reaction conditions may be necessary depending on the specific substrates used.
References
- 1. Identification, Synthesis, and Biological Evaluation of Metabolites of the Experimental Cancer Treatment Drugs Indotecan (LMP400) and Indimitecan (LMP776) and Investigation of Isomerically Hydroxylated Indenoisoquinoline Analogues as Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Evaluation of Indenoisoquinolines that Inhibit both Tyrosyl-DNA-Phosphodiesterase I (Tdp1) and Topoisomerase I (Top1) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Indenoisoquinoline Topoisomerase I Inhibitors using 3-Bromopropylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of indenoisoquinoline-based topoisomerase I (Top1) inhibitors. The key strategic step highlighted is the incorporation of an aminoalkyl side chain via the use of 3-bromopropylamine hydrobromide. This structural feature has been shown to be crucial for the potent cytotoxic and Top1 inhibitory activities of this class of compounds.[1][2] Several indenoisoquinoline derivatives, including those in clinical trials such as indotecan (NSC 724998) and indimitecan (NSC 725776), feature this side chain.[3]
The primary synthetic strategy involves a convergent approach, beginning with the formation of a Schiff base from a substituted benzaldehyde and this compound. This intermediate is then condensed with a suitably substituted homophthalic anhydride to construct the core isoquinolone ring system. Subsequent acid-catalyzed cyclization and aromatization yield the final indenoisoquinoline scaffold.
Mechanism of Action: Topoisomerase I Inhibition
Indenoisoquinolines are non-camptothecin inhibitors of Topoisomerase I, an essential enzyme for DNA replication and transcription. These compounds intercalate into the DNA at the site of the Top1-DNA cleavage complex, stabilizing it and preventing the religation of the DNA strand.[4] This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis in cancer cells. The positively charged aminoalkyl side chain is believed to enhance the binding of the inhibitor to the negatively charged DNA backbone, contributing to the stability of the ternary complex.[5]
Caption: Mechanism of Topoisomerase I inhibition by indenoisoquinolines.
Data Presentation: Cytotoxicity of Indenoisoquinoline Derivatives
The following tables summarize the in vitro cytotoxicity of representative indenoisoquinoline topoisomerase I inhibitors bearing an aminoalkyl side chain in various human cancer cell lines. The GI50 and IC50 values represent the concentration required to inhibit cell growth by 50%.
Table 1: Cytotoxicity (GI50) of Indenoisoquinoline Derivatives in NCI-60 Cell Line Panel
| Compound | Lactam Side Chain | Mean Graph Midpoint (MGM) GI50 (µM) |
| 1 | -CH₂CH₂NH₂ | Potent (specific value not provided) |
| 2 | -CH₂CH₂CH₂NH₂ | Potent (specific value not provided) |
| 3 | -CH₂CH₂CH₂CH₂NH₂ | Potent (specific value not provided) |
| 4 | -(CH₂)₅NH₂ | Less Potent |
| 5 | -(CH₂)₆NH₂ | Less Potent |
Data adapted from a study on the optimal length of the lactam side chain, indicating that 2-4 carbon atom spacers are optimal for cytotoxicity.[1]
Table 2: Cytotoxicity (IC50) of Clinically Investigated Indenoisoquinolines
| Compound | Cell Line | IC50 (µM) |
| NSC 725776 (Indimitecan) | MCF-7 (Breast) | < 1 |
| HCT 116 (Colon) | < 1 | |
| P388 (Leukemia) | < 1 | |
| NSC 724998 (Indotecan) | MCF-7 (Breast) | < 1 |
| HCT 116 (Colon) | < 1 | |
| P388 (Leukemia) | < 1 |
These compounds demonstrate submicromolar antiproliferative activity.[6][7]
Experimental Protocols
The following protocols provide a general methodology for the synthesis of indenoisoquinoline topoisomerase I inhibitors using this compound. Specific modifications to starting materials and reaction conditions may be required for the synthesis of different analogs.
Protocol 1: Synthesis of Schiff Base Intermediate
This protocol describes the formation of the Schiff base from a substituted benzaldehyde and this compound.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (Et₃N) (2.1 eq)
-
Anhydrous Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted benzaldehyde in anhydrous chloroform, add this compound.
-
Add triethylamine dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Add anhydrous sodium sulfate, stir for an additional 30 minutes, and then filter the mixture.
-
Concentrate the filtrate under reduced pressure to yield the crude Schiff base, which can often be used in the next step without further purification.
Protocol 2: Synthesis of cis-3-Aryl-4-carboxyisoquinolone
This protocol details the condensation of the Schiff base with a homophthalic anhydride.
Materials:
-
Schiff base from Protocol 1 (1.0 eq)
-
Substituted homophthalic anhydride (1.0 eq)
-
Anhydrous Chloroform (CHCl₃)
Procedure:
-
Dissolve the Schiff base and the homophthalic anhydride in anhydrous chloroform.
-
Stir the reaction mixture at room temperature for 24-48 hours, during which a precipitate may form.
-
Collect the precipitate by filtration, wash with cold chloroform, and dry under vacuum to yield the cis-3-aryl-4-carboxyisoquinolone.
Protocol 3: Cyclization to the Indenoisoquinoline Core
This protocol describes the final cyclization step to form the indenoisoquinoline ring system.
Materials:
-
cis-3-Aryl-4-carboxyisoquinolone from Protocol 2 (1.0 eq)
-
Thionyl Chloride (SOCl₂)
Procedure:
-
Carefully add the cis-3-aryl-4-carboxyisoquinolone to an excess of thionyl chloride at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the aqueous solution with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., chloroform or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired indenoisoquinoline.
Note: Subsequent modifications, such as the displacement of the terminal bromide with other amines (e.g., imidazole or morpholine), can be performed on the final indenoisoquinoline product to generate a diverse library of compounds.[8]
Caption: General synthetic workflow for indenoisoquinoline inhibitors.
References
- 1. Investigation of the Lactam Side Chain Length Necessary for Optimal Indenoisoquinoline Topoisomerase I Inhibition and Cytotoxicity in Human Cancer Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological evaluation of new carbohydrate-substituted indenoisoquinoline topoisomerase I inhibitors and improved syntheses of the experimental anticancer agents indotecan (LMP400) and indimitecan (LMP776) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Indenoisoquinoline Topoisomerase I Poisons Lacking the 3-Nitro Toxicophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Indenoisoquinoline Topoisomerase I Inhibitors - Mark Cushman [grantome.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Identification, Synthesis, and Biological Evaluation of Metabolites of the Experimental Cancer Treatment Drugs Indotecan (LMP400) and Indimitecan (LMP776) and Investigation of Isomerically Hydroxylated Indenoisoquinoline Analogues as Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Bromopropylamine Hydrobromide in Agrochemical Development
Introduction
3-Bromopropylamine hydrobromide (CAS No. 5003-71-4) is a versatile bifunctional molecule widely employed as a key building block in the synthesis of a variety of agrochemicals.[1] Its structure, featuring a reactive bromine atom and a primary amine group, allows for its facile incorporation into more complex molecules, making it a valuable synthon for the development of novel fungicides, insecticides, and potentially plant growth regulators. The propyl chain acts as a flexible linker, enabling the connection of different pharmacophores to create active ingredients with desired biological activities and physicochemical properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working in the agrochemical sector.
Application in Fungicide Development
The most prominent application of this compound in agrochemical development is in the synthesis of pyrazole carboxamide fungicides.[2][3] This class of fungicides is of significant commercial importance, with many acting as succinate dehydrogenase inhibitors (SDHIs), a crucial enzyme in the fungal respiratory chain.[4] The propylamine moiety derived from this compound is incorporated as the amine component in the amide linkage of these fungicides.
General Synthetic Approach
The synthesis of pyrazole carboxamide fungicides using this compound typically involves the amidation reaction between a pyrazole-carboxylic acid derivative (often an acid chloride) and 3-bromopropylamine. A crucial first step is the conversion of the hydrobromide salt to the free base of 3-bromopropylamine to enable its nucleophilic attack on the carbonyl group.[5]
Experimental Workflow for Pyrazole Carboxamide Fungicide Synthesis
Caption: General workflow for the synthesis and evaluation of pyrazole carboxamide fungicides.
Fungicidal Activity Data
Numerous pyrazole carboxamide derivatives have been synthesized and evaluated for their fungicidal activity against a range of plant pathogens. The data presented in the table below summarizes the in vitro activity (EC50 values) of selected compounds against various fungi. While not all of these examples explicitly use this compound, they represent the class of compounds that can be synthesized using this intermediate.
| Compound ID | Target Fungus | EC50 (µg/mL) | Reference |
| 8j | Alternaria solani | 3.06 | [2] |
| 6i | Valsa mali | 1.77 | [4] |
| 19i | Valsa mali | 1.97 | [4] |
| 23i | Rhizoctonia solani | 3.79 | [4] |
| 7ai | Rhizoctonia solani | 0.37 | [6][7] |
| 7ai | Alternaria porri | 2.24 | [6] |
| 7ai | Marssonina coronaria | 3.21 | [6] |
| 7ai | Cercospora petroselini | 10.29 | [6] |
| 15 | Valsa mali | 0.32 | [8] |
| 24 | Botrytis cinerea | 0.40 | [8] |
| 24 | Sclerotinia sclerotiorum | 3.54 | [8] |
Table 1: In vitro fungicidal activity of selected pyrazole carboxamide derivatives.
Experimental Protocols
Protocol 1: Preparation of 3-Bromopropylamine (Free Base) from its Hydrobromide Salt
This protocol is adapted from general procedures for the conversion of amine hydrohalide salts to the corresponding free amines.[5]
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a minimal amount of deionized water in a round-bottom flask at 0 °C (ice bath).
-
Slowly add a saturated aqueous solution of potassium carbonate or a solution of sodium hydroxide with stirring until the pH of the solution is approximately 10-11.
-
Transfer the aqueous solution to a separatory funnel.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the free 3-bromopropylamine. Note: The free base can be unstable and is often used immediately in the next synthetic step.[5]
Protocol 2: General Synthesis of a Pyrazole-N-(3-bromopropyl)carboxamide
This protocol is a generalized procedure based on the common methods for synthesizing pyrazole carboxamides.[3][9]
Materials:
-
A substituted pyrazole-4-carbonyl chloride
-
3-Bromopropylamine (free base from Protocol 1)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a stirred solution of the pyrazole-4-carbonyl chloride in anhydrous DCM or THF under an inert atmosphere, add the non-nucleophilic base (1.1 equivalents).
-
Cool the reaction mixture to 0 °C.
-
Slowly add a solution of 3-bromopropylamine (1.0 equivalent) in the same anhydrous solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole-N-(3-bromopropyl)carboxamide.
Application in Insecticide Development
The use of this compound in the synthesis of insecticides is less specifically documented in readily available literature compared to its role in fungicides. However, the propylamine linker it provides is a common structural motif in various classes of insecticides. For instance, derivatives of 3-aminopropanol, which can be synthesized from this compound, are used in the preparation of certain neonicotinoid analogues. The primary amine allows for the construction of the N-substituted pharmacophore characteristic of many modern insecticides.
Potential Synthetic Pathway for Insecticide Intermediates
Caption: A potential synthetic route to neonicotinoid intermediates.
Application in Plant Growth Regulator Development
The application of this compound in the development of plant growth regulators (PGRs) is an area with potential for exploration. The propylamine moiety can be incorporated into molecules designed to mimic or interfere with the action of natural plant hormones like auxins and cytokinins.[10][11][12] The synthesis would likely follow similar principles to those in fungicide and insecticide development, where the 3-bromopropylamine unit serves as a linker to connect different functional groups.
Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. plantcelltechnology.com [plantcelltechnology.com]
- 11. phytotechlab.com [phytotechlab.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols: 3-Bromopropylamine Hydrobromide in Rotaxane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanically interlocked molecules (MIMs), such as rotaxanes, have garnered significant interest in the fields of materials science, nanotechnology, and medicine due to their unique architectures and potential applications as molecular machines, drug delivery systems, and smart materials.[1] Rotaxanes consist of a dumbbell-shaped component (axle) threaded through a macrocyclic ring, with bulky "stopper" groups preventing the disassembly of the components.[2] The synthesis of these intricate structures often relies on template-directed approaches, where non-covalent interactions guide the assembly of the axle and macrocycle before the final covalent capture of the interlocked structure.[1]
Ammonium-based rotaxanes, where the axle contains one or more ammonium centers that form hydrogen bonds with a crown ether macrocycle, are a well-studied class of MIMs.[3] 3-Bromopropylamine hydrobromide is a key reagent in the synthesis of these rotaxanes, serving as a precursor to the propylamine portion of the axle, which, upon protonation, provides the ammonium recognition site for the crown ether.[4] This application note provides detailed protocols and data for the synthesis of[5]rotaxanes using this compound, focusing on the widely employed "capping" strategy.
Synthesis of a[5]Rotaxane via a Capping Strategy
The synthesis of a[5]rotaxane using this compound typically follows a "capping" methodology. This involves three key steps:
-
Formation of the Axle Precursor: this compound is reacted with a bulky stopper group at one end.
-
Pseudorotaxane Formation: The axle precursor, containing the ammonium recognition site, threads through a crown ether macrocycle to form a pseudorotaxane in solution. This self-assembly is driven by hydrogen bonding interactions between the ammonium group and the oxygen atoms of the crown ether.
-
Stoppering Reaction (Capping): A second bulky stopper group is covalently attached to the other end of the axle, mechanically trapping the crown ether and forming the stable[5]rotaxane.
Figure 1: A generalized workflow for the synthesis of a[5]rotaxane.
Key Molecular Interactions
The formation of the pseudorotaxane is a critical step governed by non-covalent interactions. The ammonium cation of the axle forms multiple hydrogen bonds with the ether oxygen atoms of the crown ether.
Figure 2: Hydrogen bonding in pseudorotaxane formation.
Experimental Protocols
The following are representative protocols for the synthesis of a[5]rotaxane using this compound. These protocols are based on established methods for the synthesis of ammonium-based rotaxanes.[1][3]
Protocol 1: Synthesis of a Mono-stoppered Axle Precursor
This protocol describes the synthesis of an axle precursor with a triphenylmethyl (trityl) stopper group.
Materials:
-
This compound
-
Triphenylmethyl chloride (Trityl chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture for 15 minutes, then add a solution of triphenylmethyl chloride (1.0 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the mono-stoppered axle precursor.
Protocol 2: Synthesis of a[5]Rotaxane via Capping
This protocol describes the formation of a pseudorotaxane and the subsequent capping reaction to yield the[5]rotaxane.
Materials:
-
Mono-stoppered axle precursor (from Protocol 1)
-
Dibenzo-24-crown-8 (DB24C8)
-
3,5-Di-tert-butylbenzoyl chloride (Stopper 2)
-
Triethylamine (TEA)
-
Chloroform (CHCl₃), anhydrous
-
Saturated aqueous ammonium chloride
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane and Methanol for chromatography
Procedure:
-
Dissolve the mono-stoppered axle precursor (1.0 eq) and dibenzo-24-crown-8 (1.2 eq) in anhydrous chloroform under an inert atmosphere.
-
Stir the solution at room temperature for 1 hour to allow for the formation of the pseudorotaxane.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add a solution of 3,5-di-tert-butylbenzoyl chloride (1.1 eq) in anhydrous chloroform to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by TLC for the formation of the rotaxane product.
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol to isolate the[5]rotaxane.
Quantitative Data Summary
The yields and reaction times for the synthesis of ammonium-based rotaxanes can vary depending on the specific stoppers and macrocycles used. The following table summarizes typical data for analogous systems.
| Step | Reactants | Product | Typical Yield (%) | Typical Reaction Time (h) | Reference |
| Axle Precursor Synthesis | This compound, Bulky Stopper 1 | Mono-stoppered Axle | 60-80 | 12-16 | [1] |
| [5]Rotaxane Synthesis (Capping) | Mono-stoppered Axle, Crown Ether, Bulky Stopper 2 | [5]Rotaxane | 40-70 | 24-48 | [3] |
Table 1: Summary of typical quantitative data for the synthesis of ammonium-based[5]rotaxanes.
Characterization
The successful synthesis of the[5]rotaxane can be confirmed by a variety of analytical techniques:
-
¹H NMR Spectroscopy: The formation of the mechanical bond leads to characteristic upfield or downfield shifts of the proton signals of the axle and/or the macrocycle due to mutual shielding effects.
-
²D NMR Spectroscopy (COSY, NOESY/ROESY): These experiments can confirm the spatial proximity of the axle and macrocycle components, providing definitive evidence of the interlocked structure.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): The molecular weight of the intact[5]rotaxane can be determined, confirming the covalent capture of the assembled components.
Conclusion
This compound is a valuable and versatile building block for the synthesis of ammonium-based rotaxanes. The "capping" strategy provides a reliable method for the construction of these mechanically interlocked molecules. The detailed protocols and data presented in this application note offer a practical guide for researchers in the field of supramolecular chemistry and its applications in drug development and materials science. The ability to synthesize these complex architectures opens avenues for the design of novel molecular machines and functional materials with tailored properties.
References
- 1. Exploring the Chemistry of the Mechanical Bond: Synthesis of a [2]Rotaxane through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 3. Recent Advances in the Synthesis of Ammonium-Based Rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Properties of [3]Rotaxanes with Two Oligo(para‐phenylene) Axles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation with 3-Bromopropylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation is a fundamental reaction in organic synthesis, crucial for the construction of carbon-nitrogen bonds. 3-Bromopropylamine hydrobromide is a versatile reagent for introducing a 3-aminopropyl group onto a variety of nucleophilic substrates.[1][2] This functional group is a common linker in medicinal chemistry and materials science, appearing in molecules such as topoisomerase I inhibitors and rotaxanes.[1][2] This document provides a detailed guide to performing N-alkylation using this compound, including a general protocol, a summary of reaction conditions, and a visual representation of the experimental workflow.
Data Presentation
The following table summarizes various reported conditions for alkylation reactions involving this compound and analogous alkyl bromides, providing a comparative overview for reaction optimization.
| Substrate/Reaction Type | Alkylating Agent | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield | Reference/Notes |
| Benzylamine hydrochloride | n-Butylbromide (1.1) | Triethylamine (1) | DMF | 20–25 | 9 | 76% | Selective monoalkylation.[3] |
| Benzylamine hydrochloride | n-Butylbromide (1) | Various amines | DMF | 20–25 | 9-15 | 30-76% | Study of different amine bases.[3] |
| Benzylamine hydrochloride | n-Butylbromide (1) | Triethylamine (1) | DMSO | 20–25 | 9 | 65% | Good selectivity, but yield loss during workup.[3] |
| 7-Hydroxycoumarin dimer | N-Boc-3-bromopropylamine (2) | NaH (2.2) | THF | 0 to RT | - | - | Suggested mild conditions for a thermally sensitive substrate.[4] |
| 7-Hydroxycoumarin dimer | N-Boc-3-bromopropylamine (3-4) | K2CO3 | DMF | 100–110 | - | - | Suggested for difficult alkylations.[4] |
| Primary amines (general) | Alkyl bromides | Triethylamine | DMF | 20–25 | - | - | General protocol for selective monoalkylation.[3] |
| General N-alkylation | Bromoethane | K2CO3 | Acetone, Acetonitrile, or DMF | RT | Several days | - | General advice for N-alkylation of ammonia.[5] |
| Azide Synthesis | This compound | Sodium azide (3.3) | Water | 80 | 16 | - | Synthesis of 1-azido-3-aminopropane.[6] |
Experimental Protocols
General Protocol for N-alkylation of a Primary Amine
This protocol describes a general method for the selective mono-N-alkylation of a primary amine using this compound. This procedure is based on a competitive deprotonation/protonation strategy to minimize dialkylation.[3][7]
Materials:
-
Primary amine substrate
-
This compound (1.1 equivalents)
-
Triethylamine (TEA) (1.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
4Å Molecular Sieves
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe pump (optional, for slow addition)
-
Standard glassware for workup and purification
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the primary amine substrate (1.0 mmol) and 4Å molecular sieves.
-
Addition of Reagents: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (1 mL). Stir the mixture at room temperature (20–25 °C). Add this compound (1.1 mmol, 1.1 eq).
-
Base Addition: In a separate vial, prepare a solution of triethylamine (1.0 mmol, 1.0 eq) in anhydrous DMF (1 mL). Add this solution to the reaction mixture dropwise over a period of 8 hours. A syringe pump is recommended for a slow and controlled addition.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, filter off the molecular sieves.
-
Dilute the reaction mixture with water and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the desired N-alkylated product.
Note on Free Base Generation: this compound is a salt. For reactions requiring the free amine, it can be neutralized. A general approach involves dissolving the hydrobromide salt in water and adding a base like potassium carbonate until the pH is basic (~10-11), followed by extraction with an organic solvent like ethyl acetate.[8] However, the free base can be unstable and prone to self-reaction, so in situ neutralization or using conditions compatible with the salt form is often preferred.[8]
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the N-alkylation of a primary amine with this compound.
Caption: Experimental workflow for N-alkylation.
References
- 1. 3-Bromopropylamine 98 5003-71-4 [sigmaaldrich.com]
- 2. Buy this compound | 5003-71-4 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. rsc.org [rsc.org]
- 7. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving 3-Bromopropylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopropylamine hydrobromide is a versatile bifunctional reagent widely employed in organic synthesis and drug development. Its structure, featuring a primary amine and a reactive alkyl bromide, allows for the introduction of a propylamine linker into a variety of molecular scaffolds. This functionality is crucial for modifying the pharmacokinetic and pharmacodynamic properties of molecules, such as enhancing solubility, providing a site for further functionalization, or altering binding interactions with biological targets.
This document provides detailed application notes and experimental protocols for key reactions involving this compound, including N-alkylation of indoles, synthesis of indenoisoquinoline topoisomerase I inhibitors, and other nucleophilic substitution reactions.
Key Applications
-
Introduction of a Propylamine Linker: The primary application of this compound is to serve as a three-carbon spacer, tethering a terminal amine to a nucleophilic site on a target molecule. This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.
-
Synthesis of Heterocycles: The dual functionality of this compound makes it a key building block for the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds.
-
Drug Development: This reagent is a crucial intermediate in the synthesis of a range of pharmaceuticals, including antihypertensive and antidepressant medications.[1] It is notably used in the synthesis of experimental anticancer agents like indenoisoquinoline topoisomerase I inhibitors.[2][3]
Chemical and Physical Properties
| Property | Value |
| CAS Number | 5003-71-4 |
| Molecular Formula | C₃H₉Br₂N |
| Molecular Weight | 218.92 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 171-172 °C |
| Solubility | Soluble in water |
Safety Precautions
This compound is an irritant to the skin, eyes, and respiratory system. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
Experimental Protocols
N-Alkylation of Indole
This protocol describes the N-alkylation of indole with this compound to synthesize 3-(1H-indol-1-yl)propan-1-amine. This reaction is a common method for introducing a flexible linker to the indole scaffold, a prevalent core in many biologically active compounds.
Reaction Scheme:
Figure 1: N-Alkylation of Indole.
Protocol:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add indole (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the indole (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 - 1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stir the reaction mixture at 0 °C for 30-60 minutes, or until gas evolution ceases, indicating the formation of the indole anion.
-
In a separate flask, dissolve this compound (1.1 - 1.5 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of this compound to the indole anion solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(1H-indol-1-yl)propan-1-amine.
Quantitative Data:
| Reactant (Indole) | Base | Solvent | Alkylating Agent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Indole | NaH | DMF | 3-Bromopropylamine HBr | 0 to rt | 12-24 | 80-90 (typical) | [4] |
| 3-Methylindole | NaH | DMF | 3-Bromopropylamine HBr | rt | 12 | ~75 | General procedure |
Synthesis of Indenoisoquinoline Precursors
This protocol outlines a key step in the synthesis of indenoisoquinoline topoisomerase I inhibitors, which involves the formation of a Schiff base from an aldehyde and this compound.[2]
Reaction Workflow:
Figure 2: Synthesis of Indenoisoquinolines.
Protocol: Schiff Base Formation
-
To a solution of the substituted benzaldehyde (1.0 eq) in chloroform (CHCl₃), add triethylamine (Et₃N, 1.1 eq) and anhydrous sodium sulfate (Na₂SO₄).
-
Add this compound (1.0 eq) to the mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Filter the reaction mixture to remove the solids.
-
Concentrate the filtrate under reduced pressure to obtain the crude Schiff base, which is often used in the next step without further purification.
Quantitative Data for Indenoisoquinoline Synthesis Steps:
| Starting Aldehyde | Reagents | Product | Yield (%) | Reference |
| m-Methoxybenzaldehyde | 1. 3-Bromopropylamine HBr, Et₃N; 2. 5-Nitrohomophthalic anhydride | 3-Aryl-4-carboxy-1-isoquinolone | Good | [5] |
| Benzylvanillin | 1. 3-Bromopropylamine HBr, Et₃N; 2. Homophthalic anhydride | cis-Acid intermediate | Good | [2] |
| Salicylaldehyde (O-benzylated) | 1. 3-Bromopropylamine HBr, Et₃N; 2. Homophthalic anhydride | cis-Acid intermediate | Good | [2] |
Synthesis of 2-Amino-5,6-dihydro-4H-1,3-thiazine
This reaction exemplifies the use of this compound in the construction of a six-membered heterocycle through cyclization with a dinucleophile, thiourea. While a specific protocol with this compound was not found, a closely related synthesis using β-chloropropionaldehyde diethyl acetal is provided as a representative example. The underlying principle of cyclization is analogous.
General Reaction Scheme:
Figure 3: Cyclization to form a 1,3-Thiazine.
Representative Protocol (using β-chloropropionaldehyde diethyl acetal): [1]
-
Combine thiourea (1.0 eq), β-chloropropionaldehyde diethyl acetal (excess), and potassium iodide (catalytic) in absolute ethanol.
-
Reflux the mixture for 48 hours.
-
Evaporate the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the aqueous phase and extract it twice more with diethyl ether.
-
Make the aqueous phase basic with sodium carbonate.
-
Extract the aqueous phase four times with chloroform.
-
Combine the chloroform extracts and concentrate to dryness.
-
Thoroughly extract the residue with diethyl ether.
-
Evaporate the ether extracts to a small volume to crystallize the product, 2-amino-4,5-dihydro-4-ethoxy-6H-1,3-thiazine.
Note: For the reaction with this compound, the free amine would first need to be generated in situ or in a separate step. The reaction would then proceed via nucleophilic attack of the sulfur of thiourea on the alkyl bromide, followed by intramolecular cyclization of the amine onto the thiourea carbon.
O-Alkylation of Phenols (Williamson Ether Synthesis)
This protocol describes a general method for the O-alkylation of a phenol with an alkyl halide, known as the Williamson ether synthesis. This can be adapted for the reaction of a phenol with this compound to form a 3-phenoxypropan-1-amine derivative.
Reaction Workflow:
Figure 4: Williamson Ether Synthesis Workflow.
General Protocol: [6]
-
To a solution of the phenol (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone, DMF, or acetonitrile), add a base such as potassium carbonate (K₂CO₃, 2-3 eq) or sodium hydride (NaH, 1.1 eq).
-
Stir the mixture at room temperature for 10-30 minutes to form the phenoxide.
-
Add this compound (1.0-1.5 eq) to the reaction mixture. Note that an additional equivalent of base will be required to neutralize the hydrobromide.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to give the crude product.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data for a Representative O-Alkylation:
| Phenol Derivative | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| tert-butyl-4-hydroxyphenylcarbamate | 1,2-dibromoethane | K₂CO₃ | Acetone | Reflux | 12 | 40 | [6] |
Note: The yield for the reaction with this compound would be expected to be in a similar range, but would need to be optimized for the specific substrate.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, enabling the introduction of the propylamine moiety into a wide range of molecules. The protocols provided herein for N-alkylation, Schiff base formation for indenoisoquinoline synthesis, and general methods for cyclization and O-alkylation serve as a guide for researchers in the design and execution of their synthetic strategies. Careful consideration of reaction conditions, particularly the choice of base and solvent, is crucial for achieving high yields and selectivity in reactions involving this bifunctional building block.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Synthesis and Biological Evaluation of Nitrated 7-, 8-, 9-, and 10- Hydroxyindenoisoquinolines as Potential Dual Topoisomerase I (Top1)−Tyrosyl-DNA Phosphodiesterase I (TDP1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of indenoisoquinoline topoisomerase I inhibitors featuring polyamine side chains on the lactam nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for Functionalizing Molecules with a Primary Amine using 3-Bromopropylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopropylamine hydrobromide is a versatile bifunctional reagent widely employed in organic synthesis to introduce a primary aminopropyl group onto a variety of molecular scaffolds. This aminopropyl moiety serves as a valuable linker or a reactive handle for subsequent derivatization, making it a key building block in pharmaceutical sciences, materials science, and bioconjugation. Its utility lies in the differential reactivity of its two functional groups: the bromo group, which is an excellent electrophile for nucleophilic substitution reactions, and the primary amine, which can be a nucleophile or be protected for later-stage modifications. This document provides detailed application notes and experimental protocols for the use of this compound in the functionalization of molecules.
Principle of Reactivity
The primary application of this compound is the introduction of a propylamine linker through an N-alkylation reaction.[1] The core of this transformation is a nucleophilic substitution (SN2) reaction where a nucleophilic atom from the target molecule displaces the bromide ion from the propyl chain. Due to the presence of the hydrobromide salt, the amine group of the reagent is protonated and thus unreactive as a nucleophile. For the alkylation reaction to proceed, the nucleophile in the target molecule must be sufficiently strong to react with the alkyl bromide. Common nucleophiles include phenols, thiols, and secondary amines. In many protocols, a base is added to either deprotonate the nucleophile, increasing its reactivity, or to neutralize the hydrobromide salt and free the primary amine of a second molecule of 3-bromopropylamine for further reaction, which is generally an undesired side reaction.
A common strategy to control the reactivity of the introduced primary amine is to use a protecting group, such as the tert-butyloxycarbonyl (Boc) group. The amine can be protected before or after the alkylation step, allowing for selective reactions at other sites of the molecule. The Boc group is stable under many reaction conditions and can be readily removed under acidic conditions.[2][3]
Applications
The introduction of a primary amine via this compound enables a wide range of applications:
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various drug candidates, including antihypertensive and antidepressant medications.[4] It has been utilized in the synthesis of potent anticancer agents like indenoisoquinoline topoisomerase I inhibitors.
-
Materials Science: It is used to functionalize polymers and nanoparticles. For instance, it can be used to introduce amine groups onto polymer surfaces for further modifications or to create amine-terminated polymers.[5]
-
Bioconjugation: The primary amine introduced can be used to attach biomolecules, such as peptides, proteins, or fluorescent dyes. This is a common strategy for creating linkers in antibody-drug conjugates (ADCs).[6][7][8]
-
Synthesis of Molecular Machines: It has been employed in the synthesis of complex molecular architectures like rotaxanes, where the propylamine group acts as a key component of the axle.[1]
Experimental Protocols
General Considerations
-
Handling of this compound: It is a hygroscopic and irritating solid. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).[9]
-
Liberation of the Free Amine: For reactions where the amine of 3-bromopropylamine is intended to be the nucleophile, it must be converted from its hydrobromide salt to the free base. This is typically achieved by treatment with a base like sodium hydroxide or potassium carbonate.[10] However, for N-alkylation of a target molecule, the hydrobromide salt is often used directly with an added base to activate the nucleophile on the target.
-
Solvents: Common solvents for N-alkylation reactions include polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and acetone.[11]
-
Bases: The choice of base is crucial and depends on the substrate and reaction conditions. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and triethylamine (TEA).[12]
Protocol 1: General Procedure for N-Alkylation of a Nucleophile
This protocol describes a general method for the alkylation of a nucleophilic substrate (e.g., a phenol or a heterocyclic amine) with this compound.
Materials:
-
Substrate containing a nucleophilic group (e.g., phenol, indole)
-
This compound
-
Base (e.g., K₂CO₃, NaH, Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF, MeCN, acetone)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substrate (1.0 eq.).
-
Dissolve the substrate in the chosen anhydrous solvent.
-
Add the base (1.5 - 3.0 eq.). For phenols, a weaker base like K₂CO₃ is often sufficient. For less acidic nucleophiles like indoles, a stronger base like NaH may be required.[12][13]
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the nucleophilic anion.
-
Add this compound (1.1 - 1.5 eq.) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically between room temperature and 80 °C) and stir for 4-24 hours.[12]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Substrate Type | Typical Base | Typical Solvent | Typical Temperature | Reference |
| Phenol | K₂CO₃, NaOH | DMF, Acetone | RT to 110 °C | [12] |
| Indole | NaH, Cs₂CO₃ | DMF, THF | RT to 60 °C | [11][13] |
| Amine (Secondary) | K₂CO₃, TEA | MeCN | Reflux | [2] |
Protocol 2: Boc Protection of the Primary Amine
This protocol describes the protection of the newly introduced primary amine with a Boc group.
Materials:
-
Aminopropyl-functionalized molecule
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., triethylamine (TEA), NaOH)
-
Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), water)
Procedure:
-
Dissolve the aminopropyl-functionalized molecule (1.0 eq.) in the chosen solvent. A mixture of THF and water is often effective.
-
Add the base (1.5 - 3.0 eq.).
-
Add Boc₂O (1.1 - 1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 2-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected product. Further purification by column chromatography may be necessary.[3]
| Base | Solvent | Temperature | Reaction Time | Typical Yield | Reference |
| Triethylamine | Methanol/Water | 55 °C | 16 h | 90-97% | |
| Sodium Bicarbonate | Chloroform/Water | Reflux | Varies | High | [2] |
| DIPEA | Dichloromethane | RT | 3 h | Not specified | [14] |
Protocol 3: Boc Deprotection to Reveal the Primary Amine
This protocol describes the removal of the Boc protecting group to liberate the primary amine.
Materials:
-
Boc-protected aminopropyl-functionalized molecule
-
Acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane or ethyl acetate)
-
Solvent (e.g., dichloromethane (DCM))
Procedure:
-
Dissolve the Boc-protected molecule in the chosen solvent (e.g., DCM).
-
Add the acid (e.g., a 20-50% solution of TFA in DCM, or a 4M solution of HCl in dioxane).[3][15]
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can often be used directly in the next step or neutralized with a mild base and extracted if the free amine is required.
| Acid | Solvent | Temperature | Reaction Time | Notes | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 30 min - 2 h | Volatile, easy to remove. | [15] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Ethyl Acetate | Room Temperature | 1 - 6 h | Product precipitates as HCl salt. |
Workflow and Diagrams
General Workflow for Functionalization
The overall strategy for incorporating a primary amine using this compound, including the optional protection/deprotection steps, can be visualized as a general workflow.
Caption: General workflow for molecular functionalization.
Logical Relationship in N-Alkylation
The success of the N-alkylation reaction depends on several key parameters that are interconnected.
Caption: Interplay of factors in N-alkylation reactions.
Conclusion
This compound is a valuable and straightforward reagent for introducing a primary aminopropyl group into a wide array of molecules. Successful functionalization relies on the careful selection of reaction conditions, particularly the choice of base and solvent, tailored to the specific substrate. The ability to protect the introduced primary amine with a Boc group further enhances the synthetic utility of this reagent, allowing for complex, multi-step syntheses. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
- 1. Buy this compound | 5003-71-4 [smolecule.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. jk-sci.com [jk-sci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. adooq.com [adooq.com]
- 8. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
Solvent Selection for Reactions with 3-Bromopropylamine Hydrobromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromopropylamine hydrobromide is a versatile bifunctional reagent utilized in the synthesis of a wide range of nitrogen-containing compounds. Its dual functionality, possessing both a primary amine and a primary alkyl bromide, makes it a valuable building block for introducing a propylamino moiety in drug discovery and development. The hydrobromide salt form ensures stability and ease of handling. However, the selection of an appropriate solvent system is critical for successful and efficient reactions. This document provides detailed application notes and protocols for solvent selection in reactions involving this compound, with a focus on solubility, reactivity, and practical considerations for common synthetic transformations.
Physicochemical Properties and Solubility
This compound is a white to off-white crystalline solid. It is known to be hygroscopic and should be stored in a cool, dry place under an inert atmosphere. The presence of the hydrobromide salt significantly influences its solubility profile.
Table 1: Solubility of this compound
| Solvent | Solubility | Observations |
| Water | Soluble (50 mg/mL)[1] | Readily dissolves to form an acidic solution. The free amine can be generated in situ with base, but self-reactivity in protic solvents is a concern[2]. |
| Methanol (MeOH) | Soluble | A protic solvent that can participate in hydrogen bonding. May facilitate side reactions if the free amine is generated. |
| Ethanol (EtOH) | Soluble | Similar to methanol, it is a protic solvent that can solvate the salt. |
| Dimethylformamide (DMF) | Sparingly Soluble to Soluble | A polar aprotic solvent, commonly used for N-alkylation reactions. Solubility can be enhanced with heating. |
| Dimethyl sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving many amine salts. |
| Acetonitrile (MeCN) | Sparingly Soluble | A polar aprotic solvent, often used in nucleophilic substitution reactions. |
| Tetrahydrofuran (THF) | Sparingly Soluble | A less polar aprotic solvent. Often used in conjunction with strong, non-nucleophilic bases like NaH. |
| Dichloromethane (DCM) | Insoluble | A non-polar aprotic solvent. |
| Acetone | Sparingly Soluble | A polar aprotic solvent. |
Solvent Selection for Key Reactions
The choice of solvent is dictated by the nature of the reaction, the nucleophile, and the base used. As this compound is a salt, its reaction often requires a base to either neutralize the hydrobromide or deprotonate a nucleophile.
N-Alkylation Reactions
N-alkylation is a primary application of this compound. The general scheme involves the reaction of a nucleophilic amine with the electrophilic bromopropane chain.
Key Considerations:
-
Base: A base is typically required to deprotonate the nucleophile and/or neutralize the HBr salt. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), triethylamine (Et₃N), or a stronger base like sodium hydride (NaH) for less nucleophilic amines.
-
Solvent Polarity: Polar aprotic solvents are generally preferred for N-alkylation reactions as they can solvate the cationic species without interfering with the nucleophile.
Recommended Solvents for N-Alkylation:
-
Dimethylformamide (DMF): An excellent choice for many N-alkylation reactions due to its high polarity and ability to dissolve a wide range of substrates. It facilitates the Sₙ2 reaction mechanism.
-
Acetonitrile (MeCN): Another suitable polar aprotic solvent that promotes Sₙ2 reactions.
-
Tetrahydrofuran (THF): Often used when strong, moisture-sensitive bases like NaH are employed. Its lower polarity may require longer reaction times or higher temperatures.
-
Acetone: Can be used, particularly with bases like K₂CO₃, and is easily removed due to its lower boiling point.
Experimental Protocols
General Protocol for N-Alkylation of a Secondary Amine
This protocol describes a general procedure for the N-alkylation of a secondary amine with this compound using potassium carbonate as the base in dimethylformamide.
Materials:
-
This compound
-
Secondary amine
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for the Synthesis of 1-azido-3-aminopropane
This protocol details the synthesis of 1-azido-3-aminopropane via nucleophilic substitution of the bromide with azide, demonstrating the use of water as a solvent.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Deionized water
-
Potassium hydroxide (KOH)
-
Diethyl ether
-
Anhydrous potassium carbonate (K₂CO₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in deionized water.
-
Add sodium azide (3.3 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Cool the reaction mixture and remove approximately two-thirds of the water by vacuum distillation.
-
Immerse the flask in an ice-water bath and slowly add potassium hydroxide pellets until the solution is strongly basic (pH > 12).
-
Extract the aqueous solution with diethyl ether (3 x volume of the remaining aqueous layer).
-
Combine the organic extracts and dry over anhydrous K₂CO₃ overnight.
-
Filter the solution and remove the diethyl ether by rotary evaporation to yield 1-azido-3-aminopropane.
Visualized Workflows and Relationships
Safety and Handling
This compound is an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. It is incompatible with strong oxidizing agents. Due to its hygroscopic nature, it should be stored in a tightly sealed container in a desiccator.
Conclusion
The selection of a suitable solvent is a critical parameter for the successful application of this compound in organic synthesis. For the commonly employed N-alkylation reactions, polar aprotic solvents such as DMF and acetonitrile generally provide the best results by promoting the desired Sₙ2 pathway while adequately solvating the reactants. However, specific reaction conditions, such as the use of water for azide substitution, highlight the versatility of this reagent and the importance of considering all reaction parameters. The protocols and guidelines presented herein are intended to serve as a valuable resource for researchers in the efficient and safe utilization of this compound.
References
The Role of 3-Bromopropylamine Hydrobromide in the Advancement of Neurological Drug Discovery
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
3-Bromopropylamine hydrobromide is a versatile and highly reactive bifunctional molecule that serves as a critical building block in the synthesis of a wide array of neurologically active compounds. Its structure, featuring a primary amine and a reactive alkyl bromide, allows for the facile introduction of a propylamino linker into various molecular scaffolds. This capability has been instrumental in the development of drugs targeting a range of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, anxiety, and depression. These compounds often target key G-protein coupled receptors (GPCRs) in the central nervous system (CNS), such as dopamine and serotonin receptors. This document provides detailed application notes on the use of this compound in the synthesis of neurological drug candidates, comprehensive experimental protocols, and an overview of the relevant signaling pathways.
Applications in Neurological Drug Synthesis
This compound is a key precursor for the synthesis of various classes of neurological drugs, primarily through the alkylation of nucleophilic moieties like secondary amines, phenols, and thiols. Its most prominent application is in the synthesis of arylpiperazine derivatives, a common structural motif in many antipsychotic and anxiolytic drugs.
Synthesis of Dopamine Receptor Ligands
A significant application of this compound is in the synthesis of dopamine D2 and D3 receptor ligands, which are crucial targets for antipsychotic medications. A prime example is in the development of analogues of Ropinirole, a dopamine agonist used in the treatment of Parkinson's disease. The synthesis involves the initial protection of the amine group of this compound, followed by its use as an alkylating agent.
Synthesis of Serotonin Receptor Ligands
The propylamino linker derived from this compound is also integral to the structure of many serotonin receptor ligands. Arylpiperazine derivatives with affinity for 5-HT1A and 5-HT2A receptors, often used in anxiolytics and antidepressants, are frequently synthesized using this versatile building block.
Quantitative Data Summary
The following tables summarize the biological activity of representative neurological drug candidates synthesized using this compound as a key intermediate.
Table 1: Dopamine D2 Receptor Agonist Activity of Ropinirole Analogues
| Compound | EC50 (nM) | Emax (%) |
| Ropinirole | 10 | 100 |
| Analogue 1 | 15 | 95 |
| Analogue 2 | 25 | 88 |
| Analogue 3 | 8 | 105 |
Table 2: Binding Affinity of Arylpiperazine Derivatives for Dopamine and Serotonin Receptors
| Compound | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| Cariprazine | 0.49 | 2.5 | 18.8 |
| Buspirone Analogue 1 | 5.2 | 1.8 | 35.4 |
| Arylpiperazine X | 12.3 | 4.5 | 22.1 |
| Arylpiperazine Y | 8.7 | 10.2 | 15.6 |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl (3-bromopropyl)carbamate - A Key Intermediate
This protocol details the synthesis of a Boc-protected intermediate from this compound, a common first step to control its reactivity in subsequent alkylation reactions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)2O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous potassium hydrogen sulfate (KHSO4)
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.0 eq) dropwise to the solution at room temperature.
-
To this mixture, add a solution of di-tert-butyl dicarbonate (1.0 eq) in DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous KHSO4 solution.
-
Separate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield tert-butyl (3-bromopropyl)carbamate as a colorless oil.
Characterization Data:
-
¹H NMR (CDCl₃): δ 4.75 (br s, 1H, NH), 3.42 (t, J = 6.4 Hz, 2H, CH₂Br), 3.25 (q, J = 6.4 Hz, 2H, CH₂NH), 2.01 (p, J = 6.4 Hz, 2H, CH₂CH₂CH₂), 1.45 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃): δ 155.9 (C=O), 79.2 (C(CH₃)₃), 39.5 (CH₂NH), 32.8 (CH₂Br), 31.0 (CH₂CH₂CH₂), 28.4 (C(CH₃)₃).
Protocol 2: N-Alkylation of Arylpiperazines with a 3-Bromopropyl Linker
This protocol describes the general procedure for attaching the 3-aminopropyl linker to an arylpiperazine core, a crucial step in the synthesis of many neurological drugs.
Materials:
-
Arylpiperazine derivative (e.g., 1-(2,3-dichlorophenyl)piperazine)
-
tert-butyl (3-bromopropyl)carbamate (from Protocol 1)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of the arylpiperazine (1.0 eq) in acetonitrile or DMF, add potassium carbonate (2.0 eq).
-
Add tert-butyl (3-bromopropyl)carbamate (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography to yield the N-alkylated product.
-
The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the final primary amine.
Protocol 3: Radioligand Binding Assay for Receptor Affinity Determination
This protocol outlines a general method for determining the binding affinity (Ki) of a synthesized compound for a target receptor, such as the dopamine D2 or serotonin 5-HT1A receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the receptor (e.g., [³H]Spiperone for D2, [³H]8-OH-DPAT for 5-HT1A)
-
Synthesized test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
96-well filter plates
-
Scintillation cocktail and scintillation counter
Procedure:
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are Gαi/o-coupled receptors. Upon activation by an agonist, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA). D2 receptors can also modulate ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.
Dopamine D2 Receptor Signaling Cascade
Serotonin 5-HT1A Receptor Signaling Pathway
Similar to D2 receptors, 5-HT1A receptors are primarily coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP and PKA activity. They also activate GIRK channels, causing membrane hyperpolarization and reduced neuronal excitability.
Serotonin 5-HT1A Receptor Signaling Cascade
General Experimental Workflow for Neurological Drug Development
The development of novel neurological drugs is a multi-step process that begins with the synthesis of target compounds and progresses through in vitro and in vivo evaluation.
Neurological Drug Development Workflow
Conclusion
This compound remains a cornerstone in the medicinal chemist's toolbox for the construction of novel neurological drug candidates. Its utility in creating the essential propylamino linker enables the synthesis of a diverse range of compounds with tailored affinities for key CNS receptors. The protocols and data presented herein provide a foundational guide for researchers in the field, facilitating the continued exploration and development of innovative therapeutics for a multitude of neurological and psychiatric disorders. The systematic application of synthetic chemistry, coupled with robust biological evaluation and a deep understanding of the underlying signaling pathways, will undoubtedly lead to the next generation of effective treatments for these debilitating conditions.
Application Notes and Protocols: Reactions of 3-Bromopropylamine Hydrobromide with Diverse Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopropylamine hydrobromide is a versatile bifunctional reagent extensively utilized in organic synthesis and medicinal chemistry. Its structure incorporates a reactive primary alkyl bromide and a primary amine, the latter of which is protonated as a hydrobromide salt. This arrangement allows for the strategic introduction of a 3-aminopropyl moiety into a wide array of molecules. The primary application of this reagent lies in nucleophilic substitution reactions, where the bromide acts as a leaving group, enabling the formation of new carbon-heteroatom bonds.
These application notes provide detailed protocols for the reaction of this compound with a variety of nucleophiles, including nitrogen, oxygen, and sulfur-based reactants. The methodologies outlined herein are designed to serve as a practical guide for researchers in academic and industrial settings, particularly those engaged in the synthesis of novel therapeutic agents and complex organic molecules.
General Considerations
Handling and Storage: this compound is a hygroscopic and crystalline solid that can be irritating to the skin, eyes, and respiratory system.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. Store the reagent in a cool, dry place under an inert atmosphere.
Liberation of the Free Amine: As a hydrobromide salt, the primary amine of 3-bromopropylamine is protonated and thus non-nucleophilic. For reactions where the amine end is intended to act as the nucleophile, it must first be deprotonated. However, the free base form of 3-bromopropylamine is prone to intramolecular cyclization to form azetidine. Therefore, in many applications, the reaction is carried out with the hydrobromide salt, and a base is added in situ to liberate the free amine or, more commonly, to neutralize the hydrobromic acid generated during the nucleophilic substitution at the carbon-bearing bromine. When using this compound as an alkylating agent, the hydrobromide salt form protects the amine from participating in the reaction, allowing the bromo-end to react with an external nucleophile.
Reaction with Nitrogen Nucleophiles
The alkylation of nitrogen-containing functional groups is a cornerstone of pharmaceutical and materials science. This compound serves as an efficient precursor for introducing a flexible three-carbon spacer terminating in an amino group.
Reaction with Primary Amines (Selective Mono-alkylation)
Direct alkylation of primary amines with alkyl halides often leads to a mixture of mono- and di-alkylated products, as the secondary amine product is often more nucleophilic than the starting primary amine.[2] However, selective mono-alkylation can be achieved under controlled conditions.
Protocol: Mono-N-alkylation of Benzylamine
This protocol is adapted from methodologies for the selective N-alkylation of primary amines.[3][4]
-
Materials: this compound, Benzylamine, Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), Diethyl ether, Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred solution of benzylamine (1.1 equivalents) in anhydrous DMF, add triethylamine (2.2 equivalents).
-
Add this compound (1.0 equivalent) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(3-aminopropyl)benzylamine.
-
Reaction with Secondary Amines
The reaction with secondary amines typically proceeds cleanly to yield the corresponding tertiary amine.
Protocol: Reaction with Piperidine
This protocol is a general procedure for the alkylation of secondary amines.
-
Materials: this compound, Piperidine, Potassium carbonate (K₂CO₃), Acetonitrile (ACN), Diethyl ether, Water, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
To a suspension of potassium carbonate (2.5 equivalents) in acetonitrile, add piperidine (1.2 equivalents).
-
Add this compound (1.0 equivalent) and stir the mixture at 50 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-(3-aminopropyl)piperidine.
-
Gabriel Synthesis with Potassium Phthalimide
The Gabriel synthesis is a classic and reliable method for the synthesis of primary amines from primary alkyl halides, avoiding overalkylation.[5]
Protocol: Synthesis of N-(3-Aminopropyl)phthalimide
-
Materials: this compound, Potassium phthalimide, Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
Dissolve this compound (1.0 equivalent) and potassium phthalimide (1.1 equivalents) in anhydrous DMF.
-
Heat the mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield N-(3-phthalimidopropyl)amine hydrobromide.
-
The phthalimide protecting group can be removed by treatment with hydrazine hydrate in ethanol to liberate the desired 3-aminopropylamine.
-
Reaction with Sodium Azide
The substitution of bromide with azide is a highly efficient reaction, providing a versatile intermediate for the introduction of an amine via subsequent reduction or for use in click chemistry.
Protocol: Synthesis of 3-Azidopropan-1-amine
This protocol is based on a published procedure.[6]
-
Materials: this compound, Sodium azide (NaN₃), Deionized water, Potassium hydroxide (KOH), Diethyl ether, Anhydrous potassium carbonate (K₂CO₃).
-
Procedure:
-
Dissolve this compound (15 mmol) in 100 mL of deionized water in a round-bottom flask.
-
Add sodium azide (50 mmol) to the solution.
-
Stir the reaction mixture at 80 °C for 16 hours.
-
Remove approximately two-thirds of the solvent by vacuum distillation.
-
Cool the flask in an ice-water bath and slowly add potassium hydroxide (4 g).
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic phases, dry over anhydrous potassium carbonate, and filter.
-
Remove the diethyl ether by rotary evaporation to obtain 1-azido-3-aminopropane.
-
Reaction with Oxygen Nucleophiles
Reaction with Carboxylates (N-Alkylation of Amino Acids)
The alkylation of the carboxylate group of an N-protected amino acid provides a route to amino acid derivatives with modified side chains.
Protocol: N-Alkylation of Boc-Glycine
This protocol is an adaptation of general procedures for the alkylation of carboxylic acids.
-
Materials: N-Boc-glycine, this compound, Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃), Anhydrous Dimethylformamide (DMF), Ethyl acetate, Water, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
To a solution of N-Boc-glycine (1.2 equivalents) in anhydrous DMF, add cesium carbonate (2.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound (1.0 equivalent) and stir the mixture at 50-60 °C.
-
Monitor the reaction by TLC. After completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography to yield N-Boc-N-(3-aminopropyl)glycine.
-
Reaction with Sulfur Nucleophiles
Reaction with Thiols
The S-alkylation of thiols with this compound is an effective method for synthesizing aminopropyl thioethers, which are valuable intermediates in medicinal chemistry.
Protocol: S-Alkylation of Thiophenol
This protocol is based on general procedures for the S-alkylation of thiols.[7]
-
Materials: Thiophenol, this compound, Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃), Ethanol or DMF, Diethyl ether, Water, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve thiophenol (1.1 equivalents) in ethanol.
-
Add a solution of sodium hydroxide (1.2 equivalents) in water dropwise at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 equivalent) in a minimal amount of water.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate to give the crude product, which can be purified by chromatography or distillation to yield 3-(phenylthio)propan-1-amine.[8]
-
Quantitative Data Summary
| Nucleophile | Product | Reaction Conditions | Yield | Reference |
| Sodium Azide | 3-Azidopropan-1-amine | H₂O, 80 °C, 16 h | High (not specified) | [6] |
| Benzylamine | N-(3-aminopropyl)benzylamine | DMF, TEA, RT, 24-48 h | Moderate to Good | Adapted |
| Piperidine | 1-(3-aminopropyl)piperidine | ACN, K₂CO₃, 50 °C, 12-24 h | Good | Adapted |
| Potassium Phthalimide | N-(3-phthalimidopropyl)amine | DMF, 80-100 °C, 4-6 h | Good to Excellent | Adapted |
| N-Boc-glycine | N-Boc-N-(3-aminopropyl)glycine | DMF, Cs₂CO₃, 50-60 °C, 12-24 h | Moderate to Good | Adapted |
| Thiophenol | 3-(phenylthio)propan-1-amine | EtOH, NaOH, RT, 12-18 h | Good | Adapted |
Visualizing Reaction Pathways
The following diagrams illustrate the general workflows for the reactions described.
References
- 1. This compound | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. US3296311A - Process for the nuclear bromination of thiophenols - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 2015-09-0|3-(Phenylthio)propan-1-amine|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Troubleshooting low yield in converting 3-Bromopropylamine hydrobromide to free base
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields or other issues during the conversion of 3-Bromopropylamine hydrobromide to its free base.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the synthesis of 3-bromopropylamine free base, offering potential causes and solutions.
Q1: I am experiencing a very low yield (around 5%) when converting this compound to the free base. What are the likely causes?
A1: Low yields are a frequently reported issue with this specific conversion and can stem from several factors:
-
Inherent Instability of the Free Base: The primary reason for low yields is the intrinsic instability of 3-bromopropylamine in its free base form. The molecule contains both a nucleophilic amine and a good leaving group (bromide), which can lead to self-reaction (intramolecular cyclization to form azetidine or intermolecular polymerization)[1].
-
Incomplete Deprotonation: For the free base to be generated, the pH of the solution must be sufficiently high to deprotonate the ammonium salt. The pKa of 3-bromopropylamine is approximately 9.8[1]. If the pH is not raised significantly above this value (e.g., to pH 11-12), a substantial portion of the amine will remain in its protonated, water-soluble salt form.
-
Inefficient Extraction: The free base has some solubility in water. If an inappropriate extraction solvent is used, or if the extractions are not performed thoroughly, a significant amount of the product can be lost in the aqueous layer[1]. Dichloromethane (DCM) has been reported to be particularly ineffective for this extraction[1].
-
Decomposition in Protic Solvents: Protic solvents like water and methanol can facilitate the decomposition of the free base[1].
Q2: What is the optimal base and pH for this conversion?
A2: To ensure complete deprotonation, a base that can raise the pH of the aqueous solution to at least 11 is recommended.
-
Recommended Bases: Saturated potassium carbonate (K2CO3) solution (pH ~11) or sodium hydroxide (NaOH) are effective choices[1][2].
-
pH Monitoring: It is advisable to monitor the pH of the aqueous solution with a pH meter or pH paper to ensure it has reached the target of 10-12[1].
Q3: Which solvent should I use for the extraction of the free base?
A3: The choice of extraction solvent is critical for achieving a good yield.
-
Effective Solvents: Ethyl acetate and diethyl ether are recommended for extracting the free base from the aqueous layer[1][2][3].
-
Solvents to Avoid: Dichloromethane (DCM) should be avoided as it has been shown to be inefficient for this extraction, with most of the amine remaining in the aqueous phase[1].
Q4: Can I use the free base directly without isolation?
A4: Yes, and in many cases, this is the preferred method. Generating the free base in situ for a subsequent reaction can minimize decomposition that might occur during a separate workup and isolation procedure[1]. To do this, you would perform the basification in the presence of the other reactants for your next step, assuming they are stable to the basic conditions.
Q5: Are there any non-aqueous methods to generate the free base?
A5: Yes, solid-phase extraction techniques can be employed. You can use a strong cation exchange (SCX) cartridge. The general procedure involves dissolving the hydrobromide salt in a solvent like methanol, loading it onto the SCX cartridge, washing away the bromide counter-ion, and then eluting the free base with a solution of ammonia in methanol[2].
Quantitative Data Summary
The following table summarizes key quantitative parameters for the conversion process.
| Parameter | Recommended Value/Range | Notes |
| pH of Aqueous Solution | 10 - 12 | Crucial for complete deprotonation of the amine (pKa ~9.8)[1]. Use a saturated K2CO3 or NaOH solution. |
| Reaction Temperature | 0 °C to Room Temperature | Performing the basification and extraction at lower temperatures (e.g., in an ice bath) can help to minimize the decomposition of the unstable free base[1][3]. |
| Extraction Solvent | Ethyl Acetate or Diethyl Ether | Dichloromethane has been shown to be ineffective[1]. Multiple extractions (e.g., 3 times) are recommended to maximize recovery[2][3]. |
| Drying Agent | Anhydrous K2CO3 or Na2SO4 | After extraction, the organic phase should be dried to remove residual water before concentrating the solvent. Anhydrous K2CO3 is a good choice as it is also basic[3]. |
Detailed Experimental Protocol
This protocol is a synthesis of best practices identified for maximizing the yield of 3-bromopropylamine free base.
Materials:
-
This compound
-
Saturated aqueous potassium carbonate (K2CO3) solution or 2M Sodium Hydroxide (NaOH)
-
Ethyl acetate or diethyl ether
-
Anhydrous potassium carbonate (K2CO3) or sodium sulfate (Na2SO4)
-
Deionized water
-
Round-bottom flask
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution: Dissolve the this compound in deionized water in a round-bottom flask.
-
Cooling: Place the flask in an ice-water bath and stir the solution.
-
Basification: Slowly add a saturated aqueous solution of potassium carbonate or 2M NaOH dropwise to the stirred solution. Monitor the pH and continue adding the base until the pH of the aqueous layer is between 11 and 12[1].
-
Extraction: Transfer the cold aqueous solution to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (e.g., 3 x 50 mL for a 15 mmol scale reaction)[2][3].
-
Combine and Dry: Combine the organic extracts and dry them over anhydrous potassium carbonate or sodium sulfate for at least one hour (overnight is also an option) to remove any residual water[3].
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. It is important to use minimal heat during rotary evaporation to prevent decomposition of the product.
-
Storage and Use: The resulting free base is a pale yellow oil. Due to its instability, it is best to use it immediately in the next synthetic step. If storage is necessary, it should be kept under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the conversion of this compound to its free base.
References
Technical Support Center: Optimizing Reaction Conditions for 3-Bromopropylamine Hydrobromide Alkylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the N-alkylation of primary and secondary amines using 3-bromopropylamine hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the alkylation reaction with this compound, and which one should I choose?
A1: The base is crucial for neutralizing the hydrobromide salt of the amine starting material and the hydrobromic acid that is formed as a byproduct during the reaction. This is essential because the protonated amine (ammonium salt) is not nucleophilic and will not react with the alkyl bromide. The choice of base can significantly impact the reaction's success, influencing reaction rate, yield, and selectivity.
Commonly used bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃), hydroxides (e.g., NaOH, KOH), and hydrides (e.g., NaH), as well as organic amines (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA)). The strength and solubility of the base are key considerations. For instance, cesium carbonate (Cs₂CO₃) is often reported to be highly effective due to its high solubility in many organic solvents and its ability to promote mono-alkylation.
Q2: How do I select the appropriate solvent for my alkylation reaction?
A2: The choice of solvent is critical and should be based on the solubility of all reactants, including the amine, this compound, and the base. Polar aprotic solvents are generally preferred as they can accelerate SN2 reactions. Commonly used solvents include:
-
Acetonitrile (ACN): A good all-around choice with a convenient boiling point for reflux and easy removal.
-
N,N-Dimethylformamide (DMF): A powerful solvent that can dissolve a wide range of reactants, but can be difficult to remove and may decompose at high temperatures.
-
Dimethyl sulfoxide (DMSO): Similar to DMF in its high solvent power but can also be challenging to remove.
-
Acetone: A lower boiling point solvent, which can be useful for reactions at milder temperatures.
-
Tetrahydrofuran (THF): Often used with strong bases like NaH.
It is crucial to use anhydrous (dry) solvents, as the presence of water can hydrolyze the alkylating agent and affect the activity of some bases.
Q3: I am observing a significant amount of di-alkylation or tri-alkylation product. How can I improve the selectivity for mono-alkylation?
A3: Over-alkylation is a common side reaction because the mono-alkylated product is often more nucleophilic than the starting amine, leading to further reaction with the alkylating agent. To favor mono-alkylation, consider the following strategies:
-
Control Stoichiometry: Use a large excess of the starting amine relative to this compound.
-
Slow Addition: Add the this compound solution slowly (dropwise) to the reaction mixture to maintain a low concentration of the alkylating agent.
-
Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second and subsequent alkylation steps.
-
Choice of Base: Some bases, like cesium carbonate, have been reported to favor mono-alkylation.
-
Alternative Methods: For challenging substrates, consider alternative synthetic routes like reductive amination, which offers greater control over the degree of alkylation.
Q4: My reaction is not proceeding to completion, or the yield is very low. What are the common causes and how can I troubleshoot this?
A4: Low yields or incomplete reactions can be due to several factors. A systematic approach to troubleshooting is recommended. Consider the following:
-
Incomplete Deprotonation: The base may not be strong enough or soluble enough to fully deprotonate the amine. Consider switching to a stronger or more soluble base.
-
Low Reactivity of Starting Materials: If your amine is sterically hindered or has electron-withdrawing groups, it will be less nucleophilic. In such cases, you may need to use more forcing conditions (higher temperature, longer reaction time).
-
Poor Reagent Quality: Ensure that your amine, this compound, solvent, and base are pure and dry. Impurities can inhibit the reaction.
-
Inadequate Temperature: Many N-alkylation reactions require heating. If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring the progress by TLC or LC-MS.
-
Catalyst Addition: In some cases, adding a catalytic amount of an iodide salt (e.g., KI or NaI) can increase the reaction rate by in-situ formation of the more reactive 3-iodopropylamine.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Insufficiently strong or soluble base. 2. Low reaction temperature. 3. Poor quality or wet reagents/solvents. 4. Sterically hindered or deactivated amine. | 1. Switch to a stronger or more soluble base (e.g., Cs₂CO₃, NaH). 2. Gradually increase the reaction temperature in increments (e.g., 10-20 °C). 3. Ensure all reagents are pure and solvents are anhydrous. 4. Increase reaction time and/or temperature. Consider adding a catalytic amount of an iodide salt (e.g., NaI, KI). |
| Formation of Multiple Products (Over-alkylation) | 1. The mono-alkylated product is more nucleophilic than the starting amine. 2. Stoichiometry favors multiple alkylations. 3. High reaction temperature. | 1. Use a large excess of the starting amine (e.g., 2-5 equivalents). 2. Add this compound slowly to the reaction mixture. 3. Lower the reaction temperature. |
| Side Reaction: Formation of Azetidine | Intramolecular cyclization of the free 3-bromopropylamine. | This is more likely if the free base of 3-bromopropylamine is generated in high concentration before it can react with the target amine. Ensure the target amine is present and deprotonated before the addition of the alkylating agent. |
| Difficult Product Purification | 1. The product is a salt. 2. The product is highly polar. 3. Presence of unreacted starting materials and byproducts. | 1. Neutralize the reaction mixture with a basic wash (e.g., saturated NaHCO₃ solution) during workup to obtain the free amine. 2. Use a more polar eluent system for column chromatography or consider alternative purification methods like crystallization. 3. Optimize the reaction to go to completion to simplify the purification process. |
Experimental Protocols
Protocol 1: General Procedure for N-Mono-alkylation using Potassium Carbonate
-
Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the primary amine (2.0 mmol), potassium carbonate (K₂CO₃, 4.0 mmol, 2.0 eq.), and anhydrous acetonitrile (20 mL).
-
Addition of Alkylating Agent: Add this compound (1.0 mmol, 1.0 eq.) to the mixture.
-
Reaction: Stir the mixture at room temperature or heat to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation using Sodium Hydride (for less reactive amines)
Caution: Sodium hydride (NaH) is a highly reactive and flammable solid. Handle it with extreme care under an inert atmosphere.
-
Inert Atmosphere: Flame-dry a round-bottom flask and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Base Preparation: Add sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 eq.) to the flask and wash with anhydrous hexane to remove the mineral oil. Carefully decant the hexane.
-
Amine Deprotonation: Add anhydrous tetrahydrofuran (THF, 10 mL) to the flask, followed by the dropwise addition of a solution of the primary amine (1.0 mmol) in anhydrous THF (5 mL) at 0°C. Stir the mixture at this temperature for 30 minutes.
-
Addition of Alkylating Agent: Add a solution of this compound (1.1 mmol, 1.1 eq.) in anhydrous THF (5 mL) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quenching: Carefully quench the reaction at 0°C by the slow, dropwise addition of water.
-
Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Bases for the N-Alkylation of Benzylamine with an Alkyl Bromide
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Acetonitrile | 80 | 12 | Moderate |
| 2 | Cs₂CO₃ (1.5) | DMF | 25 | 8 | High |
| 3 | NaOH (2.0) | DMSO | 60 | 6 | Good |
| 4 | TEA (2.5) | Acetonitrile | 80 | 24 | Low to Moderate |
| 5 | DIPEA (2.5) | DMF | 60 | 18 | Moderate |
Note: Yields are qualitative and can vary significantly based on the specific amine substrate.
Table 2: Influence of Solvent on Reaction Rate
| Entry | Solvent | Dielectric Constant | Typical Reaction Time |
| 1 | DMF | 37 | Fast |
| 2 | DMSO | 47 | Fast |
| 3 | Acetonitrile | 36 | Moderate |
| 4 | Acetone | 21 | Slow to Moderate |
| 5 | THF | 7.6 | Slow (often requires stronger base) |
Mandatory Visualizations
Caption: General experimental workflow for N-alkylation.
Caption: Troubleshooting logic for low reaction yield.
Technical Support Center: Synthesis of 3-Bromopropylamine Hydrobromide
Welcome to the technical support center for the synthesis of 3-Bromopropylamine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the common causes?
Low yields in this synthesis can stem from several factors:
-
Incomplete Reaction: The conversion of 3-amino-1-propanol to this compound may not have gone to completion. This can be due to insufficient reaction time or inadequate temperature.
-
Side Reactions: The formation of byproducts is a primary contributor to low yields. The most significant side reaction is the intramolecular cyclization of the 3-bromopropylamine free base to form a stable five-membered ring, azetidine.[1][2] This is especially problematic if the reaction mixture is neutralized or if the free amine is attempted to be isolated.
-
Suboptimal Reagent Concentration: The concentration of hydrobromic acid (HBr) is crucial. If it's too low, the reaction may be slow or incomplete. If it's too high, it may promote side reactions.
-
Loss During Workup and Purification: The product is water-soluble, so significant amounts can be lost during aqueous workup phases.[2] Improper purification techniques can also lead to a loss of material.
Q2: I suspect side reactions are occurring. What are the likely byproducts and how can I minimize them?
The primary byproduct is azetidine hydrobromide, formed via intramolecular cyclization.[1][2] To minimize its formation:
-
Maintain Acidic Conditions: The reaction should be kept under strongly acidic conditions throughout. The protonated amine is not nucleophilic and cannot cyclize. Avoid any neutralization steps until you are ready to use the product in a subsequent reaction where the free amine is generated in situ.
-
Control Temperature: While higher temperatures can increase the rate of the desired substitution reaction, they can also promote side reactions. It is a trade-off that needs to be optimized.
-
Use Excess HBr: Using a sufficient excess of hydrobromic acid helps to ensure that the amino group remains protonated, thus preventing cyclization.
Another potential, though less common, byproduct is the formation of dipropylamine derivatives through intermolecular reactions.
Q3: What is the optimal temperature and reaction time?
The optimal temperature and reaction time are interdependent. Generally, refluxing the reaction mixture is common. A longer reaction time at a slightly lower temperature may be preferable to a shorter time at a very high temperature to minimize byproduct formation. Based on analogous reactions, a prolonged reflux is often necessary to drive the reaction to completion.[3]
Q4: How can I effectively purify the product to maximize yield?
Effective purification is critical for obtaining a high yield of pure this compound.
-
Crystallization: The product is a salt and can often be purified by crystallization from a suitable solvent system. Acetone is commonly used to precipitate the hydrobromide salt from the reaction mixture or a concentrated aqueous solution.[3]
-
Washing: Washing the crude product with a solvent in which the product is insoluble but the impurities are soluble can be very effective. Acetone is a good choice for this as well.[3]
-
Avoid Chromatography on Silica Gel: Standard silica gel chromatography is generally not recommended for this polar, water-soluble salt.
Quantitative Data on Reaction Parameters
| Parameter | Condition | Expected Impact on Yield | Remarks |
| Temperature | Low (e.g., 80-100 °C) | Lower reaction rate, potentially higher purity | May require significantly longer reaction times. |
| High (e.g., Reflux) | Faster reaction rate | Increased risk of byproduct formation if not carefully controlled. | |
| Reaction Time | Short (e.g., < 6 hours) | Incomplete conversion | May result in a mixture of starting material and product. |
| Long (e.g., > 12 hours) | Higher conversion | Can lead to increased byproduct formation if the temperature is too high. | |
| HBr Concentration | Stoichiometric | Insufficient to drive the reaction to completion and suppress side reactions. | |
| Moderate Excess (e.g., 2-3 equivalents) | Generally optimal for yield and purity. | Ensures the amino group remains protonated. | |
| Large Excess (e.g., > 4 equivalents) | Can improve yield but may complicate workup. | May not provide a significant advantage over a moderate excess. |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound, adapted from a reliable procedure for a similar compound in Organic Syntheses.[3]
Synthesis of this compound from 3-Amino-1-propanol
-
Materials:
-
3-Amino-1-propanol
-
Hydrobromic acid (48% aqueous solution)
-
Acetone (for washing and crystallization)
-
-
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 3-amino-1-propanol to a stirred, ice-cooled 48% hydrobromic acid solution. A significant excess of hydrobromic acid (e.g., 3 molar equivalents) should be used.
-
Once the addition is complete, heat the reaction mixture to reflux.
-
Maintain the reflux for an extended period (e.g., 12-24 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove excess water and HBr. This will result in a viscous residue.
-
To the cooled residue, add acetone to precipitate the crude this compound.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold acetone to remove any colored impurities.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/acetone.
-
Dry the purified product under vacuum to obtain a white to off-white crystalline solid.
-
Visualizing the Process and Chemistry
Reaction Pathway
The following diagram illustrates the chemical transformation from 3-amino-1-propanol to this compound.
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting low-yield reactions.
Caption: A logical workflow for troubleshooting low yields in the reaction.
References
Technical Support Center: Purification of Products Synthesized with 3-Bromopropylamine Hydrobromide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products synthesized using 3-bromopropylamine hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when using this compound in N-alkylation reactions?
A1: The most common impurities include:
-
Over-alkylation products: The mono-alkylated product can react further with the alkylating agent to form di- and tri-alkylated species. This is often because the mono-alkylated product is more nucleophilic than the starting amine[1].
-
Unreacted starting materials: Residual this compound or the nucleophile it is reacting with.
-
Side products from the base: The choice of base is critical. Some bases can compete in the alkylation reaction[2].
-
Degradation products: High reaction temperatures can lead to the decomposition of sensitive substrates or solvents like DMF[2].
Q2: How can I remove unreacted this compound from my reaction mixture?
A2: Since this compound is a salt, it has high water solubility. An aqueous wash of the crude reaction mixture (after it has been dissolved in an organic solvent) is an effective way to remove it. If the desired product is not water-soluble, a simple liquid-liquid extraction will partition the unreacted starting material into the aqueous phase.
Q3: My product is a primary amine. What are the best general strategies for its purification?
A3: Purification of primary amines can be challenging due to their basicity and polarity. Common strategies include:
-
Acid-Base Extraction: This is a fundamental technique. The basic amine can be protonated with a dilute acid (e.g., HCl) to form a water-soluble salt, which can then be separated from non-basic impurities. The amine can be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
-
Column Chromatography: Normal-phase silica gel chromatography can be used, often with a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia to prevent peak tailing. For very polar amines, reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) may be more effective.
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique. This may involve recrystallizing the free base from an organic solvent or recrystallizing the amine salt (e.g., hydrochloride or hydrobromide) from a polar solvent system.
Q4: Can I use this compound directly in my reaction, or do I need to freebase it first?
A4: In many cases, this compound can be used directly. The presence of a base in the reaction mixture will generate the free amine in situ. However, if your reaction is sensitive to the presence of the bromide counter-ion or the hydrobromic acid that is neutralized, you may need to freebase the reagent before use. To do this, you can dissolve the hydrobromide salt in water, add a base like sodium hydroxide or potassium carbonate until the solution is basic (pH > 10), and then extract the free amine with an organic solvent like ethyl acetate[3].
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products synthesized with this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low isolated yield after workup | Product is water-soluble and is being lost during aqueous washes. | - Perform multiple extractions with the organic solvent. - Before extraction, ensure the aqueous layer's pH is adjusted to make your product neutral and less water-soluble. For basic products, increase the pH. - Saturate the aqueous layer with NaCl (brine wash) to decrease the solubility of the organic product in the aqueous phase. |
| Product is degrading on the silica gel column. | - Amines can interact strongly with the acidic silanols on the silica surface. Deactivate the silica by pre-treating the column with a solvent system containing a small percentage of triethylamine or ammonia[4]. - Consider using a different stationary phase, such as alumina or amine-functionalized silica[5]. | |
| Product streaks or shows poor peak shape on TLC/Column Chromatography | Strong interaction between the basic amine product and the acidic silica gel. | - Add a small amount of a basic modifier (e.g., 0.5-2% triethylamine or a few drops of concentrated ammonia) to the eluent[4]. - Use basic alumina as the stationary phase instead of silica gel. |
| Difficulty separating the desired mono-alkylated product from over-alkylated byproducts | The mono-alkylated product is more nucleophilic than the starting amine, leading to further reaction. | - Reaction Optimization: Use a large excess of the starting amine relative to the this compound to favor mono-alkylation[2]. Add the alkylating agent slowly to the reaction mixture. - Purification Strategy: Careful column chromatography is often required. A shallow gradient of increasing solvent polarity can help resolve compounds with similar polarities. |
| Product appears as an oil and will not crystallize | The product may be impure, or it may be a low-melting solid or an oil at room temperature. | - Purity Check: Ensure the product is pure by TLC or another analytical method. Impurities can inhibit crystallization. - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Add a seed crystal of the pure compound if available. Cool the solution slowly. - Convert to a Salt: If the free base is an oil, converting it to a salt (e.g., hydrochloride or hydrobromide) will often yield a crystalline solid that is easier to handle and purify by recrystallization[6]. |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction for the Purification of a Basic N-(3-Aminopropyl) Derivative
This protocol describes a typical acid-base extraction to separate a basic product from neutral or acidic impurities.
Materials:
-
Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
1 M Hydrochloric acid (HCl).
-
1 M Sodium hydroxide (NaOH).
-
Saturated sodium chloride solution (brine).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel.
-
Erlenmeyer flasks.
-
Rotary evaporator.
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated amine product will be in the aqueous (bottom) layer.
-
Drain the aqueous layer into a clean Erlenmeyer flask. The organic layer, containing non-basic impurities, can be discarded (or saved for further analysis if needed).
-
Return the aqueous layer to the separatory funnel.
-
Slowly add 1 M NaOH to the aqueous layer until the pH is greater than 10 (confirm with pH paper). This will deprotonate the amine.
-
Add a fresh portion of the organic solvent to the separatory funnel.
-
Shake the funnel vigorously, venting as needed.
-
Allow the layers to separate. The deprotonated amine product will now be in the organic (top or bottom, depending on the solvent) layer.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Repeat the extraction of the aqueous layer with the organic solvent two more times to maximize product recovery.
-
Combine all organic extracts.
-
Wash the combined organic layers with brine to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to obtain the purified product.
Protocol 2: Column Chromatography for the Purification of a Moderately Polar N-(3-Aminopropyl) Amide
This protocol outlines a general procedure for purifying an N-(3-aminopropyl) amide using silica gel column chromatography.
Materials:
-
Silica gel (230-400 mesh).
-
Chromatography column.
-
Eluent: A mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol or dichloromethane). A common starting point is a gradient of methanol in dichloromethane[4].
-
Triethylamine (optional, as a modifier).
-
TLC plates and chamber.
-
Collection tubes or flasks.
Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4 and good separation from impurities. For amines, it is often beneficial to add 0.5-1% triethylamine to the eluent to reduce tailing.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.
-
Once the silica has settled, add another thin layer of sand on top.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Carefully apply the sample to the top of the silica gel.
-
Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the eluent as the column runs.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Visualized Workflows
The following diagrams illustrate logical workflows for common purification challenges.
Caption: Decision workflow for selecting an initial purification technique.
Caption: Troubleshooting workflow for low product yield after purification.
References
Identifying and minimizing side reactions of 3-Bromopropylamine hydrobromide
Welcome to the technical support center for 3-Bromopropylamine Hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed when using this compound?
A1: The main side reactions are intramolecular cyclization to form azetidine, intermolecular polymerization, and, to a lesser extent, elimination reactions. These occur because the free base form, 3-bromopropylamine, contains both a nucleophilic amine and a reactive alkyl bromide with a good leaving group in the same molecule.
Q2: Why is 3-Bromopropylamine sold as a hydrobromide salt?
A2: It is supplied as a hydrobromide salt to improve its stability and shelf-life. The protonated ammonium group is significantly less nucleophilic than the free amine, which prevents the rapid intramolecular cyclization and intermolecular polymerization that would otherwise occur with the free base.
Q3: How can I convert this compound to its free base?
A3: While it is possible to generate the free base by treating the hydrobromide salt with a base (e.g., sodium hydroxide or potassium carbonate) and extracting it into an organic solvent, this is generally not recommended due to the instability of the free amine.[1] It is often better to generate the free amine in situ during the reaction or to use a protecting group strategy.
Q4: What is an effective strategy to prevent intramolecular cyclization to azetidine?
A4: The most effective strategy is to use a protecting group for the amine functionality. An N-Boc (tert-butyloxycarbonyl) group, for example, renders the nitrogen non-nucleophilic, thus preventing it from displacing the bromide to form azetidine. The desired N-alkylation can then be performed, followed by deprotection of the Boc group. Another strategy is the Gabriel synthesis, which utilizes N-(3-bromopropyl)phthalimide.
Q5: What analytical techniques can be used to detect and quantify side products like azetidine?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are the primary methods.
-
¹H NMR: Can be used to identify and quantify the presence of 3-bromopropylamine, the desired product, and azetidine by integrating the characteristic signals of each compound.
-
HPLC: A reversed-phase HPLC method can be developed to separate and quantify the starting material, product, and side products based on their different polarities.
Troubleshooting Guides
Problem 1: Low yield of desired N-alkylated product and formation of a significant amount of a volatile, low molecular weight byproduct.
Possible Cause: Intramolecular cyclization to form azetidine. This is especially prevalent when the free amine of 3-bromopropylamine is generated in solution, particularly at elevated temperatures or with strong bases.
Solutions:
-
In Situ Neutralization with a Mild Base: Use a weaker base, such as sodium bicarbonate or potassium carbonate, for the in situ neutralization of the hydrobromide salt. This maintains a lower concentration of the highly reactive free amine at any given time.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to disfavor the entropically favored intramolecular cyclization.
-
Protecting Group Strategy: Protect the amine of 3-bromopropylamine with a suitable protecting group (e.g., Boc) before performing the alkylation. This is the most robust solution for completely suppressing azetidine formation.
-
Gabriel Synthesis: Use N-(3-bromopropyl)phthalimide as the alkylating agent. The phthalimide group protects the amine, preventing side reactions. The primary amine is then liberated in a subsequent step.[2][3][4][5][6][7][8][9]
Problem 2: Formation of a polymeric or oligomeric material that is difficult to characterize.
Possible Cause: Intermolecular polymerization of 3-bromopropylamine. This occurs when the nucleophilic amine of one molecule attacks the electrophilic bromopropyl group of another molecule.
Solutions:
-
High Dilution: Running the reaction at a lower concentration can favor the desired intermolecular reaction with your substrate over the intermolecular polymerization of the reagent itself.
-
Slow Addition: Add the this compound and base slowly to the reaction mixture containing your substrate. This keeps the instantaneous concentration of the free amine low.
-
Protecting Group Strategy: As with cyclization, protecting the amine group will prevent it from acting as a nucleophile and thus inhibit polymerization.
Problem 3: The reaction is sluggish or does not proceed to completion.
Possible Cause:
-
Incomplete neutralization of the hydrobromide salt, resulting in a low concentration of the active nucleophile.
-
The chosen base is not strong enough for the specific reaction conditions.
-
Low reaction temperature.
Solutions:
-
Choice of Base: Ensure the base is strong enough to deprotonate the ammonium salt (pKa ~9.8).[1] For in situ neutralization, bases like potassium carbonate or triethylamine are commonly used. Stronger bases like sodium hydride can be used if a protecting group strategy is employed.
-
Monitor pH: If conducting the reaction in an aqueous or protic solvent, you can monitor the pH to ensure it is sufficiently basic (typically pH > 10) for the free amine to be present.[1]
-
Increase Temperature: If side reactions are not a major concern (e.g., when using a protected version of the reagent), increasing the reaction temperature can improve the reaction rate.
Data Presentation
Table 1: Influence of Reaction Strategy on Product Distribution
| Strategy | Reagent | Typical Conditions | Desired Product Yield | Azetidine Formation | Polymerization |
| In Situ Neutralization | 3-Bromopropylamine HBr | K₂CO₃, DMF, 60 °C | Low to Moderate | Significant | Possible |
| Protecting Group | N-Boc-3-bromopropylamine | NaH, THF, RT | High | Negligible | Negligible |
| Gabriel Synthesis | N-(3-bromopropyl)phthalimide | K₂CO₃, DMF, 80 °C | High | Negligible | Negligible |
Note: Yields are qualitative and can vary significantly based on the substrate and specific reaction conditions.
Experimental Protocols
Protocol 1: N-Alkylation of a Phenol using N-Boc-3-bromopropylamine
This protocol describes a two-step process: N-protection of this compound followed by alkylation of a phenol.
Step 1: Synthesis of N-Boc-3-bromopropylamine
-
Suspend this compound (1 eq.) in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) and triethylamine (2.5 eq.) to the suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Boc-3-bromopropylamine.
Step 2: O-Alkylation of a Phenol
-
To a solution of the phenol (1 eq.) in a suitable solvent like DMF or acetone, add a base such as potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of N-Boc-3-bromopropylamine (1.2 eq.) in the same solvent.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Protocol 2: Deprotection of the N-Boc Group
-
Dissolve the N-Boc protected product (1 eq.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution) to obtain the free amine.
-
Extract the product with an organic solvent, dry, and concentrate to yield the final deprotected product.[10][11][12][13][14]
Protocol 3: Quantitative Analysis of a Reaction Mixture by ¹H NMR
-
Carefully weigh a sample of the crude reaction mixture and dissolve it in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that has a singlet peak in a clear region of the spectrum.
-
Acquire the ¹H NMR spectrum with a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the protons of interest to ensure accurate integration.
-
Integrate the characteristic peaks for:
-
3-Bromopropylamine: Triplet at ~3.5 ppm (-CH₂Br)
-
Azetidine: Two triplets at ~3.3 ppm and ~2.2 ppm
-
Desired N-propylated product: Peaks corresponding to the propyl chain and the parent molecule.
-
Internal Standard: Singlet of the internal standard.
-
-
Calculate the molar ratio of each component relative to the internal standard to determine their respective concentrations and the reaction yield.
Visualizations
Caption: Major reaction pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. orgosolver.com [orgosolver.com]
- 8. Khan Academy [khanacademy.org]
- 9. homework.study.com [homework.study.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. rsc.org [rsc.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Overcoming solubility issues with 3-Bromopropylamine hydrobromide in organic solvents
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 3-Bromopropylamine hydrobromide in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
This compound is an amine salt. The presence of the hydrobromide salt makes the molecule ionic and highly polar. According to the principle of "like dissolves like," polar molecules dissolve best in polar solvents. Therefore, it exhibits good solubility in polar solvents like water, but poor solubility in non-polar or weakly polar organic solvents.[1]
Q2: In which organic solvents is this compound known to be soluble or insoluble?
Qualitative solubility information indicates that this compound is soluble in dimethylformamide (DMF) and ethanol. It is reported to be insoluble in tetrahydrofuran (THF) and benzene.
Q3: What is the solubility of this compound in water?
The solubility of this compound in water is approximately 50 mg/mL.[2]
Troubleshooting Guide: Overcoming Solubility Issues
This section provides several methods to overcome common solubility challenges encountered with this compound.
Issue 1: The compound does not dissolve in my non-polar or weakly polar organic solvent.
Cause: As an amine salt, this compound has high lattice energy and polarity, making it immiscible with non-polar or weakly polar organic solvents.
Solution 1: Convert the Hydrobromide Salt to the Free Base.
The most effective method to dissolve this compound in a wider range of organic solvents is to convert it to its free amine form. This removes the ionic hydrobromide, making the molecule less polar.
Experimental Protocol: Conversion of this compound to its Free Base
This protocol describes the conversion of the hydrobromide salt to the free amine, followed by extraction into an organic solvent.
Materials:
-
This compound
-
Deionized water
-
2 M Sodium hydroxide (NaOH) or saturated Potassium Carbonate (K2CO3) solution
-
Ethyl acetate (or another suitable organic solvent like dichloromethane)
-
Separatory funnel
-
pH paper or pH meter
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of deionized water in a flask or beaker.
-
Basification: Cool the solution in an ice bath. Slowly add 2 M NaOH or saturated K2CO3 solution dropwise while stirring.
-
pH Adjustment: Monitor the pH of the aqueous solution. Continue adding the base until the pH is approximately 10-11.[3] This ensures the complete deprotonation of the amine.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of ethyl acetate.
-
Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate. The free amine will partition into the organic layer.
-
Collection: Drain the lower aqueous layer and collect the upper organic layer.
-
Repeat Extraction: For optimal recovery, extract the aqueous layer two more times with fresh portions of ethyl acetate. Combine all organic extracts.
-
Drying: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate for about 15-20 minutes to remove any residual water.
-
Filtration and Concentration: Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the free 3-Bromopropylamine.
Caution: The free base of 3-Bromopropylamine can be unstable and may undergo self-reaction over time. It is recommended to use the freshly prepared free base solution immediately in the subsequent reaction step.[3]
Solution 2: Use a Co-solvent.
If the reaction conditions are compatible, the addition of a polar co-solvent can increase the solubility of this compound in a less polar solvent system.
General Guideline: Start by dissolving the this compound in a small amount of a compatible polar solvent in which it is soluble (e.g., DMF or ethanol). Then, slowly add this solution to your primary reaction solvent. The optimal ratio of the co-solvent will need to be determined empirically for your specific application.
Issue 2: My compound precipitates out of solution upon cooling.
Cause: The solubility of many compounds is temperature-dependent. If the compound was dissolved with heating, it might precipitate as the solution cools to room temperature.
Troubleshooting Steps:
-
Maintain Temperature: If the experimental setup allows, maintain the reaction mixture at a slightly elevated temperature at which the compound remains dissolved.
-
Solvent System Re-evaluation: The chosen solvent may not be ideal for your desired concentration at room temperature. Consider using a more polar solvent or a co-solvent system.
Quantitative Solubility Data
| Solvent | Formula | Polarity Index | Estimated Solubility ( g/100 mL) |
| Water | H₂O | 10.2 | ~5.0 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | High |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | High |
| Methanol | CH₄O | 5.1 | Moderate |
| Ethanol | C₂H₆O | 4.3 | Moderate |
| Acetonitrile | C₂H₃N | 5.8 | Low |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Very Low |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Very Low |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Insoluble |
| Toluene | C₇H₈ | 2.4 | Insoluble |
| Hexane | C₆H₁₄ | 0.1 | Insoluble |
Visual Guides
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: A decision-making workflow for addressing solubility issues.
Caption: The chemical pathway from the hydrobromide salt to the free base.
References
Managing the hydroscopic properties of 3-Bromopropylamine hydrobromide in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the hygroscopic properties of 3-Bromopropylamine hydrobromide during experiments.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound is hygroscopic?
A1: The term "hygroscopic" describes a substance that readily attracts and absorbs moisture from the surrounding atmosphere.[1] this compound is a hygroscopic crystalline powder, which means it can easily take up water from the air, potentially leading to changes in its physical and chemical properties.[2]
Q2: Why is it crucial to manage the moisture content of this compound in my experiments?
A2: Absorbed moisture can significantly impact your experimental outcomes in several ways:
-
Inaccurate Stoichiometry: If the reagent has absorbed water, the actual weight of the this compound will be less than the measured weight, leading to incorrect molar calculations and potentially incomplete reactions.
-
Altered Reactivity: The presence of water can affect the reactivity of the amine. For instance, water can compete with the amine as a nucleophile or alter the reaction's pH, leading to side reactions or lower yields.
-
Physical Changes: Excessive moisture absorption can cause the crystalline powder to clump, making it difficult to handle and weigh accurately.[1] In severe cases, it may even appear wet or dissolve.
Q3: How should I properly store this compound to minimize moisture absorption?
A3: Proper storage is the first line of defense against moisture contamination. Follow these best practices:
-
Airtight Containers: Always store the compound in a tightly sealed, airtight container.[1][3][4]
-
Dry and Cool Environment: Keep the container in a dry and cool place.[1][3] A desiccator with a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate) is highly recommended for long-term storage.[3][5]
-
Inert Atmosphere: For highly sensitive applications, storing the reagent under an inert atmosphere (e.g., nitrogen or argon) can provide an additional layer of protection against moisture and air.[3]
-
Minimize Exposure: When not in use, ensure the container is promptly and securely resealed to minimize its exposure to the atmosphere.[1]
Q4: What is the best way to handle and weigh this compound?
A4: To maintain the integrity of the reagent during handling:
-
Work Quickly: Measure out the required amount of the compound as quickly as possible to limit its exposure to air.[1]
-
Use a Glove Box: For moisture-sensitive reactions, it is best to handle and weigh the reagent inside a glove box with a controlled, low-humidity atmosphere.
-
Weighing by Difference: A practical approach is to weigh the storage bottle before and after removing the reagent. This "weighing by difference" method minimizes the exposure time of the bulk material.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound that may be related to its hygroscopic nature.
| Problem | Potential Cause Related to Hygroscopicity | Recommended Solution |
| Low Reaction Yield | Inaccurate Reagent Amount: Absorbed water increases the total weight, meaning you are adding less of the active reagent than intended. | 1. Dry the reagent before use (see experimental protocols below).2. Determine the water content using Karl Fischer titration and adjust the amount of reagent accordingly. |
| Reduced Nucleophilicity: The amine may be solvated by water molecules, hindering its ability to act as a nucleophile.[6][7] | 1. Ensure all reagents and solvents are anhydrous.2. Dry the this compound immediately before use. | |
| Formation of Unexpected Byproducts | Side Reactions: In reactions with water-sensitive reagents (e.g., acyl chlorides, acid anhydrides), absorbed water can react to form carboxylic acids, which can then participate in unwanted side reactions. | 1. Rigorously dry all starting materials and solvents.2. Conduct the reaction under an inert atmosphere. |
| Hydrolysis of Product: If the desired product is sensitive to water, its formation may be followed by hydrolysis, especially under acidic or basic conditions. | 1. Perform an anhydrous workup.2. Analyze the stability of your product in the presence of water as a separate test.[8] | |
| Inconsistent Reaction Results | Variable Water Content: The amount of absorbed water can vary between different batches or even within the same bottle over time, leading to poor reproducibility. | 1. Standardize the handling and storage procedures for the reagent.2. Always use freshly opened or properly stored reagent.3. Consider determining the water content of each batch before use. |
| Reagent Clumping/Difficulty in Handling | Excessive Moisture Absorption: The reagent has been exposed to a humid environment for a prolonged period.[1] | 1. If clumping is minor, you may be able to break it up with a spatula, but be aware the water content is elevated.[1]2. For significant clumping, the reagent should be dried thoroughly before use. |
Data Presentation
| Relative Humidity (%) | Time of Exposure (hours) | Water Content (% w/w) | Physical Appearance |
| < 20% | 24 | < 0.1% | Free-flowing crystalline powder |
| 40% | 24 | 0.5% | Free-flowing crystalline powder |
| 60% | 24 | 1.5% | Slight clumping observed |
| 80% | 24 | 5.0% | Significant clumping, appears damp |
| > 90% | 24 | > 10.0% | Deliquescence (becomes a solution) |
Note: This data is illustrative for a hypothetical hygroscopic amine salt and serves to demonstrate the importance of controlling humidity.
A common specification for the water content of this compound is ≤1.0% as determined by Karl Fischer titration.[9]
Experimental Protocols
Protocol 1: Drying this compound Prior to Use
Objective: To remove absorbed atmospheric moisture from the reagent.
Methodology:
-
Place the required amount of this compound in a clean, dry round-bottom flask or a suitable vacuum-rated container.
-
Connect the flask to a high-vacuum line.
-
Heat the flask gently with a heating mantle or oil bath to a temperature below its melting point (typically 40-50°C is sufficient and safe). The melting point is approximately 171-172°C.
-
Maintain the vacuum and gentle heating for several hours (e.g., 4-6 hours) or until the pressure stabilizes at a low value.
-
Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon.
-
Use the dried reagent immediately or store it in a desiccator over a strong drying agent.
Protocol 2: Determination of Water Content by Karl Fischer Titration
Objective: To quantitatively determine the percentage of water in a sample of this compound.
Methodology: This protocol outlines the general steps for a volumetric Karl Fischer titration.
-
Titrator Preparation:
-
Add the Karl Fischer solvent (e.g., methanol) to the titration vessel.
-
Perform a pre-titration by adding the Karl Fischer reagent until the solvent is neutralized (free of water), indicated by a stable endpoint.
-
-
Sample Preparation and Introduction:
-
Accurately weigh a suitable amount of the this compound sample (typically 0.1-0.5 g, depending on the expected water content) in a dry container.
-
Quickly transfer the sample to the conditioned titration vessel.
-
-
Titration:
-
Start the titration. The Karl Fischer reagent is added automatically until all the water in the sample has reacted.
-
The instrument will detect the endpoint and record the volume of titrant used.
-
-
Calculation:
-
The instrument's software will calculate the water content based on the volume of titrant consumed, the titer of the reagent, and the weight of the sample. The result is typically expressed as a percentage by weight (% w/w).[10]
-
Mandatory Visualizations
Caption: Workflow for the synthesis of a substituted quinazoline, highlighting the initial handling of hygroscopic this compound.
Caption: Troubleshooting logic for low yield potentially caused by the hygroscopic nature of this compound.
References
- 1. tutorchase.com [tutorchase.com]
- 2. This compound | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 4. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]
- 5. How To [chem.rochester.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilicities of primary and secondary amines in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting [chem.rochester.edu]
- 9. B23254.22 [thermofisher.com]
- 10. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
Preventing dimerization or polymerization of 3-Bromopropylamine hydrobromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of 3-Bromopropylamine hydrobromide, with a focus on preventing its dimerization and polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound?
A1: The primary instability of this compound arises from the reactivity of its free base form, 3-bromopropylamine. The free amine is a potent nucleophile that can react with the electrophilic brominated carbon of another molecule (intermolecularly) or within the same molecule (intramolecularly). This reactivity can lead to the formation of dimers, oligomers, or cyclic byproducts.
Q2: How does the hydrobromide salt form improve stability?
A2: The hydrobromide salt form significantly enhances the stability of the compound. In this form, the amine group is protonated (-NH3+), which greatly reduces its nucleophilicity. This protonation minimizes the tendency for both intramolecular and intermolecular reactions, thus preventing dimerization and polymerization.
Q3: What are the main degradation pathways for 3-Bromopropylamine?
A3: The two primary degradation pathways are:
-
Intramolecular Cyclization: The free amine can attack the brominated carbon within the same molecule to form a four-membered ring called azetidine. This is a common side reaction, especially in the presence of a base.[1][2][3][4][5]
-
Intermolecular Dimerization/Polymerization: The amine group of one molecule can attack the brominated carbon of another molecule, leading to the formation of dimers and larger oligomers.
Q4: What conditions can promote the degradation of this compound?
A4: Any condition that leads to the formation of the free amine can promote degradation. The most common factor is the presence of bases (e.g., hydroxides, carbonates, or even basic solvents). Elevated temperatures can also accelerate the rate of these reactions.
Q5: Are there any specific inhibitors that can be added to prevent polymerization?
A5: While traditional polymerization inhibitors for radical reactions are not typically used for this compound, the most effective "inhibitor" is maintaining a slightly acidic pH to ensure the amine remains protonated. For reactions requiring the free base, it is best to generate it in situ at low temperatures and use it immediately.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield in reactions where this compound is a starting material. | The compound may have degraded due to improper storage or handling, leading to the formation of inactive dimers, polymers, or azetidine. | Verify the purity of your starting material using techniques like NMR or GC-MS before use. Ensure storage conditions are optimal. |
| Formation of an unexpected byproduct with a molecular weight corresponding to azetidine. | The reaction conditions (e.g., presence of a base, high temperature) may have favored the intramolecular cyclization of the free amine. | If the free amine is required, generate it in situ at a low temperature (e.g., 0°C) and use it immediately. Avoid prolonged exposure to basic conditions. |
| Appearance of a white precipitate or cloudiness in a solution of this compound. | This could indicate the formation of insoluble oligomers or polymers. | Filter the solution and analyze the precipitate and filtrate separately to identify the species present. Consider purifying the starting material if significant degradation has occurred. |
| Inconsistent reaction outcomes. | The purity of the this compound may vary between batches due to partial degradation. | Always characterize a new batch of the reagent upon receipt to confirm its purity and structure. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][6] For long-term storage, temperatures between 2-8°C are recommended. The compound is hygroscopic and should be protected from moisture.
-
Handling:
Protocol 2: In Situ Generation of 3-Bromopropylamine Free Base for Reaction
-
Dissolve this compound in a suitable aprotic solvent (e.g., THF, DCM) and cool the solution to 0°C in an ice bath.
-
Slowly add one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) dropwise with stirring.
-
Allow the mixture to stir at 0°C for 15-30 minutes.
-
The resulting solution containing the free 3-bromopropylamine should be used immediately in the subsequent reaction step. Do not store the free base.
Protocol 3: Monitoring the Purity of this compound by ¹H NMR
-
Prepare a solution of the this compound sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Expected Signals for this compound: Look for the characteristic multiplets corresponding to the three methylene groups.
-
Signs of Degradation:
-
Azetidine: The formation of azetidine will result in a different set of signals, typically with a downfield shift for the protons adjacent to the nitrogen.
-
Dimer/Oligomer: The appearance of broad signals or a complex multiplet pattern can indicate the presence of oligomeric species.
-
Visual Guides
Caption: Recommended workflow for the safe handling and use of this compound.
Caption: Troubleshooting logic for addressing issues with reactions involving this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Mechanistic considerations for the consecutive cyclization of 2,3-dibromopropylamine hydrobromide giving a strained molecule, 1-azabicyclo[1.1.0]butane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidine synthesis [organic-chemistry.org]
- 4. Synthesis of Azetidines [manu56.magtech.com.cn]
- 5. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]
- 6. Aziridines - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies for Amine Group Deprotection
Welcome to the Technical Support Center for amine deprotection strategies. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the removal of common amine protecting groups.
Section 1: Boc (tert-butyloxycarbonyl) Group Deprotection
The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, prized for its stability in various conditions and its straightforward removal under acidic conditions.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Boc deprotection? A1: Boc deprotection is typically achieved under acidic conditions. The reaction begins with the protonation of the carbamate oxygen by an acid, like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by the fragmentation of the intermediate to produce a stable tert-butyl cation, carbon dioxide, and the free amine.[1][3][4]
Q2: What are the most common side reactions during Boc deprotection? A2: The most frequent side reactions include:
-
t-Butylation: The reactive tert-butyl cation generated during cleavage can alkylate nucleophilic sites on the substrate, such as the side chains of tryptophan, methionine, cysteine, and tyrosine.[3][5]
-
Incomplete Deprotection: The reaction may not go to completion due to insufficient acid strength, steric hindrance, or poor substrate solubility.[3][6][7]
-
Trifluoroacetylation: When using TFA, the newly deprotected amine can sometimes be acylated by a trifluoroacetyl group.[3]
-
Degradation of Acid-Sensitive Groups: The harsh acidic conditions can cleave other acid-labile protecting groups in the molecule.[3]
Q3: Why are "scavengers" necessary during Boc deprotection? A3: Scavengers are nucleophilic compounds added to the reaction mixture to trap the highly reactive tert-butyl cation.[3][5] By reacting with the carbocation, scavengers prevent it from alkylating your molecule of interest, thus minimizing the formation of t-butylation byproducts.[3][5][8]
Troubleshooting Guide
Problem: My Boc deprotection is incomplete.
-
Possible Cause: Insufficient acid strength or concentration. The acidic conditions may not be strong enough to cleave the Boc group efficiently.[6][7]
-
Solution: Increase the concentration of the acid (e.g., from 20% to 50% TFA in Dichloromethane (DCM)).[3][8] You can also switch to a stronger acid system, such as 4M HCl in dioxane.[3]
-
Possible Cause: Steric hindrance around the Boc-protected amine.[5][6]
-
Solution: More forcing conditions may be required, such as increasing the reaction time or gently heating the reaction.[6][7]
-
Possible Cause: Poor quality or wet reagents. TFA is hygroscopic, and the presence of water can reduce its effective acidity.[7]
-
Solution: Use fresh, high-quality, anhydrous reagents and solvents.[7]
Problem: I am observing unexpected byproducts with a mass increase of +56 Da.
-
Possible Cause: This mass increase is characteristic of tert-butylation, where the tert-butyl cation has alkylated a nucleophilic residue on your compound.[8]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the sensitive residues present.[5][8]
-
Triisopropylsilane (TIS): A general and effective scavenger that reduces the tert-butyl cation.[5]
-
Water: Can trap the cation to form tert-butanol.[5]
-
Thioanisole: Useful for protecting methionine and tryptophan residues.[5][8]
-
Ethanedithiol (EDT): Commonly used for cysteine-containing compounds.[8]
-
Data Presentation: Common Boc Deprotection Cocktails
| Reagent System | Composition (v/v/v) | Application Notes | Reference(s) |
| Standard TFA/DCM | 25-50% TFA in DCM | General purpose, monitor by TLC/LC-MS. | [8] |
| HCl in Dioxane | 4M HCl in 1,4-Dioxane | Alternative to TFA, useful for TFA-sensitive substrates. | [3][9] |
| TFA / H₂O / TIS | 95:2.5:2.5 | General purpose scavenger cocktail, effective for most sequences. | [5][8] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | For peptides with multiple sensitive residues like Cys, Met, and Trp. | [5][10] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM
-
Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Reagent Addition: Add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).[8]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help ensure complete removal of residual TFA.[5][8] The resulting amine TFA salt can often be used directly or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[8]
Protocol 2: Boc Deprotection with Scavengers
-
Preparation: Prepare a deprotection cocktail. A common starting point is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[8] Adjust scavenger composition based on the substrate.
-
Reaction: Add the deprotection cocktail to the Boc-protected substrate at room temperature.
-
Monitoring: Stir for 1-2 hours, monitoring the reaction by TLC or LC-MS.[8]
-
Work-up: Upon completion, remove the volatiles under reduced pressure. The crude product can then be purified.
Visualization
References
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Effect of base choice on 3-Bromopropylamine hydrobromide reaction efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3-Bromopropylamine hydrobromide in chemical synthesis. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize reaction outcomes, with a particular focus on the critical choice of base.
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in reactions with this compound?
A1: this compound is the salt of a primary amine. For the amine to act as a nucleophile in an N-alkylation reaction, it must be deprotonated to its free base form. A base is required to neutralize the hydrobromic acid and liberate the free 3-bromopropylamine, which can then react with the desired substrate.
Q2: What are common bases used for N-alkylation reactions with this compound?
A2: A variety of inorganic and organic bases can be used. Common inorganic bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydroxide (NaOH).[1][2] Organic bases such as triethylamine (TEA) and diisopropylethylamine (DIPEA) are also frequently employed. The choice of base depends on the substrate, solvent, and desired reaction conditions.
Q3: How does the strength (pKa) of the base influence the reaction?
A3: The base must be strong enough to deprotonate the ammonium salt (pKa of 3-bromopropylamine is approximately 9.8).[3] Stronger bases can lead to faster deprotonation and potentially faster reaction rates. However, very strong bases like NaOH might also promote side reactions, such as the decomposition of the starting material or product. The basicity of the amine being alkylated is also a crucial factor to consider.[4]
Q4: Can the choice of base lead to specific side products?
A4: Yes, the choice of base can significantly impact the formation of side products.
-
Over-alkylation: The N-alkylated product is often more nucleophilic than the starting amine, leading to a second alkylation and the formation of a tertiary amine. Using a large excess of the starting amine or a bulky organic base can sometimes mitigate this.
-
Intramolecular cyclization: The free 3-bromopropylamine can undergo self-reaction, where the amine of one molecule attacks the electrophilic carbon of another, leading to dimerization or polymerization. In some cases, intramolecular cyclization to form azetidine can occur, although this is less common. Using the hydrobromide salt directly and generating the free base in situ helps to minimize the concentration of the reactive free amine at any given time.[3]
-
Elimination Reactions: Strong, sterically hindered bases could potentially promote elimination reactions, although this is less common with primary alkyl bromides.
Q5: What are the recommended solvents and temperatures for these reactions?
A5: Polar aprotic solvents are generally preferred for N-alkylation reactions. Acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are common choices as they can dissolve both the amine and the alkylating agent.[1][2] The reaction temperature can range from room temperature to elevated temperatures (e.g., 80-110°C), depending on the reactivity of the substrates.[2][5] It is often recommended to start at a lower temperature and gradually increase it if the reaction is slow.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inadequate Base: The base may be too weak to deprotonate the this compound or the amine substrate effectively. | Switch to a stronger base (e.g., from Na₂CO₃ to K₂CO₃ or Cs₂CO₃). Ensure the base is anhydrous if using a non-aqueous solvent. |
| Poor Solubility: The reactants or the base may not be soluble in the chosen solvent.[6] | Switch to a solvent that provides better solubility for all components (e.g., DMF or DMSO). For inorganic bases with low solubility, consider using a phase-transfer catalyst. | |
| Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate. | Gradually increase the reaction temperature while monitoring for any decomposition of starting materials or products. | |
| Formation of Multiple Products | Over-alkylation: The desired product is reacting further with 3-bromopropylamine. | Use a larger excess of the amine substrate. Add the this compound slowly to the reaction mixture. Consider using a less reactive base or lower the reaction temperature. |
| Side reactions of 3-bromopropylamine: The free base is reacting with itself. | Generate the free base in situ by adding the base to the reaction mixture containing the hydrobromide salt. Avoid isolating the free 3-bromopropylamine. | |
| Starting Material Remains | Insufficient Base: Not enough base was used to neutralize the hydrobromide and deprotonate the reacting amine. | Use at least two equivalents of base: one to neutralize the HBr and one to deprotonate the amine substrate. |
| Reaction Not at Equilibrium: The reaction may be slow and has not reached completion. | Increase the reaction time or temperature. Monitor the reaction progress by TLC or LC-MS. | |
| Difficult Product Purification | Product is Water-Soluble: The product may be a salt or highly polar, leading to loss during aqueous workup. | Adjust the pH of the aqueous layer during extraction to ensure the product is in its neutral, less water-soluble form. |
| Emulsion Formation During Workup: The presence of salts and polar solvents can lead to emulsions. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |
Data Presentation
Table 1: Comparison of Bases for N-Alkylation of Benzylamine with an Alkyl Bromide *
| Base | Solvent | Temperature (°C) | Time (h) | Yield of Mono-alkylated Product (%) |
| Triethylamine (TEA) | DMF | 25 | 9 | 76 |
| DIPEA | DMF | 25 | 8 | 77 |
| DMAP | DMF | 25 | 8 | 79 |
| DBU | DMF | 25 | 6 | 73 |
*Data adapted from a study on the N-alkylation of benzylamine hydrobromide with butyl bromide, which serves as a model for reactions involving amine hydrobromide salts. The trends are expected to be similar for this compound.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate
This protocol describes a general method for the N-alkylation of a primary or secondary amine with this compound using potassium carbonate as the base.
-
To a round-bottom flask, add the amine (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous acetonitrile (10 mL per mmol of amine).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq.) to the mixture.
-
Heat the reaction mixture to 60-80°C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of 1-azido-3-aminopropane [5]
This protocol details the reaction of this compound with sodium azide, where the amine is liberated in situ during the workup.
-
Add this compound (3.2 g, 15 mmol) to a 150 mL round-bottom flask containing 100 mL of deionized water.
-
Add sodium azide (3.2 g, 50 mmol) to the solution.
-
Stir the reaction mixture at 80°C for 16 hours.
-
Remove approximately two-thirds of the solvent by vacuum distillation.
-
Immerse the flask in an ice-water bath and slowly add potassium hydroxide (4 g).
-
Extract the solution three times with 50 mL of diethyl ether.
-
Combine the organic phases, dry over anhydrous K₂CO₃ overnight, and filter.
-
Remove the diethyl ether by rotary evaporation and dry under reduced pressure to obtain 1-azido-3-aminopropane.
Visualizations
Caption: General reaction pathway for N-alkylation.
Caption: Troubleshooting workflow for low reaction yield.
References
Monitoring reaction progress with TLC or LC-MS for 3-Bromopropylamine hydrobromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving 3-Bromopropylamine hydrobromide using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to monitor reactions with this compound on TLC?
A1: this compound is a highly polar, salt-form compound. This can lead to issues such as streaking, smearing, or immobility (staying at the baseline) on standard silica gel TLC plates. The primary amine group can interact strongly with the acidic silica gel, causing poor spot shape.[1][2]
Q2: How does the hydrobromide salt form of 3-Bromopropylamine affect LC-MS analysis?
A2: The hydrobromide salt will dissociate in the LC-MS mobile phase. Typically, acidic mobile phases are used for the analysis of amines to promote protonation. Therefore, you will be detecting the protonated free base of 3-bromopropylamine, [M+H]+. The bromide ion will not be observed in positive ion mode mass spectrometry.
Q3: What is the expected mass-to-charge ratio (m/z) for 3-bromopropylamine in LC-MS?
A3: The molecular weight of 3-bromopropylamine free base is approximately 138.01 g/mol . In positive ion mode ESI-LC-MS, you would expect to see the protonated molecule [M+H]+. The isotopic pattern of bromine (approximately 50.7% 79Br and 49.3% 81Br) will result in two major peaks of nearly equal intensity.
Quantitative Data Summary: Expected Mass-to-Charge Ratios
| Ion Species | Calculated m/z ([M+H]+ with 79Br) | Calculated m/z ([M+H]+ with 81Br) |
| [C₃H₉Br¹N+H]⁺ | 138.99 | 140.99 |
Q4: I don't see any spots on my TLC plate after developing and visualizing under a UV lamp. What could be the problem?
A4: 3-Bromopropylamine and many of its aliphatic derivatives are not UV-active, meaning they do not absorb UV light and will be invisible under a UV lamp.[3] You will need to use a chemical staining agent to visualize the spots.
Troubleshooting Guides
Thin Layer Chromatography (TLC)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Spot is streaking or elongated | - Sample is too concentrated.- The compound is basic and interacting strongly with the acidic silica gel.[1][2] | - Dilute your reaction sample before spotting on the TLC plate.[1]- Add a small amount of a basic modifier to your mobile phase, such as 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide.[1][2] |
| Spot remains at the baseline (Rf = 0) | - The mobile phase is not polar enough to move the highly polar amine salt. | - Increase the polarity of your mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.[4] |
| No spots are visible after staining | - The chosen stain is not suitable for primary amines.- The compound has evaporated from the plate during drying or heating. | - Use a stain known to be effective for primary amines, such as ninhydrin.[5][6]- Minimize heating time and temperature after dipping the plate in the stain. |
| Uneven solvent front | - The TLC plate was not placed evenly in the developing chamber.- The chamber was disturbed during development. | - Ensure the bottom of the TLC plate is level on the bottom of the chamber and the plate is not touching the sides of the chamber. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) | - Strong interaction of the basic amine with residual silanols on a C18 column.- Inappropriate mobile phase pH. | - Use a mobile phase with an acidic modifier like 0.1% formic acid to ensure the amine is protonated.- Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is well-suited for highly polar compounds.[7] |
| No peak detected for the analyte | - The compound is not retained on the column and elutes in the solvent front.- Inefficient ionization.- Incorrect m/z is being monitored. | - For reversed-phase (C18), start with a highly aqueous mobile phase (e.g., 95% water).- For HILIC, start with a highly organic mobile phase (e.g., 95% acetonitrile).[7]- Ensure the mobile phase contains a proton source (e.g., formic acid) for efficient positive mode electrospray ionization (ESI+).- Verify you are looking for the correct [M+H]+ ions, considering the bromine isotope pattern (see table above). |
| Inconsistent retention times | - Insufficient column equilibration between injections.- Changes in mobile phase composition. | - Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection.- Prepare fresh mobile phases regularly and ensure they are well-mixed. |
| Signal suppression | - High concentrations of non-volatile salts or other matrix components from the reaction mixture co-eluting with the analyte. | - Dilute the sample before injection.- Perform a simple sample clean-up (e.g., protein precipitation if in a biological matrix, or a simple filtration for a chemical reaction). |
Experimental Protocols
Protocol 1: TLC Monitoring of a Reaction with this compound
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material, a co-spot, and the reaction mixture at various time points.[8]
-
Sample Preparation:
-
Starting Material: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Withdraw a small aliquot from the reaction vessel using a capillary spotter.[9]
-
-
Spotting:
-
Spot the starting material in the first lane.
-
Spot the reaction mixture in the third lane.
-
In the middle (co-spot) lane, first spot the starting material, then spot the reaction mixture directly on top of it.[9]
-
-
Development:
-
Prepare a developing chamber with a suitable mobile phase. Good starting points for a mobile phase are:
-
Dichloromethane:Methanol with 1% Ammonium Hydroxide (e.g., 95:5:1)
-
Ethyl Acetate:Hexane with 2% Triethylamine (e.g., 50:50 with 2% TEA)
-
Chloroform:Methanol (9:1)[10]
-
-
Place the spotted TLC plate in the chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to elute up the plate.
-
-
Visualization:
-
Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Prepare a ninhydrin staining solution (e.g., 0.3 g ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid).[6]
-
Dip the dried TLC plate into the ninhydrin solution, remove excess stain, and gently heat the plate with a heat gun until colored spots appear. Primary amines typically appear as purple or pink spots.
-
Protocol 2: LC-MS Monitoring of a Reaction with this compound
-
Sample Preparation:
-
Take a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Dilute it significantly with the initial mobile phase composition (e.g., 1:1000 with 95% Water / 5% Acetonitrile / 0.1% Formic Acid).
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
LC-MS Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., Waters Xterra C18, 2.1 x 100 mm) or a HILIC column.[3][7]
-
Mobile Phase A: Water with 0.1% Formic Acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear ramp from 5% to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS Detector: Electrospray Ionization (ESI) in Positive Ion Mode.
-
Scan Range: m/z 100 - 300 (or use Selected Ion Monitoring (SIM) for m/z 139 and 141).
-
Visualizations
Caption: Workflow for monitoring reaction progress using TLC.
Caption: Decision tree for troubleshooting common LC-MS issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Identification, Synthesis, and Biological Evaluation of Metabolites of the Experimental Cancer Treatment Drugs Indotecan (LMP400) and Indimitecan (LMP776) and Investigation of Isomerically Hydroxylated Indenoisoquinoline Analogues as Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new approach for generic screening and quantitation of potential genotoxic alkylation compounds by pre-column derivatization and LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples | MDPI [mdpi.com]
- 8. How To [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
How to handle the liberation of HBr during 3-Bromopropylamine hydrobromide reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the liberation of hydrogen bromide (HBr) during reactions involving 3-bromopropylamine hydrobromide. The primary focus is on the in situ neutralization of the hydrobromide salt to generate the reactive free amine for subsequent synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What does "liberation of HBr" refer to in the context of this compound reactions?
In this context, "liberation of HBr" does not typically refer to the release of HBr gas. Instead, it pertains to the neutralization of the hydrobromide salt of 3-bromopropylamine to generate the free base, 3-bromopropylamine. This is a necessary step to make the amine functionality nucleophilic for subsequent reactions. The challenge lies in managing this neutralization, as the free amine is known to be unstable.
Q2: Why is this compound used instead of the free base?
The free base, 3-bromopropylamine, is prone to intramolecular nucleophilic substitution, where the amine group attacks the carbon bearing the bromine atom, leading to the formation of azetidine. This self-reaction reduces the yield of the desired product.[1] The hydrobromide salt is a stable, crystalline solid that is commercially available and allows for the controlled, in situ generation of the reactive free amine.[1]
Q3: What are the common side reactions to be aware of?
The primary side reaction is the intramolecular cyclization of the free amine to form azetidine. Over-alkylation of the amine, where the product of the initial reaction acts as a nucleophile and reacts with another molecule of 3-bromopropylamine, can also occur, especially if an excess of the alkylating agent is used.
Q4: How should I dispose of the waste generated from the neutralization step?
The primary waste product from the neutralization is a bromide salt (e.g., potassium bromide or sodium bromide). These are generally water-soluble and can often be disposed of down the sanitary sewer with copious amounts of water, provided they are not contaminated with other hazardous materials.[2][3] Always consult your institution's specific waste disposal guidelines and local regulations.[2][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product | 1. Incomplete neutralization of the hydrobromide salt. 2. Instability of the free amine leading to decomposition or side reactions. 3. Poor solubility of the nucleophile or electrophile in the chosen solvent. 4. The reaction temperature is too low. | 1. Ensure at least one equivalent of a suitable base is used. Monitor the pH of the reaction mixture if possible. 2. Generate the free amine in situ at a low temperature and add the electrophile immediately. Avoid isolating the free amine. 3. Choose a solvent in which all reactants are soluble. Polar aprotic solvents like DMF or acetonitrile are often good choices.[4] 4. Gradually increase the reaction temperature. For some alkylations, heating may be necessary.[5] |
| Formation of multiple products | 1. Over-alkylation of the amine. 2. Competing side reactions due to high temperatures. | 1. Use a controlled stoichiometry, often with the amine as the limiting reagent. 2. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Starting material remains unreacted | 1. Insufficient amount or strength of the base. 2. Steric hindrance around the reactive sites. 3. Low reaction temperature or insufficient reaction time. | 1. Use a stronger base or a larger excess of the current base. Consider using cesium carbonate for challenging alkylations.[4] 2. This may require more forcing conditions (higher temperature, longer reaction time) or a different synthetic route. 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature. |
| Difficulty in product isolation/purification | The product may be highly soluble in the aqueous layer during workup. | Before discarding the aqueous layer, extract it multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[1] |
Experimental Protocols & Data
Data Presentation
Table 1: Physicochemical Properties of 3-Bromopropylamine and its Hydrobromide Salt
| Property | 3-Bromopropylamine | This compound |
| Molecular Formula | C₃H₈BrN | C₃H₉Br₂N |
| Molecular Weight | 138.01 g/mol [6] | 218.92 g/mol [7][8] |
| pKa of Conjugate Acid | ~9.80[1] | - |
| Melting Point | Not available | 171-172 °C[7][9][10] |
| Solubility in Water | Miscible | 50 mg/mL[9][10] |
Table 2: Common Bases for in situ Neutralization
| Base | Strength | Common Solvents | Notes |
| Potassium Carbonate (K₂CO₃) | Moderate | DMF, Acetonitrile, Acetone | A common and cost-effective choice.[4][5] Often requires heating. |
| Sodium Hydroxide (NaOH) | Strong | Water, Methanol | Used for generating the free base for extraction, but can promote side reactions in protic solvents.[1] |
| Cesium Carbonate (Cs₂CO₃) | Strong | DMF, Acetonitrile | More effective for difficult alkylations due to its higher solubility.[4] |
| Triethylamine (Et₃N) | Moderate (Organic) | Dichloromethane, THF | A non-nucleophilic organic base. |
| Diisopropylethylamine (DIPEA) | Moderate (Organic) | Dichloromethane, THF | A sterically hindered, non-nucleophilic base. |
Key Experimental Protocol: In Situ Generation and Nucleophilic Substitution
This protocol describes a general procedure for the N-alkylation of a substrate using this compound.
Materials:
-
This compound
-
Nucleophilic substrate (e.g., a phenol, amine, or thiol)
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophilic substrate (1.0 eq), this compound (1.2 eq), and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous DMF or acetonitrile as the solvent.
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Workflow for in situ nucleophilic substitution.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. epfl.ch [epfl.ch]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Bromopropylamine | C3H8BrN | CID 78702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Bromopropylamine 98 5003-71-4 [sigmaaldrich.com]
- 8. This compound | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. This compound | 5003-71-4 [chemicalbook.com]
Validation & Comparative
A Head-to-Head Battle of Halogens: 3-Bromopropylamine Hydrobromide vs. 3-Chloropropylamine Hydrochloride in Synthesis
In the realm of pharmaceutical and fine chemical synthesis, the choice of alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall cost. Among the bifunctional building blocks, 3-halopropylamines are indispensable reagents for introducing a propylamine moiety onto a variety of scaffolds. This guide provides an in-depth comparison of two prominent members of this family: 3-bromopropylamine hydrobromide and 3-chloropropylamine hydrochloride, offering researchers, scientists, and drug development professionals a data-driven basis for selecting the optimal reagent for their specific synthetic needs.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these reagents is paramount for their effective application in synthesis. The table below summarizes the key characteristics of this compound and 3-chloropropylamine hydrochloride.
| Property | This compound | 3-Chloropropylamine Hydrochloride |
| CAS Number | 5003-71-4 | 6276-54-6 |
| Molecular Formula | C₃H₉Br₂N | C₃H₉Cl₂N |
| Molecular Weight | 218.92 g/mol | 130.02 g/mol |
| Appearance | White to off-white crystalline powder | White or off-white crystalline powder |
| Melting Point | 171-172 °C | 145-150 °C |
| Solubility | Soluble in water | Soluble in water, DMSO, and methanol |
The Decisive Factor: Reactivity in Nucleophilic Substitution
The primary difference in the synthetic utility of these two reagents lies in the inherent reactivity of the carbon-halogen bond. In nucleophilic substitution reactions, the leaving group ability of the halide is a crucial determinant of the reaction rate. The C-Br bond is weaker than the C-Cl bond, making the bromide ion a better leaving group than the chloride ion.
This fundamental principle of organic chemistry dictates that This compound is generally more reactive than 3-chloropropylamine hydrochloride in SN2 reactions .[1] This enhanced reactivity can translate to several practical advantages in the laboratory, including:
-
Faster reaction times: Reactions with the bromo- derivative often proceed to completion more quickly.
-
Milder reaction conditions: The higher reactivity of the bromide may allow for the use of lower temperatures or less forcing conditions to achieve the desired transformation.
-
Improved yields: In some cases, the faster kinetics can lead to higher isolated yields of the desired product by minimizing the formation of degradation byproducts that may occur under prolonged heating.
dot
Caption: Factors influencing the choice between reagents.
Experimental Comparison: N-Alkylation of a Model Substrate
To illustrate the practical implications of the differing reactivity, a representative N-alkylation of 4-hydroxyacetanilide is presented. The following data is extrapolated based on the established principles of SN2 reactivity, where the more reactive bromide is expected to provide a higher yield in a shorter reaction time under identical conditions.
| Parameter | This compound | 3-Chloropropylamine Hydrochloride |
| Substrate | 4-Hydroxyacetanilide | 4-Hydroxyacetanilide |
| Base | K₂CO₃ (2.5 equiv.) | K₂CO₃ (2.5 equiv.) |
| Solvent | DMF | DMF |
| Temperature | 80 °C | 80 °C |
| Reaction Time | 6 hours | 12 hours |
| Expected Yield | ~85% | ~70% |
Detailed Experimental Protocols
The following are detailed, side-by-side protocols for the N-alkylation of 4-hydroxyacetanilide. Note that both reagents are hydrohalide salts and require a base to liberate the free amine for the subsequent alkylation step.[2]
Protocol 1: N-Alkylation using this compound
Materials:
-
4-Hydroxyacetanilide (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyacetanilide and anhydrous DMF.
-
Stir the mixture at room temperature until the substrate is fully dissolved.
-
Add anhydrous potassium carbonate to the solution.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Alkylation using 3-Chloropropylamine Hydrochloride
Materials:
-
4-Hydroxyacetanilide (1.0 eq)
-
3-Chloropropylamine hydrochloride (1.2 eq)[3]
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyacetanilide and anhydrous DMF.
-
Stir the mixture at room temperature until the substrate is fully dissolved.
-
Add anhydrous potassium carbonate to the solution.
-
Add 3-chloropropylamine hydrochloride to the reaction mixture.[3]
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis Workflow Visualization
The general workflow for the N-alkylation reaction described above can be visualized as follows:
dot
Caption: General experimental workflow for N-alkylation.
Cost-Effectiveness and Practical Considerations
While this compound offers superior reactivity, this advantage often comes at a higher financial cost. A survey of major chemical suppliers indicates that, on a per-gram basis, 3-chloropropylamine hydrochloride is significantly more cost-effective . This price differential can be a major consideration, particularly for large-scale syntheses where reagent costs can escalate quickly.
Therefore, the choice between these two reagents often represents a trade-off between reactivity and cost. For small-scale, discovery-phase research where reaction optimization and speed are paramount, the higher reactivity of the bromo- derivative may justify its greater expense. Conversely, for process development and large-scale manufacturing, the economic advantage of the chloro- analogue often makes it the preferred choice, even if it necessitates longer reaction times or more forcing conditions.
Conclusion: Making the Right Choice for Your Synthesis
The selection between this compound and 3-chloropropylamine hydrochloride is a nuanced decision that hinges on the specific priorities of the synthetic endeavor.
Choose this compound when:
-
High reactivity is essential.
-
Milder reaction conditions are required to avoid decomposition of sensitive substrates.
-
Faster reaction times are a priority.
-
The higher cost is justifiable for the scale of the reaction.
Choose 3-Chloropropylamine Hydrochloride when:
-
Cost is a primary concern, especially for large-scale synthesis.[3]
-
The substrate is robust and can tolerate longer reaction times and potentially higher temperatures.
-
A less reactive alkylating agent is desired to potentially improve selectivity in molecules with multiple nucleophilic sites.
By carefully considering the interplay between reactivity, reaction conditions, and cost, researchers can confidently select the optimal 3-halopropylamine reagent to achieve their synthetic goals efficiently and economically.
References
A Comparative Analysis of the Reactivity of 3-Bromopropylamine Hydrobromide and Other Primary Alkyl Bromides in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, understanding the reactivity of alkyl halides is paramount for the strategic design of synthetic routes. This guide provides a detailed comparison of the reactivity of 3-Bromopropylamine hydrobromide with other common primary alkyl bromides, such as 1-bromopropane and 1-bromobutane, in the context of bimolecular nucleophilic substitution (SN2) reactions. This analysis is supported by established chemical principles and qualitative experimental observations.
Executive Summary
Primary alkyl bromides are versatile reagents in nucleophilic substitution reactions. While simple alkyl bromides like 1-bromopropane and 1-bromobutane exhibit predictable reactivity patterns primarily governed by steric hindrance, the reactivity of this compound is significantly influenced by the presence of the protonated amino group. This functional group introduces strong electronic effects and the potential for intramolecular side reactions, rendering its reactivity profile distinct from that of its simpler counterparts. Generally, the reactivity of the carbon-bromine bond in this compound towards external nucleophiles is expected to be lower than that of simple primary alkyl bromides due to the electron-withdrawing inductive effect of the ammonium group.
Data Presentation: Relative Reactivity in SN2 Reactions
The following table summarizes the generally accepted relative rates of SN2 reactions for various primary alkyl bromides with a common nucleophile, such as the iodide ion in acetone. The data for 1-bromopropane and 1-bromobutane is based on established trends, while the reactivity of this compound is an educated estimation based on electronic effects.
| Alkyl Bromide | Structure | Relative Rate (Estimated) | Key Factors Influencing Reactivity |
| 1-Bromopropane | CH₃CH₂CH₂Br | 1.0 | Baseline for primary alkyl bromides. |
| 1-Bromobutane | CH₃CH₂CH₂CH₂Br | ~0.8 | Slightly increased steric hindrance from the longer alkyl chain. |
| This compound | BrCH₂CH₂CH₂NH₃⁺·Br⁻ | < 0.8 | Strong electron-withdrawing inductive effect of the -NH₃⁺ group deactivates the electrophilic carbon. Potential for intramolecular cyclization of the corresponding free amine. |
Note: The relative rates are estimations intended for comparative purposes. Actual reaction rates can vary significantly with changes in reaction conditions such as solvent, temperature, and nucleophile concentration.
Factors Influencing Reactivity
The rate of an SN2 reaction is predominantly influenced by three main factors:
-
Steric Hindrance: The SN2 transition state involves the backside attack of the nucleophile on the carbon atom bearing the leaving group. Increased steric bulk around this carbon atom hinders the approach of the nucleophile, thereby slowing down the reaction rate. For simple primary alkyl bromides, an increase in the length of the alkyl chain has a minor retarding effect on the reaction rate.[1]
-
Leaving Group Ability: The facility with which the leaving group can depart is crucial. For halogens, the leaving group ability increases down the group (I > Br > Cl > F) because the larger anions are more stable. In this comparison, all substrates possess bromide as the leaving group, so this factor is constant.
-
Electronic Effects: The electronic environment around the reaction center plays a significant role. Electron-withdrawing groups can decrease the electron density at the electrophilic carbon, which might be expected to increase reactivity. However, in the case of this compound, the powerful electron-withdrawing inductive effect of the positively charged ammonium group (-NH₃⁺) significantly destabilizes the transition state of an SN2 reaction, thereby decreasing the reaction rate.
The Unique Case of this compound
The reactivity of this compound is more complex than that of simple alkyl bromides.
-
Inductive Effect: The protonated amino group (-NH₃⁺) is strongly electron-withdrawing. This effect is transmitted through the carbon chain, reducing the partial positive charge on the carbon atom bonded to the bromine. This, in turn, makes the carbon less electrophilic and slows down the rate of nucleophilic attack.
-
Intramolecular Cyclization: While the hydrobromide salt itself is not nucleophilic, its corresponding free amine, 3-bromopropylamine, possesses a primary amino group that can act as an internal nucleophile. This can lead to an intramolecular SN2 reaction to form a cyclic product, azetidine. This intramolecular cyclization can compete with the desired intermolecular substitution reaction, especially under basic conditions or when using the free amine as the starting material.[2]
Experimental Protocols
To empirically compare the reactivity of these alkyl bromides, a common qualitative experiment involves their reaction with sodium iodide in acetone.
Objective: To determine the relative rates of SN2 reaction of 1-bromopropane, 1-bromobutane, and this compound.
Materials:
-
1-Bromopropane
-
1-Bromobutane
-
This compound
-
15% (w/v) solution of sodium iodide in acetone
-
Test tubes and rack
-
Pipettes or droppers
-
Water bath
Procedure:
-
Label three clean, dry test tubes, one for each alkyl bromide.
-
Into each test tube, add 2 mL of the 15% sodium iodide in acetone solution.
-
To each test tube, add 4-5 drops of the corresponding alkyl bromide.
-
Start a timer immediately after the addition of the alkyl bromide.
-
Shake the test tubes to ensure thorough mixing and observe them for the formation of a precipitate (sodium bromide, which is insoluble in acetone).
-
Record the time it takes for a precipitate to appear in each test tube.
-
If no reaction is observed at room temperature after a reasonable amount of time (e.g., 10-15 minutes), the test tubes can be gently warmed in a water bath to facilitate the reaction. Note any changes upon heating.
Expected Observations:
-
1-Bromopropane and 1-bromobutane are expected to form a precipitate relatively quickly, with 1-bromopropane likely reacting slightly faster.
-
This compound is expected to react significantly slower, and may require heating to observe any precipitate formation.
Visualizing the Concepts
Experimental Workflow
The following diagram illustrates the workflow for the comparative reactivity experiment.
Caption: Experimental workflow for comparing alkyl bromide reactivity.
Logical Relationship of Reactivity
This diagram illustrates the key factors influencing the SN2 reactivity of the compared alkyl bromides.
Caption: Factors influencing the SN2 reactivity of the alkyl bromides.
Conclusion
References
A Comparative Guide to Analytical Methods for Confirming the Structure of 3-Bromopropylamine Hydrobromide
For researchers, scientists, and professionals in drug development, rigorous structural confirmation of reagents like 3-Bromopropylamine hydrobromide is a critical step to ensure the integrity and reproducibility of experimental outcomes. This guide provides an objective comparison of key analytical methods used to verify the structure of this compound, supported by experimental protocols and data interpretation.
Comparison of Primary Analytical Techniques
The structural elucidation of this compound, a simple yet important building block, relies on a combination of spectroscopic techniques. Each method provides unique and complementary information. The primary methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS)—are compared below.
| Technique | Principle | Information Obtained | Strengths | Limitations |
| ¹H NMR | Measures the magnetic environments of hydrogen nuclei. | Number of unique protons, their chemical environment (shielding), and connectivity (splitting patterns). | Provides detailed information on the carbon-hydrogen framework.[1] | Requires deuterated solvents; complex spectra for larger molecules. |
| ¹³C NMR | Measures the magnetic environments of carbon-13 nuclei. | Number of unique carbon atoms and their chemical environment (e.g., attached to Br, N).[2][3] | Directly counts carbon environments; excellent for skeletal analysis. | Low natural abundance of ¹³C requires longer acquisition times. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Presence of specific functional groups (N-H, C-H, C-Br bonds).[2] | Fast, non-destructive, and excellent for identifying functional groups.[4] | Provides limited information on the overall molecular skeleton; not ideal for distinguishing similar isomers. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | Molecular weight of the free amine and fragmentation patterns.[1] | Extremely sensitive; provides molecular weight and clues to the structure through fragmentation. | The hydrobromide salt is non-volatile; analysis typically shows the free amine's mass after HBr loss. |
| X-ray Crystallography | Measures the diffraction pattern of X-rays passing through a single crystal. | Precise 3D arrangement of atoms in the solid state, including bond lengths and angles. | Provides unambiguous, definitive structural proof. | Requires a suitable single crystal, which can be difficult to grow. |
Experimental Protocols and Data Interpretation
A multi-faceted approach is recommended for unambiguous structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of this compound in solution.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent, typically Dimethyl Sulfoxide (DMSO-d₆), as the amine protons are readily exchangeable in solvents like D₂O.[1][3]
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time is necessary.
Data Interpretation:
| ¹H NMR (in DMSO-d₆) | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| Amine Protons | ~8.1 | Broad Singlet | -NH₃⁺ |
| Methylene (adjacent to Br) | ~3.6 | Triplet | -CH₂-Br |
| Methylene (adjacent to N) | ~2.9 | Triplet | -CH₂-NH₃⁺ |
| Methylene (central) | ~2.2 | Quintet | -CH₂-CH₂-CH₂- |
| ¹³C NMR (in DMSO-d₆) | Expected Chemical Shift (ppm) | Assignment |
| Methylene (adjacent to N) | ~37 | -C H₂-NH₃⁺ |
| Methylene (adjacent to Br) | ~31 | -C H₂-Br |
| Methylene (central) | ~30 | -CH₂-C H₂-CH₂- |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and straightforward method to confirm the presence of key functional groups.
Experimental Protocol:
-
Sample Preparation:
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
Data Interpretation:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (Ammonium) | 3200-2800 | Very broad, strong band characteristic of amine salts.[5] |
| C-H Stretch (Alkyl) | 3000-2850 | Medium to strong peaks, often appearing as shoulders on the broad N-H band.[5] |
| N-H Bend (Ammonium) | 1620-1560 | Medium, broad band.[5] |
| C-Br Stretch | 650-550 | Medium to strong band in the fingerprint region. |
Mass Spectrometry (MS)
MS provides the molecular weight of the volatile component (the free amine) and structural information from its fragmentation.
Experimental Protocol:
-
Ionization: Use an appropriate ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI), as these are softer methods suitable for polar molecules.
-
Analysis: Analyze the resulting ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Acquisition: Obtain the mass spectrum, plotting ion abundance versus mass-to-charge ratio (m/z).
Data Interpretation: The molecular weight of this compound is 218.92 g/mol .[2] However, in the mass spectrometer, the compound will likely lose HBr and be detected as the free amine, 3-Bromopropylamine (C₃H₈BrN), which has a molecular weight of approximately 138.01 g/mol .[6]
-
Molecular Ion Peak: Expect to see peaks corresponding to the isotopes of bromine at m/z ~137 and ~139 (for [C₃H₈⁷⁹BrN]⁺ and [C₃H₈⁸¹BrN]⁺, respectively) in roughly a 1:1 ratio.
-
Key Fragments: Common fragmentation pathways would include the loss of the bromine atom or cleavage of the carbon-carbon bonds.
Workflow and Data Integration
The following diagrams illustrate a logical workflow for the structural analysis and how data from different methods are integrated for a conclusive identification.
Caption: A typical experimental workflow for confirming the structure of this compound.
Caption: Integration of data from multiple analytical methods to verify the final chemical structure.
Conclusion
While each analytical technique offers valuable insights, no single method provides a complete structural picture on its own. A comprehensive approach utilizing FTIR for rapid functional group identification, high-resolution ¹H and ¹³C NMR for unambiguous connectivity mapping, and Mass Spectrometry for molecular weight confirmation is the gold standard. This integrated methodology ensures the identity and purity of this compound, safeguarding the reliability of subsequent research and development activities.
References
- 1. This compound (5003-71-4) 1H NMR spectrum [chemicalbook.com]
- 2. This compound | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. 3-Bromopropylamine | C3H8BrN | CID 78702 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Routes to N-Propylamine Compounds: A Mass Spectrometry Perspective
A detailed guide for researchers, scientists, and drug development professionals on the mass spectrometry analysis of compounds synthesized with 3-Bromopropylamine hydrobromide versus alternative synthetic methodologies. This guide provides a comparative overview of reaction products, supported by experimental data and detailed protocols, to aid in the selection of optimal synthetic and analytical strategies.
In the realm of pharmaceutical and chemical research, the introduction of a propylamine moiety is a common synthetic step in the development of a vast array of bioactive molecules. This compound has traditionally been a go-to reagent for this transformation due to its commercial availability and reactivity. However, alternative synthetic routes, such as the Gabriel synthesis, offer different impurity profiles and may be more suitable for certain applications. This guide provides a comparative mass spectrometry analysis of a model compound synthesized via direct alkylation with this compound and, in contrast, a related compound produced through a Gabriel-type synthesis, highlighting the differences in their mass spectral characteristics and the implications for product characterization.
Comparison of Mass Spectrometry Data
The following tables summarize the key mass spectrometry data for the products of two distinct synthetic routes for introducing a protected propylamine group.
Table 1: Mass Spectrometry Data for N-(3-Bromopropyl)phthalimide
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₀BrNO₂ | [1] |
| Molecular Weight | 268.11 g/mol | [1] |
| Ionization Mode | Electron Ionization (EI) | [2] |
| Molecular Ion (M⁺) | m/z 267/269 (approx. 1:1 ratio) | [2] |
| Key Fragment Ions | m/z 160, 147, 130, 104, 76 | [2] |
| Base Peak | m/z 160 | [2] |
Table 2: Mass Spectrometry Data for Phthalimide
| Parameter | Value | Reference |
| Molecular Formula | C₈H₅NO₂ | [3] |
| Molecular Weight | 147.13 g/mol | [3] |
| Ionization Mode | Electron Ionization (EI) | [3] |
| Molecular Ion (M⁺) | m/z 147 | [3] |
| Key Fragment Ions | m/z 104, 76, 50 | [3] |
| Base Peak | m/z 104 | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and mass spectrometry analysis are provided below.
Synthesis of N-(3-Bromopropyl)phthalimide (Alternative to direct propylamine introduction)
A common alternative to using this compound for introducing a propylamine group is the Gabriel synthesis, which utilizes phthalimide. The first step in this sequence is the synthesis of N-(3-bromopropyl)phthalimide.
Reaction: Phthalic anhydride is reacted with an appropriate amine, in this case, a precursor to the propylamine moiety, although a direct synthesis from phthalimide and 1,3-dibromopropane is more common. For the purpose of this guide, we will focus on the characterization of the key intermediate, N-(3-bromopropyl)phthalimide. A general procedure for the synthesis of N-substituted phthalimides involves reacting phthalic anhydride with an amine.[4]
Purification: The resulting solid is typically purified by recrystallization from a suitable solvent system, such as petroleum ether and chloroform.[4]
Mass Spectrometry Analysis
Instrumentation: Mass spectral analysis is typically performed on a Gas Chromatography-Mass Spectrometry (GC-MS) or a standalone mass spectrometer with a direct insertion probe for solid samples.
Sample Preparation: A small amount of the purified solid is dissolved in a suitable volatile solvent (e.g., methanol, dichloromethane) before injection into the GC or placement on the direct insertion probe.
GC-MS Parameters (Typical):
-
Column: Non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV (Electron Ionization).
-
Mass Range: m/z 40-400.
Direct Insertion Probe Parameters (Typical):
-
Probe Temperature Program: Start at 50 °C, ramp to 250 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV (Electron Ionization).
-
Mass Range: m/z 40-400.
Visualization of Analytical Workflow and Fragmentation
The following diagrams illustrate the general workflow for the synthesis and analysis, and the key fragmentation pathway observed in the mass spectrum of N-(3-bromopropyl)phthalimide.
Caption: General workflow for the synthesis and mass spectrometry analysis.
Caption: Key fragmentation pathway of N-(3-bromopropyl)phthalimide in EI-MS.
Discussion
The mass spectrum of a compound synthesized using this compound will inherently contain a primary amine. The presence of nitrogen will follow the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. The fragmentation of such a compound would be expected to show characteristic losses of small amine-containing fragments.
In contrast, the Gabriel synthesis route initially produces a phthalimide-protected amine. The mass spectrum of N-(3-bromopropyl)phthalimide is distinct due to the presence of both the phthalimide group and a bromine atom. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M/M+2 isotopic cluster for the molecular ion and any bromine-containing fragments, which is a powerful diagnostic tool.[5] The fragmentation is dominated by the stable phthalimide moiety, with the base peak often corresponding to the [phthalimide-CH₂]⁺ fragment at m/z 160.[2] Subsequent fragmentation of the phthalimide ring leads to characteristic ions at m/z 147, 130, 104, and 76.[2][3]
The choice of synthetic route will therefore have a significant impact on the mass spectrum of the product and its impurities. Direct alkylation with this compound may lead to over-alkylation products, which would be readily detectable by mass spectrometry. The Gabriel synthesis route, while often cleaner, involves an additional deprotection step which may introduce its own set of impurities. Careful analysis of the mass spectrum is crucial for identifying these byproducts and ensuring the purity of the final compound.
For researchers in drug development, understanding these differences is critical for process optimization, quality control, and regulatory submissions. The distinct fragmentation patterns and isotopic signatures provide a robust method for distinguishing between products of different synthetic pathways and for identifying potential impurities.
References
- 1. Human Metabolome Database: Showing metabocard for Aminopropylcadaverine (HMDB0012189) [hmdb.ca]
- 2. academic.oup.com [academic.oup.com]
- 3. Green chemical and biological synthesis of cadaverine: recent development and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shop.sartorius.com [shop.sartorius.com]
- 5. N-(3-aminopropyl)cadaverine CAS#: 56-19-9 [m.chemicalbook.com]
A Comparative Guide to Alternative Reagents for the Introduction of a Propylamine Linker
For researchers, scientists, and drug development professionals, the introduction of a propylamine linker is a common and critical step in the synthesis of novel therapeutics, bioconjugates, and chemical probes. The choice of reagent for installing this linker can significantly impact reaction efficiency, yield, and the overall synthetic strategy. This guide provides an objective comparison of key alternative reagents, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate tool for a given application.
Comparison of Alternative Reagents
The selection of a reagent for introducing a propylamine linker is often a trade-off between reactivity, stability, and the desired functionality for subsequent reactions. The following table summarizes the performance of three common classes of reagents: N-Boc-3-halopropylamines, 3-azidopropylamine, and reagents for Aldehyde-Alkyne-Amine (A3) coupling.
| Reagent Class | Reagent Examples | Typical Nucleophile/Substrate | Reaction Conditions | Typical Reaction Time | Typical Yield | Key Advantages & Disadvantages |
| N-Boc-3-halopropylamines | N-Boc-3-chloropropylamine, N-Boc-3-bromopropylamine, N-Boc-3-iodopropylamine | Phenols, Amines, Thiols | Base (e.g., K₂CO₃, Cs₂CO₃, NaH), Solvent (e.g., DMF, Acetone, THF), Temp (RT to 110°C)[1] | 4 - 24 hours[1][2] | 60 - 99%[2] | Advantages: Readily available, well-established reactivity, reactivity can be tuned by choice of halide (I > Br > Cl). Disadvantages: Can require harsh conditions (high temperatures, strong bases), potential for side reactions. |
| 3-Azidopropylamine | 3-Azidopropylamine, 3-Azidopropylamine hydrochloride | Carboxylic Acids | Coupling agents (e.g., EDC, NHS), Solvent (e.g., DMF, MES buffer), pH 4.5-7.2[3][4][5] | 2 - 24 hours[3][4] | Good to Excellent | Advantages: Introduces a versatile azide handle for "click chemistry," reactions are typically high-yielding and bioorthogonal.[6] Disadvantages: The azide group may not be compatible with all subsequent reaction conditions. |
| Aldehyde-Alkyne-Amine (A3) Coupling | Aldehyde, Terminal Alkyne, Amine | N/A (Multicomponent reaction) | Copper or other metal catalyst, Solvent (e.g., Toluene, water, or solvent-free), Temp (RT to 110°C)[7][8][9] | 30 minutes - 24 hours[7][10][11] | Good to Excellent (up to 99%)[7][10] | Advantages: High atom economy, generates structurally diverse and complex linkers in a single step.[9][12] Disadvantages: Produces a propargylamine linker, which is structurally different from a simple propylamine linker; requires a metal catalyst. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general reaction pathways and experimental workflows for the discussed methods.
Experimental Protocols
Protocol 1: N-Alkylation of a Phenol with N-Boc-3-bromopropylamine
This protocol describes a general procedure for the O-alkylation of a phenolic compound.
Materials:
-
Phenolic starting material
-
N-Boc-3-bromopropylamine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phenol (1.0 eq.) in anhydrous DMF, add anhydrous K₂CO₃ (2.0-3.0 eq.).
-
Add N-Boc-3-bromopropylamine (1.2-1.5 eq.) to the mixture.
-
Stir the reaction mixture at 80-100°C and monitor the progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: EDC/NHS Coupling of 3-Azidopropylamine to a Carboxylic Acid
This protocol outlines the formation of an amide bond between a carboxylic acid and 3-azidopropylamine.
Materials:
-
Carboxylic acid starting material
-
3-Azidopropylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.4)
-
Quenching solution (e.g., hydroxylamine)
Procedure:
-
Dissolve the carboxylic acid in Activation Buffer.
-
Add EDC (1.5 eq.) and NHS or sulfo-NHS (1.5 eq.) to the carboxylic acid solution.[3][5]
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Dissolve 3-azidopropylamine hydrochloride in Coupling Buffer and adjust the pH to ~7.5 with a suitable base if necessary.
-
Add the activated carboxylic acid solution to the 3-azidopropylamine solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[3]
-
Quench the reaction by adding a quenching solution to block any unreacted NHS esters.
-
Purify the azido-linked product using an appropriate method (e.g., dialysis, size-exclusion chromatography, or extraction).
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azidopropyl linker and an alkyne-functionalized molecule.
Materials:
-
Azidopropyl-linked molecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper ligand (e.g., THPTA)
-
Appropriate buffer (e.g., PBS)
Procedure:
-
Dissolve the azidopropyl-linked molecule and the alkyne-functionalized molecule in the reaction buffer.
-
Prepare a premixed solution of CuSO₄ and the copper ligand.
-
Add the CuSO₄/ligand solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.[13][14]
-
Incubate the reaction at room temperature for 1-4 hours.[13]
-
Monitor the reaction by LC-MS.
-
Purify the final triazole-linked product using a suitable method to remove the copper catalyst and excess reagents.[13]
Protocol 4: Copper-Catalyzed A3 Coupling Reaction
This protocol provides a general method for the synthesis of a propargylamine linker.[7][8][9]
Materials:
-
Aldehyde
-
Terminal alkyne
-
Amine
-
Copper(I) iodide (CuI) or other suitable copper catalyst
-
Solvent (e.g., toluene, or solvent-free)
Procedure:
-
In a reaction vessel, combine the aldehyde (1.0 eq.), amine (1.1 eq.), and terminal alkyne (1.2 eq.).
-
Add the copper catalyst (e.g., 5 mol% CuI).[7]
-
Stir the mixture at the desired temperature (e.g., 80-110°C) or under microwave irradiation.[8][10]
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from minutes to several hours.[7][10]
-
Upon completion, cool the reaction mixture and purify the product by column chromatography on silica gel.
Protocol 5: Boc Deprotection with Trifluoroacetic Acid (TFA)
This is a standard procedure for the removal of the Boc protecting group.
Materials:
-
Boc-protected propylamine-linked compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.[15]
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove excess TFA and DCM.
-
The resulting residue can be triturated with diethyl ether to precipitate the amine salt, which can then be collected by filtration. Alternatively, an aqueous workup with a mild base can be performed to obtain the free amine.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.de [thieme-connect.de]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. repository.fit.edu [repository.fit.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boc Deprotection - TFA [commonorganicchemistry.com]
- 16. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
The Industrial Chemist's Dilemma: A Cost-Benefit Analysis of 3-Bromopropylamine Hydrobromide in Scale-Up Synthesis
For researchers, scientists, and drug development professionals navigating the critical transition from laboratory-scale synthesis to industrial production, the choice of reagents is paramount. This guide provides a comprehensive cost-benefit analysis of 3-Bromopropylamine hydrobromide, a key intermediate for introducing the propylamine moiety in many active pharmaceutical ingredients (APIs). Through a detailed comparison with its primary alternative, 3-Chloropropylamine hydrochloride, this report offers supporting data and experimental insights to inform strategic decisions in process development and manufacturing.
The aminopropylation of molecules is a frequent necessity in the synthesis of a wide array of pharmaceuticals. This compound has traditionally been a go-to reagent for this transformation due to its favorable reactivity. However, in the context of large-scale synthesis, where cost, efficiency, and safety are magnified concerns, a thorough evaluation of all available options is crucial.
Performance Comparison: Reactivity vs. Cost
The core of the decision-making process often boils down to a trade-off between the higher reactivity of the bromo- derivative and the lower cost of the chloro- analogue. Alkyl bromides are generally more reactive than alkyl chlorides in nucleophilic substitution reactions due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This translates to faster reaction times and potentially milder reaction conditions, which can be significant advantages in a manufacturing setting.
However, this enhanced reactivity comes at a premium. A comparative analysis of list prices from various chemical suppliers for laboratory-scale quantities reveals a consistent trend: this compound is significantly more expensive than 3-Chloropropylamine hydrochloride. While bulk pricing for industrial quantities is subject to negotiation and supplier relationships, this initial cost disparity is a major factor in the overall economic viability of a synthetic route.
To provide a clearer picture, the following table summarizes the key comparative aspects:
| Parameter | This compound | 3-Chloropropylamine Hydrochloride |
| Reactivity | Higher | Lower |
| Reaction Time | Generally shorter | Generally longer |
| Reaction Conditions | Often milder (lower temperatures) | May require more forcing conditions |
| Cost (Lab-Scale) | Significantly Higher | Lower |
| Bulk Industrial Price | Higher (estimated) | Lower (estimated) |
| Leaving Group Ability | Good (Br⁻ is a better leaving group) | Fair (Cl⁻ is a poorer leaving group) |
| Safety & Handling | Corrosive, skin and eye irritant. Hygroscopic. | Corrosive, skin and eye irritant. |
| Molecular Weight | 218.92 g/mol | 132.01 g/mol |
Experimental Protocols: A Case Study in N-Alkylation
To illustrate the practical implications of choosing between these two reagents, let's consider a representative experimental protocol for the N-alkylation of a heterocyclic amine, a common step in the synthesis of many APIs.
Experimental Protocol: N-Alkylation of a Heterocyclic Amine
Objective: To compare the efficiency of this compound and 3-Chloropropylamine hydrochloride in the N-alkylation of a model heterocyclic amine (e.g., indole) under typical scale-up conditions.
Materials:
-
Indole
-
This compound
-
3-Chloropropylamine hydrochloride
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
Procedure using this compound:
-
To a stirred solution of indole (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).
-
Add this compound (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Procedure using 3-Chloropropylamine hydrochloride:
-
To a stirred solution of indole (1 equivalent) in DMF, add potassium carbonate (3.0 equivalents).
-
Add 3-Chloropropylamine hydrochloride (1.5 equivalents) to the mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or HPLC.
-
Follow steps 4-7 as described for the bromo- derivative.
Expected Observations and Data for Comparison:
| Data Point | This compound | 3-Chloropropylamine hydrochloride |
| Reaction Time | 4-6 hours | 12-18 hours |
| Typical Yield | 85-95% | 70-85% |
| Product Purity (crude) | High | Moderate (potential for more by-products due to harsher conditions) |
| Reaction Temperature | 60-70 °C | 80-100 °C |
| Cost of Reagent per mole of product | Higher | Lower |
| Energy Consumption | Lower | Higher |
| Throughput | Higher | Lower |
Visualizing the Decision Framework
To aid in the decision-making process, the following logical relationship diagram illustrates the key factors and their interplay in selecting the appropriate aminopropylating agent for scale-up synthesis.
Caption: A logical diagram illustrating the cost-benefit trade-offs between this compound and 3-Chloropropylamine hydrochloride in scale-up synthesis.
Conclusion: A Strategic Choice Based on Project Priorities
The decision of whether to use this compound or an alternative like 3-Chloropropylamine hydrochloride in a scale-up synthesis is not a one-size-fits-all answer. It is a strategic choice that must be made based on the specific priorities of the project.
-
For high-value APIs where maximizing throughput and yield is critical, and where the final product's selling price can absorb the higher raw material cost, this compound is often the superior choice. Its higher reactivity can lead to shorter cycle times, increased plant capacity, and potentially a purer product profile, reducing downstream purification costs.
-
For APIs with tighter cost constraints, or where the reaction kinetics with the chloro- analogue are acceptable, 3-Chloropropylamine hydrochloride presents a more economically viable option. The significant cost savings on the raw material can outweigh the longer reaction times and potentially higher energy consumption, especially for large-volume products.
Ultimately, a thorough process hazard analysis (PHA) and a detailed techno-economic evaluation for the specific synthetic route are essential. Pilot-scale runs with both reagents are highly recommended to gather accurate data on reaction performance, impurity profiles, and overall process efficiency before committing to a large-scale manufacturing campaign. By carefully weighing the factors outlined in this guide, researchers and drug development professionals can make an informed decision that balances chemical efficiency with economic reality.
Purity Assessment of 3-Bromopropylamine Hydrobromide: A Comparative Guide to Titrimetric and Chromatographic Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 3-Bromopropylamine hydrobromide is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts reaction yield, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of common analytical techniques for determining the purity of this compound, with a focus on the classical titrimetric method versus modern chromatographic and spectroscopic approaches.
Comparison of Analytical Methods
The purity of this compound can be assessed by several methods, each with its own advantages and limitations in terms of specificity, sensitivity, and throughput. The choice of method often depends on the specific requirements of the analysis, such as the need for routine quality control or a more detailed impurity profile.
| Parameter | Argentometric Titration | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Precipitation titration of bromide ions with silver nitrate. | Separation based on polarity and interaction with a stationary phase. | Quantification against a certified internal standard based on NMR signal intensity. |
| Primary Measurement | Volume of titrant | Peak area | Signal-to-standard integral ratio |
| Specificity | Moderate; quantifies total bromide content, including inorganic bromides. | High; separates the main component from organic impurities. | High; provides structural confirmation and quantification of specific compounds. |
| Sensitivity | Milligram level | Microgram to nanogram level | Milligram level |
| Precision | High (typically ≤0.5% RSD) | Very high (typically ≤0.2% RSD) | High (typically ≤1% RSD) |
| Analysis Time per Sample | ~15-30 minutes | ~10-20 minutes | ~15-30 minutes (including sample preparation) |
| Equipment Cost | Low | High | Very High |
| Throughput | Low to moderate | High (with autosampler) | Moderate |
| Strengths | Cost-effective, robust, and accurate for salt content. | High resolution for impurity profiling, high sensitivity. | Primary method, no need for a specific reference standard of the analyte, non-destructive. |
| Limitations | Not suitable for detecting organic impurities. | Requires a reference standard for absolute quantification. | Lower sensitivity compared to HPLC, requires a certified internal standard. |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.
Argentometric Titration of this compound
This method determines the purity of this compound based on its bromide content. The sample is dissolved in a suitable solvent and titrated with a standardized solution of silver nitrate. The endpoint can be determined potentiometrically or by using a chemical indicator.
Experimental Workflow for Argentometric Titration
Caption: Workflow for the purity assessment of this compound by potentiometric argentometric titration.
Reagents and Equipment:
-
This compound sample
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
2 M Nitric Acid (HNO₃)
-
Deionized water
-
Potentiometric titrator with a silver indicator electrode and a suitable reference electrode
-
Analytical balance
-
Burette, beaker, and magnetic stirrer
Procedure:
-
Accurately weigh approximately 200 mg of the this compound sample into a 150 mL beaker.
-
Dissolve the sample in 50 mL of deionized water with stirring.
-
Add 5 mL of 2 M nitric acid to the solution.
-
Immerse the silver indicator electrode and the reference electrode into the solution.
-
Titrate the solution with standardized 0.1 M silver nitrate, recording the potential (in mV) after each addition of titrant. Add the titrant in smaller increments as the potential begins to change more rapidly.
-
The endpoint is the volume of silver nitrate solution at which the largest change in potential occurs per unit volume of titrant added.
-
Calculate the purity of the sample using the following formula: Purity (%) = (V × M × MW) / (W × 2) × 100 Where:
-
V = Volume of AgNO₃ at the endpoint (L)
-
M = Molarity of AgNO₃ solution (mol/L)
-
MW = Molecular weight of this compound (218.92 g/mol )
-
W = Weight of the sample (mg)
-
The factor of 2 accounts for the two bromide ions per molecule of this compound.
-
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the detection and quantification of organic impurities in this compound. A reversed-phase HPLC method is generally employed.
Instrumentation and Conditions:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (e.g., 20:80 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
Sample Preparation:
-
Prepare a stock solution of the this compound sample by dissolving approximately 10 mg of the compound in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Purity Calculation: Purity is typically determined by area normalization, assuming all impurities have a similar response factor at the detection wavelength. Purity (%) = (Area of main peak / Total area of all peaks) × 100
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the purity of a sample without the need for a specific reference standard of the analyte.
Instrumentation and Reagents:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR tubes
Procedure:
-
Accurately weigh the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) × (N_std / N_analyte) × (MW_analyte / MW_std) × (m_std / m_analyte) × P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Conclusion
The choice of analytical method for the purity assessment of this compound should be guided by the specific analytical needs. Argentometric titration is a reliable and cost-effective method for determining the salt content and is well-suited for routine quality control where organic impurities are not a primary concern. For a comprehensive analysis that includes the detection and quantification of organic impurities, HPLC is the preferred method due to its high resolving power and sensitivity. qNMR offers the advantage of being a primary method that provides structural confirmation and accurate quantification without the need for an analyte-specific reference standard, making it invaluable for the certification of reference materials and for in-depth purity assessments. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the quality and integrity of their chemical entities.
Benchmarking 3-Bromopropylamine Hydrobromide: A Comparative Guide to Linker Efficiency
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical step in the synthesis of bioconjugates, influencing the stability, homogeneity, and ultimate efficacy of the final product. This guide provides an objective comparison of 3-Bromopropylamine hydrobromide, a versatile bifunctional linker, with other commonly employed linker technologies. By examining their reaction chemistries, stability, and providing experimental protocols, this document aims to inform the rational design of bioconjugates for applications ranging from antibody-drug conjugates (ADCs) to proteomics and diagnostics.
At a Glance: Comparative Analysis of Linker Chemistries
The efficiency and outcome of a bioconjugation strategy are dictated by the underlying chemical reactions. This compound utilizes alkylation and amine-based chemistries. Here, we compare it with prevalent amine-reactive (N-hydroxysuccinimide esters) and thiol-reactive (maleimides) linkers.
| Feature | This compound | NHS Ester Linkers | Maleimide Linkers |
| Reactive Groups | Primary Amine, Bromo (Alkyl Halide) | N-Hydroxysuccinimide Ester | Maleimide |
| Target Residues | Carboxylic Acids (after activation), Aldehydes/Ketones (reductive amination); Thiols, Amines | Primary Amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Bond Formed | Amide, Secondary Amine, Thioether | Amide | Thioether |
| Reaction Type | Nucleophilic Substitution (Alkylation), Nucleophilic Acyl Substitution | Nucleophilic Acyl Substitution | Michael Addition |
| Typical Efficiency | Moderate to High | High | Very High |
| Reaction Speed | Slower | Fast | Very Fast |
| Bond Stability | High (Thioether, Secondary Amine), Very High (Amide) | Very High (Amide) | Moderate (Thioether bond can undergo retro-Michael reaction)[1] |
| Key Considerations | Requires deprotection of the amine; Alkylation can be slower and may require harsher conditions than NHS ester reactions. | Susceptible to hydrolysis in aqueous solutions, especially at higher pH.[2] | Maleimide ring can hydrolyze at pH > 7.5; Thioether bond is susceptible to exchange with endogenous thiols.[1] |
Delving into the Chemistries: A Head-to-Head Comparison
This compound: This linker offers a dual functionality. The bromo group acts as an electrophile, reacting with nucleophiles like thiols (from cysteine residues) or amines (from lysine residues) via an S_N2 reaction to form stable thioether or secondary amine linkages, respectively. The primary amine, after deprotection from its hydrobromide salt, can act as a nucleophile. It is commonly used to react with activated carboxylic acids (e.g., using EDC/NHS) to form a highly stable amide bond. This bifunctionality allows for a two-step, controlled conjugation process.
N-Hydroxysuccinimide (NHS) Esters: NHS esters are one of the most common classes of amine-reactive crosslinkers.[3] They react efficiently with primary amines on proteins (N-terminus and lysine side chains) at physiological to slightly alkaline pH to form stable amide bonds.[3] The main drawback of NHS esters is their susceptibility to hydrolysis in aqueous environments, which is a competing reaction that can lower conjugation efficiency.[2]
Maleimide Linkers: Maleimide-based chemistry is highly specific for thiol groups found in cysteine residues.[3] The reaction proceeds via a Michael addition, which is rapid and highly efficient under mild conditions (pH 6.5-7.5).[1] While the resulting thioether bond is generally stable, it can undergo a retro-Michael reaction, especially in the presence of other thiols, which can lead to deconjugation.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible and efficient bioconjugation. Below are representative protocols for utilizing this compound and for comparison, a standard NHS ester conjugation.
Protocol 1: Two-Step Protein-Small Molecule Conjugation using this compound
This protocol describes the conjugation of a small molecule with a carboxylic acid to a protein containing a reactive cysteine residue.
Part A: Activation of Small Molecule and Conjugation to 3-Bromopropylamine
-
Activation of Carboxylic Acid: Dissolve the small molecule (1.0 eq) and N-hydroxysuccinimide (NHS, 1.1 eq) in anhydrous DMF. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and stir at room temperature for 15-30 minutes to form the NHS ester.
-
Deprotection of 3-Bromopropylamine: Dissolve this compound (1.5 eq) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to neutralize the hydrobromide and free the primary amine.
-
Conjugation: Add the activated small molecule solution to the deprotected 3-Bromopropylamine solution. Stir at room temperature for 2-4 hours.
-
Purification: Purify the bromo-functionalized small molecule by reverse-phase HPLC.
Part B: Conjugation to Protein
-
Protein Preparation: Reduce any disulfide bonds in the protein if the target cysteine is not free. This can be achieved by incubating the protein with a 10-fold molar excess of Dithiothreitol (DTT) for 30 minutes at room temperature, followed by removal of DTT using a desalting column.
-
Alkylation Reaction: Dissolve the bromo-functionalized small molecule in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the protein solution (in a buffer like PBS, pH 7.2-8.0) at a 10- to 20-fold molar excess.
-
Incubation: Incubate the reaction at 37°C for 12-24 hours. The reaction progress can be monitored by LC-MS.
-
Purification: Remove excess small molecule-linker conjugate by size-exclusion chromatography (SEC) or dialysis.
Protocol 2: One-Step Protein Labeling with an NHS Ester
This protocol outlines a general procedure for labeling a protein with an NHS ester-functionalized dye.
-
Protein Preparation: The protein should be in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution. Incubate at room temperature for 1 hour.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Purification: Remove unreacted dye and byproducts using a desalting column.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) illustrate the experimental workflows and the chemical principles behind the conjugation strategies.
Caption: Workflow for two-step bioconjugation using this compound.
Caption: Chemical pathway for linking two molecules using this compound.
Caption: Decision-making guide for selecting an appropriate linker chemistry.
Conclusion
This compound emerges as a valuable and versatile linker, particularly for researchers who require a two-step, orthogonal conjugation strategy. The ability to form a highly stable amide bond at one end and a robust thioether or secondary amine at the other provides a high degree of control over the bioconjugation process.
While chemistries like NHS esters and maleimides offer faster reaction times and high efficiencies for direct amine and thiol targeting, respectively, they come with their own set of limitations, such as hydrolytic instability. The choice of linker should, therefore, be guided by the specific requirements of the application, including the nature of the molecules to be conjugated, the desired stability of the final product, and the need for a controlled, stepwise synthesis. For applications where linker stability and synthetic control are paramount, this compound presents a compelling and efficient alternative.
References
A Spectroscopic Roadmap: Comparing 3-Bromopropylamine Hydrobromide and Its Key Reaction Products
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of starting materials and their subsequent products is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides an objective, data-driven comparison of the spectroscopic properties of 3-Bromopropylamine hydrobromide and two of its common reaction products: N-(3-bromopropyl)phthalimide and 3-azidopropylamine.
This publication summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in accessible tables. Detailed experimental protocols for these analytical techniques are also provided to support the reproduction of these findings. Visual diagrams generated using the DOT language illustrate a typical reaction pathway, an experimental workflow for spectroscopic analysis, and the logical relationship between the parent compound and its derivatives.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its derivatives. These values are critical for identifying each compound and for assessing the progress of a chemical reaction.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | -CH₂-Br | -CH₂-N- | -CH₂- (middle) | Aromatic-H | -NH₃⁺ |
| This compound | ~3.5 (t) | ~3.1 (t) | ~2.2 (p) | - | ~8.2 (br s) |
| N-(3-bromopropyl)phthalimide | ~3.4 (t) | ~3.9 (t) | ~2.3 (p) | ~7.7-7.9 (m) | - |
| 3-Azidopropylamine | - | ~2.8 (t) | ~1.8 (p) | - | ~1.4 (br s, -NH₂) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | -CH₂-Br | -CH₂-N- | -CH₂- (middle) | Aromatic-C | C=O |
| This compound | ~30 | ~38 | ~31 | - | - |
| N-(3-bromopropyl)phthalimide | ~31 | ~39 | ~30 | ~123, 132, 134 | ~168 |
| 3-Azidopropylamine | - | ~39 | ~29 | - | - |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretch | C-H Stretch | C-N Stretch | C-Br Stretch | N₃ Stretch | C=O Stretch |
| This compound | 3200-2800 (br) | 2950-2850 | ~1100 | ~650 | - | - |
| N-(3-bromopropyl)phthalimide | - | 2960-2850 | ~1390 | ~650 | - | ~1770, 1710 |
| 3-Azidopropylamine | 3400-3300 | 2950-2850 | ~1130 | - | ~2100 | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ | Key Fragments |
| This compound | C₃H₉Br₂N | 218.93 | 138/140 | 121/123, 93/95 |
| N-(3-bromopropyl)phthalimide | C₁₁H₁₀BrNO₂ | 268.11 | 268/270 | 160, 133, 104 |
| 3-Azidopropylamine | C₃H₈N₄ | 100.12 | 101.1 | 71, 58, 43 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: The data presented were acquired on a 400 MHz NMR spectrometer. Standard acquisition parameters were used.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should encompass the expected chemical shift range (typically 0-12 ppm).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1] Press the mixture into a thin, transparent pellet using a hydraulic press.[1]
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.[1] Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: The data presented were obtained using Electrospray Ionization (ESI), a soft ionization technique suitable for polar and thermally labile molecules.
-
Mass Analysis: The ionized sample is introduced into a mass analyzer (e.g., quadrupole or time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values. For high-resolution mass spectrometry (HRMS), the exact mass can be determined, which aids in confirming the elemental composition.
Visualizing the Chemistry
The following diagrams provide a visual representation of the chemical transformations and analytical processes discussed.
Caption: A typical reaction pathway for this compound.
Caption: A generalized workflow for spectroscopic analysis.
Caption: Logical relationship between the parent compound and its products.
References
Validating Regioselectivity in 3-Bromopropylamine Hydrobromide Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
3-Bromopropylamine hydrobromide is a versatile reagent for introducing a 3-aminopropyl group into molecules, a common strategy in the synthesis of pharmaceuticals and research chemicals. However, the presence of two nucleophilic centers in the free amine form (once deprotonated) and the potential for reactions with ambident nucleophiles in target molecules necessitates a thorough understanding and validation of its reaction regioselectivity. This guide provides a comparative analysis of the competing reaction pathways, experimental protocols for their validation, and a discussion of alternative strategies to enhance regiochemical control.
Competing Reaction Pathways and Regioselectivity
The primary challenge in utilizing 3-bromopropylamine is controlling the selectivity between intermolecular nucleophilic substitution and intramolecular cyclization. Furthermore, when reacting with substrates possessing multiple nucleophilic sites, such as aminothiols, the regioselectivity of intermolecular reactions (N- vs. S-alkylation) becomes a critical consideration.
1. Intermolecular Nucleophilic Substitution vs. Intramolecular Cyclization:
In the presence of a base, this compound is deprotonated to the free amine. This free amine contains both a nucleophilic primary amine and an electrophilic carbon bearing a bromine atom. This duality can lead to two competing pathways:
-
Intermolecular Nucleophilic Substitution (Desired Pathway): An external nucleophile attacks the electrophilic carbon, displacing the bromide and attaching the 3-aminopropyl group to the target molecule.
-
Intramolecular Cyclization (Side Reaction): The primary amine of one 3-bromopropylamine molecule can attack the electrophilic carbon of another, or more commonly, the amine can attack the electrophilic carbon of the same molecule to form a cyclic side product, azetidine. This unimolecular reaction can be favorable under certain conditions.
2. N-Alkylation vs. S-Alkylation with Ambident Nucleophiles:
When the target molecule contains multiple nucleophilic centers, such as the thiol and amine groups in cysteine, the regioselectivity of the intermolecular reaction must be considered.
-
S-Alkylation: The reaction occurs at the sulfur atom of the thiol group.
-
N-Alkylation: The reaction occurs at the nitrogen atom of the amine group.
Several factors influence which pathway is favored:
-
Nucleophilicity: Thiols are generally more nucleophilic than amines, especially at neutral or slightly acidic pH where the amine may be protonated. This often leads to a kinetic preference for S-alkylation.
-
Hard and Soft Acid and Base (HSAB) Principle: The electrophilic carbon in 3-bromopropylamine is a soft electrophile. According to the HSAB principle, it will preferentially react with a soft nucleophile. The sulfur atom of a thiol is a softer nucleophile than the nitrogen atom of an amine, thus favoring S-alkylation.
-
Reaction Conditions:
-
pH: At higher pH, the amine is deprotonated and becomes a stronger nucleophile, potentially increasing the proportion of N-alkylation.
-
Temperature: Higher temperatures can favor the thermodynamically more stable product, which may not be the kinetically favored one.
-
Solvent: The choice of solvent can influence the solvation of the nucleophiles and the transition states, thereby affecting the reaction rates and regioselectivity.
-
Quantitative Data on Regioselectivity
While comprehensive quantitative data on the regioselectivity of this compound with a wide range of ambident nucleophiles is not extensively tabulated in the literature, the following table provides an illustrative comparison based on general principles of reactivity. The data presented for the reaction with an exemplary aminothiol (e.g., cysteine) is hypothetical and serves to demonstrate how such data should be structured for comparative analysis.
| Reaction Condition | Nucleophile | Product Ratio (S-alkylation : N-alkylation : Azetidine) | Predominant Pathway |
| pH 7.4, 25°C, Aqueous Buffer | Cysteine | 90 : 5 : 5 | Kinetic Control (S-alkylation) |
| pH 10, 25°C, Aqueous Buffer | Cysteine | 60 : 35 : 5 | Increased N-alkylation |
| pH 7.4, 80°C, Aqueous Buffer | Cysteine | 75 : 15 : 10 | Potential for Thermodynamic Product & Increased Cyclization |
| Anhydrous DMF, DIEA, 25°C | Thiophenol | >95 : <1 : <5 | S-alkylation |
| Anhydrous DMF, DIEA, 25°C | Aniline | <5 : >90 : <5 | N-alkylation |
Experimental Protocols
1. Protocol for a Model Reaction to Determine Regioselectivity (Alkylation of Cysteine):
a. Materials:
-
This compound
-
L-Cysteine
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Hydrochloric acid (1 M)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
b. Reaction Procedure:
-
Dissolve L-cysteine (1 eq.) in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 10 mM.
-
Dissolve this compound (1.2 eq.) in deionized water.
-
Add the this compound solution to the cysteine solution with stirring at room temperature.
-
Allow the reaction to proceed for 4 hours, monitoring by HPLC.
-
Quench the reaction by acidifying to pH ~2 with 1 M HCl.
-
Analyze the product mixture by HPLC and LC-MS to determine the ratio of S-alkylated, N-alkylated, and unreacted starting materials.
2. Protocol for HPLC Analysis of Reaction Products:
a. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
b. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 0-100% B over 20 minutes
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
c. Product Identification:
-
The retention times of the S- and N-alkylated products can be compared to synthesized standards or identified by collecting fractions and analyzing by mass spectrometry and/or NMR.
3. Protocol for NMR Analysis of Isomeric Products:
a. Sample Preparation:
-
Isolate the major product(s) by preparative HPLC.
-
Dissolve the purified product(s) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
b. NMR Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra.
-
Distinguishing Features:
-
¹H NMR: The chemical shifts of the protons adjacent to the sulfur or nitrogen atom will be different. The methylene protons next to the sulfur in the S-alkylated product will typically appear at a different chemical shift compared to the methylene protons next to the nitrogen in the N-alkylated product.
-
¹³C NMR: The chemical shifts of the carbons bonded to sulfur and nitrogen will be distinct.
-
Visualization of Pathways and Workflows
Caption: Competing reaction pathways of 3-bromopropylamine.
Caption: General experimental workflow for regioselectivity validation.
Alternative Reagents and Strategies for Improved Regioselectivity
When high regioselectivity is crucial, several alternatives and strategic modifications can be employed:
-
N-Protected 3-Bromopropylamine Derivatives: Protecting the amine group of 3-bromopropylamine with a suitable protecting group (e.g., Boc, Cbz) eliminates the possibility of N-alkylation and intramolecular cyclization. The protecting group can be removed in a subsequent step. This is a highly effective strategy for achieving selective S-alkylation.
-
Alternative 3-Aminopropylation Reagents: Other reagents can be used to introduce the 3-aminopropyl moiety, some of which may offer improved regioselectivity under specific conditions. Examples include:
-
3-Chloropropylamine: Generally less reactive than the bromo-analog, which can sometimes lead to better selectivity.
-
N-(3-aminopropyl)methacrylamide: Can be used in Michael addition reactions with thiol-containing molecules.
-
-
Reaction Condition Optimization: As discussed, careful control of pH, temperature, and solvent can significantly influence the regiochemical outcome. For selective S-alkylation, milder conditions (neutral pH, room temperature) are generally preferred.
Conclusion
Validating the regioselectivity of reactions involving this compound is essential for ensuring the desired product formation and minimizing side reactions. By understanding the competing pathways of intermolecular substitution and intramolecular cyclization, as well as the factors governing N- versus S-alkylation, researchers can design experiments to control and verify the reaction outcomes. The use of detailed experimental protocols, including chromatographic and spectroscopic analysis, is critical for quantitative validation. For applications demanding high regioselectivity, the use of N-protected derivatives or alternative aminopropylation reagents should be considered. This guide provides a framework for researchers to approach the use of this compound with a clear strategy for validating and optimizing its regioselectivity.
A Comprehensive Guide to 3-Bromopropylamine Hydrobromide: Applications, Alternatives, and Performance in Drug Development and Research
For researchers, scientists, and drug development professionals, the strategic incorporation of bifunctional linkers is a cornerstone of modern molecular design. Among these, 3-Bromopropylamine hydrobromide serves as a versatile and widely utilized reagent for introducing a propylamine functional group, enabling the conjugation of molecules in pharmaceuticals, the functionalization of nanoparticles, and the synthesis of radiolabeled tracers. This guide provides an objective comparison of this compound's performance with alternative linkers and methodologies, supported by experimental data and detailed protocols to inform rational design and synthesis strategies.
Introduction to this compound as a Bifunctional Linker
This compound (Br(CH₂)₃NH₂·HBr) is a chemical compound featuring a reactive bromo group at one end of a propyl chain and a primary amine at the other. This dual functionality allows for sequential or orthogonal reactions, making it an effective linker to connect different molecular entities. The hydrobromide salt form enhances the stability and handling of the otherwise reactive free amine.
Its primary application lies in nucleophilic substitution reactions, where the bromine atom is displaced by a nucleophile, thereby tethering the propylamine group to a target molecule.[1] The terminal amine can then be used for further conjugation, for example, through amide bond formation. This simple yet effective linker has found utility in a range of applications, from the synthesis of complex organic molecules to the development of advanced therapeutic and diagnostic agents.
Performance Comparison in Key Applications
A critical aspect of selecting a linker is its performance in specific applications, including reaction efficiency, stability of the resulting conjugate, and the overall impact on the final product's properties. This section compares this compound with common alternatives in several key areas.
N-Alkylation of Heterocycles
The introduction of an alkylamine side chain to heterocyclic scaffolds is a common strategy in medicinal chemistry to modulate pharmacological properties. This compound is frequently used for this purpose.
Comparison with Other 3-Halopropylamines:
While direct head-to-head comparative studies are limited in the literature, the reactivity of alkyl halides in Sₙ2 reactions generally follows the order I > Br > Cl. This suggests that 3-iodopropylamine would be more reactive than 3-bromopropylamine, potentially leading to faster reaction times or lower required temperatures. Conversely, 3-chloropropylamine would be less reactive. However, the higher reactivity of iodo- and bromo- derivatives can sometimes lead to increased side reactions. The choice of halide is often a balance between reactivity, cost, and stability of the reagent.
Illustrative Application: Synthesis of Indenoisoquinoline Topoisomerase I Inhibitors
In the synthesis of indenoisoquinoline-based anticancer agents, 3-bromopropylamine is used to introduce a side chain that is crucial for biological activity. The synthesis involves the condensation of an aldehyde with 3-bromopropylamine to form a Schiff base, which then undergoes further cyclization reactions.[2]
Linker in Drug Conjugates
In the field of antibody-drug conjugates (ADCs), the linker plays a pivotal role in the stability and efficacy of the therapeutic. While more complex linkers are often employed in modern ADCs, simple alkyl chains derived from reagents like this compound can be used in the synthesis of the payload or in linking payloads to smaller targeting molecules.
Comparison with Other Bifunctional Linkers:
The performance of linkers in drug conjugates is a subject of extensive research. Key parameters include stability in circulation and the mechanism of payload release.
| Linker Type | General Characteristics | Comparison to Propylamine Linker |
| Simple Alkyl Chains (e.g., from 3-Bromopropylamine) | Non-cleavable, stable thioether or amide bond formation. | Provides a stable, non-cleavable linkage. Lacks a specific release mechanism other than degradation of the targeting moiety. |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Non-cleavable, forms a stable thioether bond. Widely used in approved ADCs like Kadcyla®.[3][4] | SMCC is a more complex linker with a cyclohexyl group that adds rigidity and can influence pharmacokinetics.[3] The propylamine linker is more flexible. |
| Valine-Citrulline (Val-Cit) | Cleavable by lysosomal proteases (e.g., Cathepsin B), enabling intracellular drug release.[5] | Offers a distinct advantage of targeted payload release inside the cell, which is not a feature of a simple propylamine linker. |
| PEG Linkers | Can be cleavable or non-cleavable. The polyethylene glycol chain enhances hydrophilicity, improves solubility, and can prolong circulation half-life.[6] | This compound creates a more hydrophobic linker. PEG linkers are preferred for hydrophobic payloads to reduce aggregation.[6] |
Surface Functionalization of Nanoparticles
The surface properties of nanoparticles are critical for their biological applications. Functionalization with linkers like this compound can introduce amine groups, which can be used for further conjugation of targeting ligands, drugs, or imaging agents.
Comparison of Functionalization Strategies for Gold Nanoparticles (AuNPs):
| Functionalization Method | Description | Comparison with Propylamine Linker |
| Mixed Monolayers | Co-functionalization with a mixture of ligands (e.g., a thiol-PEG and a thiol-drug) to create a multifunctional surface.[6] | This approach offers high control over the density of each ligand. Direct functionalization with a propylamine linker is simpler but may offer less control over surface properties. |
| Heterobifunctional PEG Linkers | A PEG linker with different reactive groups at each end is used to attach the nanoparticle to a biomolecule.[6] | PEG linkers provide a hydrophilic spacer that can reduce non-specific protein binding (fouling). A simple propylamine linker is shorter and more hydrophobic. |
| Direct Amine Functionalization (e.g., with 3-Bromopropylamine derivatives) | Thiol-derivatized propylamine can be used to directly functionalize AuNPs. | Provides a straightforward method to introduce amine groups, but may lead to more non-specific interactions compared to PEGylated surfaces. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of 1-Azido-3-aminopropane
This protocol describes the conversion of this compound to a versatile intermediate with an azide group for click chemistry and a free amine for further conjugation.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Potassium hydroxide (KOH)
-
Diethyl ether
-
Anhydrous potassium carbonate (K₂CO₃)
-
Deionized water
-
Round-bottom flask (150 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Ice-water bath
Procedure:
-
Add this compound (3.2 g, 15 mmol) to a 150 mL round-bottom flask containing 100 mL of deionized water.
-
Add sodium azide (3.2 g, 50 mmol) to the solution.
-
Stir the reaction mixture at 80 °C for 16 hours.
-
Remove approximately two-thirds of the solvent by vacuum distillation.
-
Immerse the flask in an ice-water bath and slowly add potassium hydroxide (4 g).
-
Extract the solution with 50 mL of diethyl ether three times.
-
Combine the organic phases and dry over anhydrous K₂CO₃ overnight.
-
Filter the solution and remove the diethyl ether by rotary evaporation.
-
Dry the product under reduced pressure to obtain 1-azido-3-aminopropane.[7]
N-Alkylation of Imidazole
This protocol provides a general procedure for the N-alkylation of imidazole using an alkyl halide, which can be adapted for this compound.
Materials:
-
Imidazole
-
This compound
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of imidazole (7.87 mmol) in acetonitrile (30 mL), add the base (K₂CO₃ or KOH, 8.7 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (15.74 mmol) dropwise to the reaction mixture. (Note: The free amine may need to be protected, e.g., as a Boc derivative, to prevent self-reaction).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate (50 mL).
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Evaporate the solvent in vacuo to obtain the crude product, which can be purified by column chromatography if necessary.[8]
Surface Modification of Silica Nanoparticles
This protocol describes a general method for the surface modification of silica nanoparticles with an aminosilane, which serves as a comparative method to functionalization with other amine-containing linkers.
Materials:
-
Silica nanoparticles
-
(3-aminopropyl)triethoxysilane (APTES)
-
Ethanol
-
Centrifuge
Procedure:
-
Prepare a suspension of silica nanoparticles in ethanol.
-
Add APTES to the nanoparticle suspension. The ratio of silica to APTES can be varied to control the degree of functionalization.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Isolate the surface-modified silica nanoparticles by centrifugation.
-
Wash the nanoparticles with ethanol multiple times by repeated cycles of centrifugation and redispersion to remove unreacted APTES.
-
Dry the functionalized nanoparticles.[9]
Visualization of Workflows and Pathways
To better illustrate the role of this compound in various applications, the following diagrams, generated using Graphviz, depict key experimental workflows and logical relationships.
Conclusion
This compound is a valuable and versatile reagent for introducing a propylamine linker in a variety of chemical syntheses. Its utility is demonstrated in the preparation of pharmaceuticals, the functionalization of nanomaterials, and as a precursor for more complex molecular architectures. While it offers a straightforward and reliable method for creating stable, non-cleavable linkages, the choice of a linker is highly dependent on the specific application.
For applications requiring targeted drug release, cleavable linkers such as Val-Cit are superior. In instances where hydrophilicity and improved pharmacokinetics are paramount, PEGylated linkers offer a distinct advantage. The selection of an appropriate linker, therefore, requires a careful consideration of the desired properties of the final conjugate. The experimental protocols and comparative data presented in this guide provide a framework for making informed decisions in the design and execution of synthetic strategies involving bifunctional linkers.
References
- 1. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 2. Identification, Synthesis, and Biological Evaluation of Metabolites of the Experimental Cancer Treatment Drugs Indotecan (LMP400) and Indimitecan (LMP776) and Investigation of Isomerically Hydroxylated Indenoisoquinoline Analogues as Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. media.sciltp.com [media.sciltp.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.rug.nl [research.rug.nl]
A Comparative Guide to Amine-Reactive Isotopic Labeling Reagents for Quantitative Mass Spectrometry
In the field of quantitative proteomics and metabolomics, isotopic labeling has become a cornerstone for the accurate relative and absolute quantification of proteins and metabolites.[1][2][3] The fundamental principle involves the incorporation of stable isotopes into molecules, creating a mass difference that is readily detectable by mass spectrometry. This guide provides a comparative analysis of isotopic labeling strategies focusing on amine-reactive reagents. While direct isotopic labeling studies extensively documenting derivatives of 3-Bromopropylamine hydrobromide are not widely present in peer-reviewed literature, its chemical properties as an amine-reactive alkylating agent allow for a theoretical comparison against well-established, commercially available alternatives.[4][5]
This guide will compare the inferred application of an isotopic 3-Bromopropylamine derivative with prevalent chemical labeling techniques, namely reagents based on N-hydroxysuccinimide (NHS) esters and stable isotope dimethyl labeling (reductive amination). The comparison will focus on reaction mechanisms, experimental protocols, and performance metrics to assist researchers in selecting the appropriate tool for their analytical needs.
Overview of Amine-Reactive Labeling Chemistry
Chemical labeling in vitro is a versatile approach applicable to virtually any protein or metabolite sample.[1] The most common targets for these reagents are primary amines, which are found at the N-terminus of all peptides and on the side chain of lysine residues.[6][7]
-
Alkylation: This reaction involves the formation of a new carbon-nitrogen bond. Haloalkanes, such as 3-Bromopropylamine, react with nucleophilic amines in a substitution reaction.[4][8] An isotopically labeled version of this reagent would permanently attach a "heavy" propyl-amine tag.
-
Acylation: This is the mechanism employed by NHS-ester-based reagents like Tandem Mass Tags (TMT) and isobaric Tags for Relative and Absolute Quantitation (iTRAQ).[1][6][9] The NHS ester is a highly reactive electrophile that readily acylates primary amines, forming a stable amide bond.[10][11][12]
-
Reductive Amination: This method, also known as dimethyl labeling, uses formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) to add two methyl groups to primary amines.[2][13] Using isotopically labeled formaldehyde and/or reducing agent allows for differential labeling.[13]
Comparative Analysis of Labeling Reagents
The choice of a labeling reagent depends on several factors, including the desired level of multiplexing, reaction efficiency, and cost. Below is a summary of the key characteristics of a hypothetical isotopic 3-Bromopropylamine derivative compared to established alternatives.
| Feature | Isotopic 3-Bromopropylamine Derivative (Hypothetical) | NHS-Ester Reagents (e.g., TMT, iTRAQ) | Stable Isotope Dimethyl Labeling |
| Reaction Type | Nucleophilic Alkylation | Nucleophilic Acylation | Reductive Amination |
| Target Group | Primary Amines (N-terminus, Lysine) | Primary Amines (N-terminus, Lysine) | Primary Amines (N-terminus, Lysine) |
| Bond Formed | C-N Single Bond (Secondary Amine) | Amide Bond | C-N Single Bond (Tertiary Amine) |
| Multiplexing | Likely limited (e.g., light/heavy versions) | High (up to 16-plex or more)[14] | Up to 5-plex[14] |
| Reaction pH | Mildly Alkaline (~pH 8-9) | Alkaline (~pH 8.5)[12] | Mildly Acidic to Neutral (~pH 6-7) |
| Byproducts | Halide Salt (e.g., HBr) | N-hydroxysuccinimide | Water |
| Key Advantage | Potentially simple, low-cost reagent | High multiplexing capability, well-established workflows[14] | Cost-effective, high labeling efficiency[14] |
| Potential Drawback | Potential for over-alkylation, lower reaction specificity, not commercially established for proteomics.[8] | Reagent cost, potential for hydrolysis at high pH.[12] | Lower multiplexing capability compared to TMT/iTRAQ. |
Experimental Protocols
Detailed and reproducible methodologies are critical for successful quantitative experiments.[1] The following sections provide a generalized protocol for each labeling strategy.
Protocol 1: Hypothetical Labeling with an Isotopic 3-Bromopropylamine Derivative
This protocol is based on standard alkylation chemistry for primary amines. The free base of 3-bromopropylamine is required for the reaction, which can be generated from the hydrobromide salt by treatment with a base.[15]
-
Sample Preparation: Solubilize protein extract in a suitable buffer (e.g., 50 mM HEPES, pH 8.0). Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide. Perform buffer exchange into a compatible labeling buffer (e.g., 50 mM Borate buffer, pH 8.5).
-
Proteolytic Digestion: Digest proteins into peptides using a protease such as Trypsin overnight at 37°C.
-
Labeling Reagent Preparation: Prepare "light" and "heavy" (e.g., ¹³C₃ or D₆) 3-bromopropylamine solutions in an organic solvent like anhydrous acetonitrile.
-
Labeling Reaction: Add the isotopic labeling reagent to the peptide solution at a molar excess. Incubate the reaction for 1-2 hours at room temperature.
-
Quenching: Quench the reaction by adding a primary amine-containing buffer, such as Tris or glycine, to consume any remaining reagent.
-
Sample Combination and Cleanup: Combine the "light" and "heavy" labeled samples. Desalt the combined sample using a C18 StageTip or solid-phase extraction (SPE) prior to LC-MS analysis.
Protocol 2: Labeling with NHS-Ester Reagents (e.g., TMT)
This protocol is a standard procedure for isobaric tagging.
-
Sample Preparation and Digestion: Follow steps 1 and 2 from Protocol 1. After digestion, ensure the peptide sample is in an amine-free buffer (e.g., 50 mM TEAB, pH 8.5).
-
Reagent Solubilization: Dissolve the different isobaric TMT reagents in anhydrous acetonitrile immediately before use.
-
Labeling Reaction: Add the appropriate TMT reagent to each peptide sample. Incubate for 1 hour at room temperature.[6]
-
Quenching: Add hydroxylamine to each sample to quench the reaction by reacting with any excess NHS-ester reagent.
-
Sample Combination and Cleanup: Combine all labeled samples into a single tube. Desalt the pooled sample using SPE to remove reaction byproducts and excess reagents before LC-MS analysis.
Visualizations: Workflows and Reaction Mechanisms
Diagrams can clarify complex experimental processes and chemical reactions. The following visualizations are provided in the DOT language for Graphviz.
Caption: A generalized experimental workflow for quantitative proteomics using chemical isotopic labeling.
Caption: Chemical reactions for labeling primary amines via alkylation vs. acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative proteomics based on stable isotope labeling and affinity selection. | Semantic Scholar [semanticscholar.org]
- 4. Buy this compound | 5003-71-4 [smolecule.com]
- 5. 3-Bromopropylamine | C3H8BrN | CID 78702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple isotopic labels for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Isobaric Labeling-Based Relative Quantification in Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 15. researchgate.net [researchgate.net]
Comparative Kinetic Analysis of 3-Halopropylamine Hydrobromides in N-Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal 3-Halopropylamine Reagent for Amine Alkylation
In the synthesis of novel chemical entities and pharmaceutical intermediates, the introduction of a propanamine moiety is a frequent and critical step. This is often achieved through the N-alkylation of a primary or secondary amine with a suitable 3-halopropylamine derivative. Among the most common reagents for this transformation are 3-chloropropylamine, 3-bromopropylamine, and 3-iodopropylamine, typically used as their hydrohalide salts to improve stability and handling. The choice of the halogen atom on the propyl chain significantly influences the reaction kinetics and, consequently, the overall efficiency of the synthesis. This guide provides a comparative analysis of the kinetic profiles of these three reagents, supported by theoretical principles and experimental considerations, to aid researchers in making an informed selection for their specific applications.
Theoretical Background: The SN2 Mechanism
The N-alkylation of amines with 3-halopropylamines proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted, single-step process, the amine nucleophile attacks the electrophilic carbon atom bearing the halogen, simultaneously displacing the halide ion, which acts as the leaving group.
The rate of an SN2 reaction is dependent on the concentration of both the nucleophile (the amine) and the substrate (the 3-halopropylamine). The reaction kinetics can be described by the following rate law:
Rate = k[Amine][3-Halopropylamine]
where 'k' is the second-order rate constant. Several factors influence the magnitude of 'k' and thus the overall reaction rate, with the nature of the leaving group being a paramount consideration in this comparative context.
The Leaving Group Effect: A Decisive Factor in Reaction Rate
The facility with which the halide ion departs from the carbon center is termed its "leaving group ability." This property is inversely related to the basicity of the leaving group; a weaker base is a better leaving group. For the halogens, the basicity decreases down the group. Consequently, the leaving group ability follows the trend:
I⁻ > Br⁻ > Cl⁻
This trend directly translates to the reaction rates of the corresponding 3-halopropylamines. We can therefore predict the following order of reactivity:
3-Iodopropylamine > 3-Bromopropylamine > 3-Chloropropylamine
This qualitative prediction is a fundamental principle in organic chemistry and serves as the basis for selecting the most reactive reagent for a desired transformation.
Quantitative Comparison of Reaction Kinetics
While the qualitative trend is well-established, the quantitative differences in reaction rates are crucial for process optimization and control. The following table summarizes the expected relative second-order rate constants (k) for the N-alkylation of a common secondary amine, piperidine, with the three 3-halopropylamine hydrohalides under identical reaction conditions (e.g., in ethanol at 25°C). It is important to note that while extensive databases of kinetic data exist, specific and directly comparable experimental values for these exact reactions under a unified set of conditions are not always readily available in the literature. The values presented here are therefore illustrative, based on established principles of leaving group effects in SN2 reactions.
| Reagent | Leaving Group | Relative Second-Order Rate Constant (k_rel) |
| 3-Chloropropylamine Hydrobromide | Cl⁻ | 1 |
| 3-Bromopropylamine Hydrobromide | Br⁻ | ~20 - 50 |
| 3-Iodopropylamine Hydrobromide | I⁻ | ~1000 - 2000 |
Note: The relative rate constants are estimates based on typical leaving group effects in SN2 reactions and may vary depending on the specific reaction conditions.
As the data illustrates, the choice of halogen has a dramatic impact on the reaction rate. The reaction with 3-iodopropylamine is expected to be several orders of magnitude faster than with 3-chloropropylamine. 3-Bromopropylamine offers a reactivity profile that is intermediate between the chloro and iodo derivatives.
Experimental Protocols for Kinetic Studies
To obtain precise kinetic data for a specific application, researchers can perform kinetic studies using various analytical techniques. Below are generalized protocols for monitoring the progress of the N-alkylation reaction.
Experimental Protocol: Monitoring by ¹H NMR Spectroscopy
Objective: To determine the second-order rate constant by monitoring the disappearance of reactants and the appearance of the product over time.
Materials:
-
3-Halopropylamine hydrobromide of interest
-
Amine nucleophile (e.g., piperidine)
-
Deuterated solvent (e.g., DMSO-d₆, CD₃OD)
-
Internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Thermostatted NMR spectrometer
Procedure:
-
Prepare stock solutions of the 3-halopropylamine hydrobromide, the amine, and the internal standard in the chosen deuterated solvent.
-
Equilibrate the NMR probe to the desired reaction temperature.
-
In an NMR tube, combine known volumes of the amine and internal standard stock solutions.
-
Acquire a spectrum of the initial mixture (t=0).
-
Initiate the reaction by adding a known volume of the pre-thermostatted 3-halopropylamine hydrobromide stock solution to the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to a unique proton on the reactant amine and the product, relative to the integral of the internal standard.
-
Convert the integral values to concentrations.
-
Plot the appropriate concentration data versus time according to the second-order rate law (e.g., plot 1/([A]t - [B]t) vs. time if initial concentrations are different) to determine the rate constant 'k'.
Experimental Protocol: Monitoring by HPLC
Objective: To determine the second-order rate constant by quantifying the concentration of reactants and/or product at discrete time points.
Materials:
-
3-Halopropylamine hydrobromide of interest
-
Amine nucleophile (e.g., piperidine)
-
Reaction solvent (e.g., ethanol, acetonitrile)
-
Quenching solution (e.g., a dilute acid)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Thermostatted reaction vessel
Procedure:
-
Develop an HPLC method capable of separating and quantifying the starting materials and the product. This includes selecting an appropriate mobile phase, column, and detection wavelength.
-
Create a calibration curve for the species being monitored.
-
Set up the reaction in a thermostatted vessel with known initial concentrations of the reactants.
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with the quenching solution.
-
Analyze the quenched sample by HPLC to determine the concentration of the reactant or product.
-
Plot the concentration data versus time and apply the integrated second-order rate law to calculate the rate constant 'k'.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, graphical representations are invaluable.
Caption: Generalized SN2 mechanism for the N-alkylation of an amine with a 3-halopropylamine.
Caption: Experimental workflow for monitoring reaction kinetics using HPLC.
Conclusion and Recommendations
The selection of a 3-halopropylamine reagent for N-alkylation is a critical decision that directly impacts reaction time, yield, and overall process efficiency. The kinetic data and theoretical principles outlined in this guide demonstrate a clear reactivity trend: 3-iodopropylamine > 3-bromopropylamine > 3-chloropropylamine .
-
For rapid reactions and high-throughput synthesis , 3-iodopropylamine hydrobromide is the reagent of choice due to its superior leaving group ability. However, its higher cost and potentially lower stability should be considered.
-
For applications where moderate reactivity is sufficient and cost is a significant factor , this compound offers a balanced profile. It is often the most practical choice for many research and development applications.
-
When slow, controlled reactivity is desired, or for large-scale synthesis where cost is paramount , 3-chloropropylamine hydrochloride may be the preferred reagent, despite its lower reactivity.
It is strongly recommended that researchers perform preliminary kinetic studies under their specific reaction conditions to obtain accurate rate data and optimize their synthetic protocols. The experimental workflows provided in this guide offer a starting point for such investigations. By understanding the kinetic principles governing these reactions, scientists can make more strategic decisions in the design and execution of their synthetic routes.
A Comparative Analysis of 3-Bromopropylamine Hydrobromide and its Iodo-Equivalent in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity and performance of 3-Bromopropylamine hydrobromide and its corresponding iodo-equivalent, 3-iodopropylamine hydrobromide, in nucleophilic substitution reactions. The information presented is supported by established chemical principles and representative experimental protocols.
Executive Summary
In the realm of organic synthesis, the choice of a suitable alkylating agent is paramount for the efficient construction of molecular frameworks. 3-Halopropylamines are valuable building blocks, serving to introduce a propylamino moiety into a target molecule. This guide focuses on the comparative reactivity of this compound and its iodo-analog. Based on fundamental principles of nucleophilic substitution, the iodo-equivalent is expected to exhibit significantly higher reactivity, leading to faster reaction times and potentially higher yields under identical conditions. This is primarily attributed to the superior leaving group ability of the iodide ion compared to the bromide ion.
Theoretical Background: The Halogen Leaving Group Effect
The reactivity of alkyl halides in nucleophilic substitution reactions (SN2) is heavily influenced by the nature of the leaving group. A good leaving group is a species that can stabilize the negative charge it acquires after bond cleavage. For halogens, the leaving group ability increases down the group in the periodic table:
F⁻ < Cl⁻ < Br⁻ < I⁻
This trend is explained by two key factors:
-
Bond Strength: The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). The weaker C-I bond is more easily broken during the nucleophilic attack, leading to a lower activation energy and a faster reaction rate.
-
Anion Stability: The stability of the halide anion (X⁻) increases with its size. The larger iodide ion can distribute the negative charge over a greater volume, making it more stable and less basic than the bromide ion. A more stable anion is a better leaving group.
Therefore, in a side-by-side comparison, 3-iodopropylamine is predicted to be a more reactive electrophile than 3-bromopropylamine in SN2 reactions.
Data Presentation: Predicted Performance in Williamson Ether Synthesis
| Parameter | This compound | 3-Iodopropylamine Hydrobromide | Rationale |
| Reaction Time | Longer | Shorter | Iodide is a better leaving group, leading to a faster reaction rate. |
| Reaction Temperature | May require higher temperatures | Can proceed at lower temperatures | The lower activation energy for the C-I bond cleavage allows for milder reaction conditions. |
| Yield | Good to high | Potentially higher | Faster reaction kinetics can lead to higher conversion and reduced side reactions, potentially improving the overall yield. |
| Cost & Availability | More readily available and less expensive | Less common and more expensive | Bromo-compounds are generally more commercially available and cost-effective starting materials. |
Experimental Protocols
Detailed methodologies for the synthesis of the iodo-equivalent and a comparative reaction are provided below.
Protocol 1: Synthesis of 3-Iodopropylamine Hydrobromide via Finkelstein Reaction
This protocol describes the conversion of this compound to 3-iodopropylamine hydrobromide. The Finkelstein reaction is a classic SN2 reaction that involves the exchange of a halogen.[1][2][3]
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in anhydrous acetone.
-
Add sodium iodide (1.5 - 2.0 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS. The reaction is driven to completion by the precipitation of sodium bromide (NaBr), which is insoluble in acetone.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium bromide.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-iodopropylamine hydrobromide.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Protocol 2: Comparative Williamson Ether Synthesis with 2-Chlorophenol
This protocol outlines the synthesis of 3-(2-chlorophenoxy)propan-1-amine, a representative nucleophilic substitution reaction.[4] This reaction can be performed with either the bromo- or iodo-propylamine derivative.
Materials:
-
2-Chlorophenol
-
This compound OR 3-Iodopropylamine hydrobromide
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or another suitable polar aprotic solvent
Procedure:
-
To a stirred solution of 2-chlorophenol (1 equivalent) in DMF in a round-bottom flask, add potassium carbonate (2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the potassium 2-chlorophenoxide salt.
-
Add this compound or 3-iodopropylamine hydrobromide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. It is anticipated that the reaction with the iodo-equivalent will proceed to completion significantly faster than with the bromo-equivalent.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Mandatory Visualizations
Diagram 1: Finkelstein Reaction for Synthesis of 3-Iodopropylamine
Caption: Finkelstein reaction workflow for the synthesis of the iodo-equivalent.
Diagram 2: Comparative Williamson Ether Synthesis Workflow
Caption: Comparative reaction pathways for Williamson ether synthesis.
Diagram 3: Logical Relationship of Reactivity
Caption: Factors influencing the enhanced reactivity of the iodo-equivalent.
Conclusion
For researchers and professionals in drug development and chemical synthesis, the choice between this compound and its iodo-equivalent hinges on a trade-off between reactivity and cost. The iodo-derivative offers the distinct advantage of enhanced reactivity, which can translate to shorter reaction times, milder conditions, and potentially higher yields. However, the bromo-derivative is a more economical and readily available starting material. The decision of which reagent to employ will ultimately depend on the specific requirements of the synthetic route, including scale, cost constraints, and the desired reaction efficiency. For challenging nucleophilic substitutions where maximizing yield and minimizing reaction time is critical, the in-situ generation or use of 3-iodopropylamine hydrobromide is a superior strategy.
References
Safety Operating Guide
Proper Disposal of 3-Bromopropylamine Hydrobromide: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 3-Bromopropylamine hydrobromide must adhere to strict safety and disposal protocols to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and proper disposal of this compound.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] Always handle this chemical in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE).[1][5] In case of accidental exposure, follow these first-aid measures:
-
After inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]
-
After skin contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1][2] Get medical advice if irritation persists.[1][4]
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2][3]
-
After ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. This compound is a halogenated organic compound due to the presence of bromine.[6] Halogenated organic wastes must be segregated from non-halogenated waste streams to ensure proper treatment and disposal, which typically involves incineration at a regulated hazardous waste facility.[6]
Key Disposal Principles:
-
Do not dispose of this compound down the drain or mix it with non-hazardous waste.[7]
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, wipes, and weighing paper), in a dedicated, properly labeled hazardous waste container.[2]
-
Avoid mixing halogenated waste with other categories of chemical waste, such as strong acids, bases, or oxidizers, to prevent dangerous reactions.[7]
Step-by-Step Disposal Protocol
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. High-density polyethylene (HDPE) containers are generally suitable.[7][8]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[9] Note that it is a halogenated organic compound.
-
Accumulation: Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[9][10] The container must be kept tightly closed except when adding waste.[1][8]
-
Spill Management: In the event of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, dry sand).[1][7] Collect the absorbed material and place it in the designated hazardous waste container.[2][7] Ensure proper ventilation and wear appropriate PPE during cleanup.[1]
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.[9] Do not attempt to transport the waste off-site yourself.
Quantitative Safety and Disposal Data
| Parameter | Value/Instruction | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2][3] |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1][2][5] |
| Waste Classification | Halogenated Organic Waste | [6] |
| Spill Cleanup | Absorb with inert material and place in a suitable disposal container. | [1][2] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. echemi.com [echemi.com]
- 3. cn.canbipharm.com [cn.canbipharm.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. bucknell.edu [bucknell.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. ethz.ch [ethz.ch]
- 9. odu.edu [odu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Bromopropylamine Hydrobromide
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 3-Bromopropylamine hydrobromide, a compound identified as a skin, eye, and respiratory irritant.[1][2][3][4][5] Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound poses specific risks that necessitate the use of appropriate personal protective equipment.[1][3] The primary hazards are skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2][3][4]
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Standards |
| Eyes/Face | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some situations. | Eyewear must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1][6] |
| Hands | Chemically resistant gloves. | Glove material and thickness must be selected based on the specific conditions of use and potential for direct contact. |
| Body | Protective clothing to prevent skin exposure. A lab coat is the minimum requirement. | --- |
| Respiratory | A NIOSH-approved N95 dust mask or higher-level respirator should be used when handling the solid form to avoid dust inhalation.[7] | Use only in a well-ventilated area.[1][6][8] |
Safe Handling and Operational Workflow
All handling of this compound must be conducted in a designated area, preferably within a chemical fume hood to ensure adequate ventilation.[6][8] Avoid the generation and accumulation of dust.[1]
Experimental Workflow for Handling this compound
Caption: Workflow for Handling this compound.
Storage and Incompatibilities
Proper storage is critical to maintaining the stability and integrity of this compound and to prevent hazardous reactions.
Table 2: Storage Conditions
| Parameter | Requirement |
| Container | Store in a tightly-closed container.[1][8] |
| Environment | Store in a cool, dry, well-ventilated area.[1][8] May be stored under an inert atmosphere.[6][9] |
| Incompatible Substances | Keep away from strong oxidizing agents.[1][6] |
| Ignition Sources | Keep away from sources of ignition.[1] |
First Aid and Emergency Procedures
In the event of exposure, immediate and appropriate first aid is crucial.
Table 3: First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[1] |
| Skin Contact | Immediately remove any contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[6] |
Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower.[1][6]
Spill and Disposal Plan
In the event of a spill, prevent further leakage if it is safe to do so.[1] Vacuum, sweep up, or absorb the material with an inert substance and place it into a suitable, closed container for disposal.[1][6]
Disposal Protocol:
Disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations.[1] This material should be disposed of as hazardous waste at an approved waste disposal plant.[1][6] Do not allow the product to enter drains, other waterways, or soil.[1] Do not reuse empty containers.[1]
References
- 1. aksci.com [aksci.com]
- 2. This compound | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cn.canbipharm.com [cn.canbipharm.com]
- 4. This compound | 5003-71-4 [amp.chemicalbook.com]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. fishersci.com [fishersci.com]
- 7. 3-溴丙胺 氢溴酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
